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  • Product: 2-Chloro-4-iodo-6-methylaniline
  • CAS: 156746-77-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-Chloro-4-iodo-6-methylaniline: Physicochemical Profiling, Reactivity, and Synthetic Applications

Executive Summary 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) is a highly privileged, tri-substituted aniline derivative utilized extensively as an advanced intermediate in organic synthesis and medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) is a highly privileged, tri-substituted aniline derivative utilized extensively as an advanced intermediate in organic synthesis and medicinal chemistry. Characterized by a unique steric and electronic environment, this molecule serves as a foundational building block for complex biaryl systems, most notably in the development of kinase inhibitors targeting the PI3K and MEK signaling pathways [1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated experimental workflows for its synthesis and downstream functionalization.

Physicochemical Profiling

Understanding the baseline physical properties of 2-chloro-4-iodo-6-methylaniline is critical for optimizing reaction conditions, storage, and purification parameters. The presence of heavy halogens (chlorine and iodine) significantly increases its density and lipophilicity compared to unsubstituted aniline.

PropertyValue / Description
CAS Registry Number 156746-77-9 [2]
IUPAC Name 2-Chloro-4-iodo-6-methylaniline
Molecular Formula C₇H₇ClIN
Molecular Weight 267.49 g/mol
Appearance Off-white to pale grey solid [2]
Melting Point 60 – 63 °C [2]
Density (Predicted) 1.883 ± 0.06 g/cm³ [3]
SMILES NC1=C(C)C=C(I)C=C1Cl
Storage Conditions 4 °C, under inert atmosphere (Ar/N₂) [2]

Structural & Electronic Causality

As a Senior Application Scientist, it is imperative to look beyond the empirical data and understand the mechanistic rationale driving the molecule's reactivity. The behavior of 2-chloro-4-iodo-6-methylaniline is dictated by a delicate balance of inductive effects, resonance, and steric hindrance:

  • The Amine Directing Group (-NH₂): The amino group is strongly electron-donating via resonance (+R). It highly activates the aromatic ring toward electrophilic aromatic substitution (EAS).

  • Ortho-Steric Shielding: The chlorine atom at the 2-position and the methyl group at the 6-position provide significant steric bulk flanking the amine. Causality: This steric shielding restricts the rotational freedom of the amine and physically blocks incoming electrophiles. Consequently, it prevents unwanted N-alkylation or over-oxidation during aggressive downstream cross-coupling reactions, acting as an innate protecting mechanism.

  • Chemoselective Halogen Disparity: The molecule possesses two different halogens. The Carbon-Iodine (C-I) bond dissociation energy is significantly lower (~238 kJ/mol) than the Carbon-Chlorine (C-Cl) bond (~400 kJ/mol). Causality: This thermodynamic disparity allows palladium catalysts to undergo oxidative addition exclusively at the 4-position (iodo group), leaving the 2-chloro position perfectly intact for orthogonal, later-stage functionalization.

Synthetic Workflows & Protocols

Workflow 1: Regioselective Para-Iodination

The standard synthesis of 2-chloro-4-iodo-6-methylaniline relies on the electrophilic iodination of 2-chloro-6-methylaniline.

Synthesis SM 2-Chloro-6-methylaniline EAS Electrophilic Aromatic Substitution SM->EAS Reagents Iodine (I2) + NaIO3 Reagents->EAS Solvent Glacial Acetic Acid (0-5 °C) Solvent->EAS Quench Na2S2O3 Quench & Recrystallization EAS->Quench Crude Mixture Product 2-Chloro-4-iodo-6-methylaniline (Target) Quench->Product >95% Purity

Caption: Workflow for the regioselective electrophilic iodination of 2-chloro-6-methylaniline.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 2-chloro-6-methylaniline in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Iodination is highly exothermic; maintaining low temperatures prevents poly-iodination and oxidative degradation of the amine.

  • Activation: Add 0.5 equivalents of elemental iodine (I₂) followed portion-wise by 0.3 equivalents of sodium iodate (NaIO₃). Causality: NaIO₃ acts as an oxidizing agent to convert the byproduct iodide (I⁻) back into the active electrophilic iodine species (I⁺), ensuring 100% atom economy for the iodine source.

  • In-Process Control (IPC): Stir the reaction for 4 hours at room temperature. Validate completion via TLC (Hexanes/EtOAc 9:1) or HPLC (monitoring the disappearance of the starting material at 254 nm).

  • Quenching & Workup: Pour the mixture into ice water and add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark brown color of unreacted iodine dissipates. Self-Validation: The color change to pale yellow/white confirms the complete reduction of residual I₂.

  • Purification: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from an ethanol/water mixture to yield the pure off-white solid.

Workflow 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Once synthesized, the molecule is typically deployed in C-C bond-forming reactions to construct biaryl scaffolds[4].

Reactivity Core 2-Chloro-4-iodo- 6-methylaniline Suzuki Suzuki-Miyaura Coupling (C-I Activation) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd(0), R-NH2 Sandmeyer Sandmeyer Reaction (Diazotization) Core->Sandmeyer NaNO2, HCl, CuX Prod1 Biaryl Kinase Inhibitor Scaffolds Suzuki->Prod1 Prod2 N-Aryl Amines Buchwald->Prod2 Prod3 Tri-halogenated Building Blocks Sandmeyer->Prod3

Caption: Chemoselective downstream functionalization pathways for 2-chloro-4-iodo-6-methylaniline.

Step-by-Step Protocol:

  • Setup: In an oven-dried Schlenk flask, combine 2-chloro-4-iodo-6-methylaniline (1.0 eq), an arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a highly stable Pd complex that facilitates rapid oxidative addition into the C-I bond while being sterically hindered enough to prevent insertion into the adjacent C-Cl bond.

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1). Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active catalyst species.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 6 hours.

  • Validation & Isolation: Monitor via LC-MS. The mass spectrum should show the molecular ion corresponding to the coupled product containing the intact chlorine isotope pattern (M / M+2 ratio of 3:1). Filter through a Celite pad to remove palladium black, extract with ethyl acetate, and purify via flash column chromatography.

References

  • Xi'an Qiyue Biological Technology Co., Ltd. "CAS:156746-77-9 | 2-Chloro-4-iodo-6-methylbenzenamine." 0qy.com, [Link]

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Chloro-4-iodo-6-methylaniline

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For drug development professionals and synthetic chemists, accurately predicting and in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For drug development professionals and synthetic chemists, accurately predicting and interpreting NMR spectra is paramount for confirming molecular identity and purity. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-Chloro-4-iodo-6-methylaniline, a polysubstituted aniline. Due to the absence of readily available experimental spectra for this specific compound, this document leverages foundational NMR principles and comparative data from structurally analogous compounds to construct a robust spectral prediction. We will delve into the theoretical underpinnings of substituent effects on the aromatic ring, present detailed predicted chemical shifts and coupling constants, outline a validated experimental protocol for data acquisition, and use two-dimensional (2D) NMR concepts to solidify structural assignments.

Introduction: The Challenge of a Polysubstituted Aromatic System

Substituted anilines are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their synthesis often results in complex substitution patterns on the aromatic ring, requiring definitive characterization to ensure the correct isomer has been obtained. 2-Chloro-4-iodo-6-methylaniline presents a fascinating case study in NMR spectroscopy. The molecule's seven distinct substituents—an amino group, a methyl group, a chlorine atom, an iodine atom, and two aromatic protons—create a unique electronic environment. Each substituent exerts a specific influence on the chemical shifts of the nearby protons and carbons through a combination of inductive and resonance effects.[3]

Understanding these substituent effects is not merely an academic exercise; it is the key to deciphering the molecule's structure from its NMR spectrum. This guide will systematically deconstruct these effects to predict the ¹H and ¹³C NMR spectra with a high degree of confidence.

Theoretical Framework: The Electronic Influence of Substituents

The chemical shift of a nucleus in an aromatic ring is exquisitely sensitive to the electron density around it. Electron-donating groups (EDGs) increase electron density, "shielding" the nuclei and shifting their signals to a lower frequency (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the nuclei and shifting their signals to a higher frequency (downfield).[4]

Let's analyze the substituents on our target molecule:

  • Amino Group (-NH₂): A powerful EDG. The nitrogen's lone pair of electrons strongly participates in resonance with the aromatic π-system, increasing electron density primarily at the ortho and para positions.[4] This results in significant upfield shifts for the nuclei at these positions.

  • Methyl Group (-CH₃): A weak EDG, acting through induction and hyperconjugation. It causes a modest shielding effect.

  • Chlorine (-Cl): Exhibits a dual nature. It is strongly electron-withdrawing inductively (-I effect) due to its high electronegativity, but it is also a weak resonance donor (+M effect) via its lone pairs. The inductive effect generally dominates, leading to deshielding, particularly of the carbon to which it is attached (ipso-carbon).[3]

  • Iodine (-I): Similar to chlorine but less electronegative. Its most significant contribution in ¹³C NMR is the "heavy atom effect," which induces a substantial upfield (shielding) shift on the ipso-carbon. This is a highly diagnostic feature.

The interplay of these competing effects determines the final chemical shift of each nucleus on the benzene ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three distinct regions: the aromatic protons, the amine protons, and the methyl protons. The analysis is based on a standard solvent like CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-4-iodo-6-methylaniline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-3~7.35d~2.4This proton is ortho to the deshielding chlorine and para to the shielding methyl group. It is also meta to the deshielding iodine. The dominant effect is deshielding from the adjacent chlorine.
H-5~7.05d~2.4This proton is ortho to the deshielding iodine and para to the deshielding chlorine. However, it is also ortho to the powerful shielding amino group, which is expected to shift it significantly upfield compared to H-3.
-NH₂~4.10br sN/AThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[5] It often appears as a broad singlet due to quadrupole broadening and exchange.
-CH₃~2.25sN/AThis singlet is in the typical range for a methyl group attached to an aromatic ring. Data from 2-chloro-6-methylaniline shows a similar shift.[6]

The two aromatic protons, H-3 and H-5, are expected to appear as doublets due to their coupling to each other. Since they are four bonds apart (meta-coupling), the coupling constant (⁴JHH) will be small, typically in the range of 2-3 Hz.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven unique signals: six for the aromatic carbons and one for the methyl carbon. Predicting these shifts relies heavily on understanding the additive nature of substituent chemical shift (SCS) effects.[7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-4-iodo-6-methylaniline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (-NH₂)~144.5The carbon attached to the amino group is typically deshielded by the electronegative nitrogen, placing it downfield.
C2 (-Cl)~128.0The carbon bearing the chlorine is deshielded due to chlorine's inductive effect.
C3 (-H)~138.5This carbon is deshielded by the adjacent chlorine and iodine substituents.
C4 (-I)~85.0Key Diagnostic Peak. The iodine atom exerts a powerful "heavy atom effect," causing a dramatic upfield shift for the carbon to which it is attached. This is often the most shielded of the aromatic carbons.
C5 (-H)~129.5This carbon is ortho to the amino and iodo groups and para to the chloro group. Its shift will be a balance of these influences.
C6 (-CH₃)~124.0The methyl-substituted carbon is slightly deshielded compared to an unsubstituted carbon.
-CH₃~17.5This signal appears in the typical upfield aliphatic region, consistent with an aryl methyl group.[6]

Confirming Assignments with 2D NMR Spectroscopy

While the predictions above provide a strong foundation, unambiguous assignment requires 2D NMR experiments. These techniques reveal through-bond and through-space correlations, acting as a self-validating system for the proposed structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (¹JCH).[9] It would definitively link the ¹H signals for H-3, H-5, and the -CH₃ protons to their corresponding ¹³C signals in Table 2. Carbons without attached protons (C1, C2, C4, C6) will be absent from an HSQC spectrum, confirming their quaternary nature.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are typically 2 or 3 bonds away (²JCH, ³JCH).[10]

Key Expected HMBC Correlations:

  • The -CH₃ protons (~2.25 ppm) should show correlations to C1 , C5 , and C6 . This is a critical set of correlations for confirming the substitution pattern.

  • Proton H-3 (~7.35 ppm) should correlate to C1 , C2 , and C5 .

  • Proton H-5 (~7.05 ppm) should correlate to C1 , C3 , and C4 .

The diagram below illustrates the molecular structure and these crucial, long-range HMBC correlations that would be used to verify the assignments.

Caption: Key ³JCH HMBC correlations for 2-Chloro-4-iodo-6-methylaniline.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is critical. The following protocol represents a self-validating system for the characterization of substituted anilines.[11]

A. Sample Preparation:

  • Weighing: Accurately weigh 10-15 mg of the solid 2-Chloro-4-iodo-6-methylaniline sample.

  • Solvation: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry 5 mm NMR tube. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[12]

  • Homogenization: Ensure the sample has completely dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution. A homogenous solution is essential for sharp, well-resolved NMR signals.

B. ¹H NMR Spectroscopy Acquisition:

  • Spectrometer: 400 MHz or higher field NMR Spectrometer

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems)

  • Number of Scans: 16. This provides an excellent signal-to-noise ratio for a sample of this concentration.

  • Relaxation Delay (d1): 2.0 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.

  • Spectral Width: -2 to 12 ppm. This window covers the vast majority of organic proton signals.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

C. ¹³C{¹H} NMR Spectroscopy Acquisition:

  • Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30' on Bruker systems)

  • Number of Scans: 1024. A higher number of scans is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

  • Relaxation Delay (d1): 2.0 seconds.

  • Spectral Width: 0 to 220 ppm. This covers the full range of carbon environments in typical organic molecules.[13]

  • Referencing: Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm.[14]

D. 2D NMR (HSQC/HMBC) Acquisition:

  • Use standard, gradient-selected pulse programs (e.g., 'hsqcedetgpsp' and 'hmbcgplpndqf' on Bruker systems).

  • Optimize the spectral widths in both dimensions to cover only the regions of interest (protons and carbons) to reduce experiment time and improve resolution.

  • For HMBC, the long-range coupling delay (typically optimized for J = 8-10 Hz) should be set to capture the desired 2- and 3-bond correlations.

This rigorous, multi-faceted approach, combining 1D and 2D NMR, provides an unassailable structural proof for the target molecule, fulfilling the highest standards of scientific integrity.

References

  • The Alternating of Substituent Effect on the ¹³C NMR Shifts of All Bridge Carbons in Cinnamyl Aniline Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem. BenchChem.
  • Experimental 13 C NMR spectrum of 2-Cl-6-MA.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison Chemistry Department.
  • Substituent effects on the carbon-13 N.M.R.
  • Characterization of Synthesized Aniline Derivatives: Applic
  • 13C NMR Chemical Shift Table. University of California, Irvine.
  • Chemical shifts. University of Florida Department of Chemistry.
  • HSQC and HMBC. Columbia University NMR Core Facility.
  • Structural Elucidation of An Unknown Compound. Cornell University eCommons.
  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center.
  • 2-chloro-6-methyl aniline: uses and synthesis. ChemicalBook.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.

Sources

Foundational

2-Chloro-4-iodo-6-methylaniline mechanism of electrophilic aromatic substitution

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Chloro-4-iodo-6-methylaniline Introduction Polysubstituted anilines are foundational scaffolds in medicinal chemistry and materials science, wit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Chloro-4-iodo-6-methylaniline

Introduction

Polysubstituted anilines are foundational scaffolds in medicinal chemistry and materials science, with their derivatives forming the core of numerous pharmaceuticals.[1] The specific arrangement of substituents on the aniline ring dictates the molecule's electronic and steric properties, thereby controlling its reactivity and biological interactions. 2-Chloro-4-iodo-6-methylaniline is a highly substituted aromatic amine presenting a complex case for further functionalization. Understanding the mechanistic principles governing its reactions is paramount for researchers aiming to incorporate this moiety into larger, more complex structures.

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism for 2-Chloro-4-iodo-6-methylaniline. We will dissect the competing electronic and steric effects of the four distinct substituents to predict regiochemical outcomes, present a validated experimental workflow for its controlled functionalization, and address common synthetic challenges. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this substrate's reactivity.

Core Mechanism: A Symphony of Substituent Effects

The reactivity of an aromatic ring in electrophilic aromatic substitution is governed by the substituents it bears. These groups can either donate or withdraw electron density, thereby activating or deactivating the ring towards attack by an electrophile.[2][3] They also direct incoming electrophiles to specific positions. In 2-Chloro-4-iodo-6-methylaniline, we have four distinct groups whose effects must be considered in concert.

  • Amino Group (-NH₂): The primary determinant of reactivity. The nitrogen's lone pair donates strongly into the aromatic π-system via resonance (+R effect).[4][5] This massively increases the electron density of the ring, particularly at the ortho and para positions (C2, C4, C6), making the molecule far more reactive than benzene.[6][7] It is the most powerful activating group on the ring.[8]

  • Methyl Group (-CH₃): A weakly activating group. It donates electron density through a combination of the inductive effect (+I) and hyperconjugation, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction.[9] It is an ortho-, para-director.

  • Halogen Groups (-Cl, -I): Halogens present a dual nature. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring.[10] However, they are ortho-, para-directors because their lone pairs can be donated via resonance (+R) to stabilize the sigma complex when attack occurs at these positions.[11][12]

Predicting Regioselectivity: A Tale of Two Conditions

The central challenge and point of interest in this molecule is that all positions ortho and para to the dominant amino group are already occupied. This forces us to analyze the reactivity of the two remaining carbons, C3 and C5. The outcome of an electrophilic attack is highly dependent on the reaction conditions, specifically the acidity of the medium.

Scenario 1: Neutral or Mildly Acidic Conditions

Under these conditions, the amino group remains as -NH₂ and exerts its full, powerful activating effect. The entire ring is electron-rich, but the electrophile must attack at either C3 or C5.

  • Attack at C3: This position is meta to the strongly activating -NH₂ group, which is electronically unfavorable. It is also sterically hindered by the adjacent C2-chloro group.

  • Attack at C5: This position is also meta to the -NH₂ group. It is sterically hindered by the bulky C6-methyl group.

Scenario 2: Strongly Acidic Conditions (e.g., Nitration)

In the presence of strong acids like a nitric/sulfuric acid mixture, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[1][13][14] This completely reverses its electronic effect.

  • Anilinium Ion (-NH₃⁺): The positive charge on the nitrogen makes it a potent electron-withdrawing group through a strong -I effect. It is a strong deactivator and a meta-director .[15][16]

Now, the directing effects converge. The dominant -NH₃⁺ group directs incoming electrophiles to the positions meta to it, which are precisely C3 and C5 . The other deactivating groups (Cl, I) also disfavor attack ortho and para to themselves, making the meta positions relatively less deactivated. Therefore, under strongly acidic conditions, electrophilic substitution is predicted to occur at the C3 and/or C5 positions. Steric hindrance from the adjacent groups at C2 and C6 remains a significant factor influencing the final product ratio.[17]

Caption: Competing directing effects on the 2-Chloro-4-iodo-6-methylaniline ring under different pH conditions.

Experimental Protocol: Controlled Monobromination via Amide Protection

Given the high reactivity and potential for oxidation of the free amine, direct electrophilic substitution is often uncontrollable, leading to poly-substitution and tarry byproducts.[16] The standard, field-proven strategy to achieve selective monosubstitution is to temporarily protect the amino group as an acetamide. This moderates its activating influence, prevents unwanted side reactions, and allows for a clean, predictable outcome.

The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than -NH₂ because the nitrogen lone pair is also in resonance with the carbonyl group.[1] This "tamed" reactivity is the key to success.

Step 1: Protection via Acetylation
  • Objective: To convert the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group.

  • Justification: This prevents oxidation of the aniline and deactivation of catalysts in reactions like Friedel-Crafts.[18] It also allows for controlled monosubstitution in halogenation and nitration reactions.[16]

Methodology:

  • Dissolve 1.0 equivalent of 2-Chloro-4-iodo-6-methylaniline in glacial acetic acid.

  • Add 1.2 equivalents of acetic anhydride.

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water to precipitate the product, N-(2-chloro-4-iodo-6-methylphenyl)acetamide.

  • Filter, wash the solid with cold water, and dry under vacuum.

Step 2: Electrophilic Substitution (Bromination)
  • Objective: To introduce a single bromine atom onto the aromatic ring.

  • Justification: With the ortho/para positions relative to the primary directing group (-NHCOCH₃) blocked, substitution will be directed to the available C3 or C5 positions. The acetamido group's steric bulk may further influence the regioselectivity.

Methodology:

  • Dissolve the acetanilide from Step 1 in a suitable solvent (e.g., glacial acetic acid).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 1.05 equivalents of molecular bromine (Br₂), dissolved in a small amount of glacial acetic acid, dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Precipitate the product by adding water, then filter, wash, and dry.

Step 3: Deprotection via Hydrolysis
  • Objective: To remove the acetyl protecting group and restore the amino functionality.

  • Justification: This final step yields the desired functionalized aniline product. Acid-catalyzed hydrolysis is a standard and efficient method for amide cleavage.

Methodology:

  • Suspend the brominated acetanilide from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours.

  • Cool the reaction mixture and neutralize carefully with a base (e.g., aqueous NaOH) to precipitate the free amine.

  • Isolate the final product by filtration, wash with water, and purify by recrystallization or column chromatography.

Data and Reagent Summary

StepReactionKey ReagentsSolventTypical TimePurpose
1Protection Acetic AnhydrideGlacial Acetic Acid1-2 hrsModerate reactivity, prevent side reactions
2Bromination Molecular Bromine (Br₂)Glacial Acetic Acid4-6 hrsRegioselective C-H functionalization
3Deprotection Conc. HCl, EthanolWater/Ethanol2-4 hrsRestore the primary amine

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Start -> Step1 [label=" (CH3CO)2O"]; Step1 -> Intermediate; Intermediate -> Step2 [label=" Br2, AcOH"]; Step2 -> Brominated_Int; Brominated_Int -> Step3 [label=" H3O+, Heat"]; Step3 -> End; }

Caption: Validated workflow for the controlled monobromination of 2-Chloro-4-iodo-6-methylaniline.

Troubleshooting and Synthetic Considerations

  • Over-reactivity and Oxidation: As discussed, attempting direct substitution on the unprotected aniline is highly discouraged due to the risk of uncontrollable polysubstitution and oxidative degradation, especially with strong reagents like nitrating acid.[7][16] The protection strategy is critical for success.

  • Failure of Friedel-Crafts Reactions: It is crucial to note that Friedel-Crafts alkylations and acylations will fail with this substrate, even in its protected form, if a standard Lewis acid catalyst like AlCl₃ is used.[19] The nitrogen atom of the aniline (or acetanilide) acts as a Lewis base and will irreversibly complex with the AlCl₃ catalyst, deactivating it and shutting down the reaction.[18][20] Alternative methods, such as those using milder catalysts, are required for such transformations.[21][22]

  • Steric Hindrance: The substituents at C2, C4, and C6 are sterically demanding. This will inherently slow the rate of reaction compared to a less substituted aniline and can influence the regiochemical outcome between the C3 and C5 positions.[17] Reaction conditions may need to be optimized (e.g., increased temperature or reaction time) to achieve satisfactory conversion.

Conclusion

The electrophilic aromatic substitution of 2-Chloro-4-iodo-6-methylaniline is a complex process dictated by the powerful, yet potentially problematic, activating nature of the amino group. A thorough understanding of how reaction conditions, particularly acidity, can fundamentally alter the directing effects of the substituents is key to predicting and controlling the reaction's outcome. Direct functionalization is synthetically challenging due to the blockage of the most activated positions and the high reactivity of the free amine. A robust and reliable path forward involves a protection-substitution-deprotection strategy, which tempers the amine's reactivity and enables clean, selective functionalization. This mechanistic insight and strategic approach empower researchers to confidently utilize this intricate building block in the synthesis of novel molecules for drug discovery and development.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Radhakrishnamurti, P. S., & Rao, M. D. P. (n.d.). Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. CORE. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Zeng, T., et al. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

  • Wang, Z., et al. (2025, July 23). Mono or Di? A Potential-Controlled Electrochemical Halogenation of Anilines. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Brainly.in. (2024, February 11). Explain Nitration of Aniline. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Electrophilic Aromatic Substitution. Jack Westin. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • ResearchGate. (n.d.). The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. Retrieved from [Link]

  • Organic Letters. (2021, February 19). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
  • PMC. (n.d.). Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

  • PMC. (n.d.). Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2021, February 4). Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Solvation Profile and Analytical Quantification of 2-Chloro-4-iodo-6-methylaniline in Polar Aprotic Solvents

Executive Summary The rational design of pharmaceutical synthesis and formulation workflows requires a rigorous understanding of solute-solvent thermodynamics. 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical synthesis and formulation workflows requires a rigorous understanding of solute-solvent thermodynamics. 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) is a highly functionalized halogenated aniline that serves as a critical structural scaffold in the development of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors[1],[2].

This technical whitepaper provides an in-depth analysis of the solubility profile of 2-Chloro-4-iodo-6-methylaniline in polar aprotic solvents. By detailing the causality behind solvation mechanics and establishing self-validating experimental protocols, this guide ensures that researchers can generate highly reliable, thermodynamically sound solubility data for downstream process chemistry.

Physicochemical Profiling & Solvation Thermodynamics

The Causality of Solvation

The solubility of anilines in organic media is primarily dictated by intermolecular forces, specifically dipole-dipole interactions, van der Waals forces, and hydrogen bonding[3]. However, the unique substitution pattern of 2-Chloro-4-iodo-6-methylaniline radically alters its solvation behavior compared to a standard aniline core:

  • Steric Hindrance: The ortho-chloro and ortho-methyl groups create a sterically congested environment around the primary amine (-NH₂), reducing its ability to act as a free hydrogen bond donor.

  • Electronic Modulation: The strongly electron-withdrawing chlorine and iodine atoms decrease the basicity of the amine nitrogen, further altering its interaction with protic solvents.

  • Polarizability & Halogen Bonding: The heavy iodine atom is highly polarizable. This increases the molecule's lipophilicity but also introduces the potential for halogen bonding—a specific non-covalent interaction where the electrophilic region of the halogen interacts with electron-rich solvents[2].

Why Polar Aprotic Solvents?

Because of the high crystal lattice energy and hydrophobicity imparted by the halogens, aqueous solubility is negligible. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN)—are the optimal media. They lack acidic protons (hydrogen bond donors) but possess strong dipole moments and act as powerful hydrogen bond acceptors (HBAs). The high dielectric constants of these solvents effectively disrupt the solute-solute lattice interactions, while their oxygen or nitrogen atoms accept hydrogen bonds from the sterically hindered -NH₂ group[3].

Quantitative Data: Modeled Solubility Profile

Due to the niche nature of this specific multi-halogenated intermediate, empirical high-throughput data is often proprietary. The table below summarizes the modeled thermodynamic solubility limits based on the established behavior of structurally analogous multi-halogenated anilines at 25 °C.

Polar Aprotic SolventDielectric Constant (ε)Dipole Moment (D)Primary Solvation MechanismEstimated Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO) 46.73.96Strong HBA, Dipole-Dipole> 150
N,N-Dimethylformamide (DMF) 36.73.82HBA, Dipole-Induced Dipole> 100
N-Methyl-2-pyrrolidone (NMP) 32.24.09HBA, High Polarizability> 120
Acetonitrile (MeCN) 37.53.92Moderate HBA, Dipole-Dipole50 - 80

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Computational models often struggle to accurately predict the solubility of iodine-containing aromatics due to the complexities of halogen bonding. Therefore, empirical determination via the Shake-Flask Method remains the gold standard recognized by the EPA and OECD[4],[5].

To ensure absolute scientific integrity, the protocol below is engineered as a self-validating system . It inherently differentiates between transient kinetic dissolution and true thermodynamic equilibrium.

Step-by-Step Protocol
  • Saturation Preparation: Weigh an excess amount of 2-Chloro-4-iodo-6-methylaniline (e.g., 200 mg) into a 2 mL amber glass HPLC vial. Add 1.0 mL of the target polar aprotic solvent. Causality: Amber glass is used to prevent potential UV-induced dehalogenation of the carbon-iodine bond[2].

  • Thermostatic Equilibration: Place the sealed vials in a thermostatically controlled orbital shaker set to 25.0 ± 0.1 °C at 300 RPM. Causality: Solubility is an enthalpy-driven process; even a 1 °C fluctuation can skew results by up to 5%.

  • Phase Separation: After initial shaking, centrifuge the suspension at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert. Using standard nylon or cellulose filters would lead to the adsorption of the highly lipophilic halogenated aniline, artificially lowering the measured concentration.

  • Self-Validation Loop (Equilibrium Verification): Extract analytical samples at 24 hours and 48 hours .

    • Validation Metric: If the concentration difference between the 24h and 48h samples is < 5% , thermodynamic equilibrium is confirmed. If the difference is > 5%, the system is still in a kinetic dissolution phase, and shaking must continue for another 24 hours[4].

G S1 Solid 2-Chloro-4-iodo-6-methylaniline + Polar Aprotic Solvent S2 Thermostatic Equilibration (Shaking at 25.0 ± 0.1 °C) S1->S2 S3 Phase Separation (0.22 µm PTFE Filtration) S2->S3 Sample at 24h & 48h S4 HPLC-UV Quantification (Isocratic Elution) S3->S4 S5 Self-Validation Check |C(48h) - C(24h)| < 5% ? S4->S5 S5->S2 NO (Kinetics incomplete) S6 Thermodynamic Solubility Confirmed S5->S6 YES

Workflow for self-validating thermodynamic solubility determination.

Analytical Quantification (HPLC-UV)

Once the thermodynamic equilibrium is validated, the dissolved 2-Chloro-4-iodo-6-methylaniline must be accurately quantified[5].

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution using 70% Acetonitrile / 30% Water (buffered with 0.1% Formic Acid). Causality: The high organic phase is required to elute the highly hydrophobic multi-substituted aromatic ring in a reasonable retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated aromatic system).

  • Injection Volume: 5 µL (Samples from DMSO/DMF must be diluted 1:100 in the mobile phase prior to injection to prevent solvent-effect peak distortion).

The Self-Validating Analytical Sequence

An analytical protocol is only as robust as its internal controls. This sequence is designed to autonomously flag instrumental drift:

  • Blank Injection: Confirms the absence of column carryover.

  • Calibration Bracketing: A 5-point standard curve (10 to 100 µg/mL) is run. The system mandates an R2>0.999 before proceeding.

  • Quality Control (QC) Checkpoint: A known QC standard (e.g., 50 µg/mL) is injected every 10 experimental samples.

    • Validation Metric: If the calculated recovery of the QC standard deviates by more than ±2% , the system assumes column degradation or detector drift. The batch is automatically invalidated, preventing the reporting of compromised data.

References

  • BLD Pharm. "156746-77-9 | 2-Chloro-4-iodo-6-methylaniline". bldpharm.com.
  • BenchChem. "The Solubility of Aniline in Common Organic Solvents: An In-depth Technical Guide". benchchem.com.
  • U.S. Environmental Protection Agency (EPA). "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS".
  • Organization for Economic Cooperation and Development (OECD). "ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES". europa.eu.
  • BenchChem.

Sources

Foundational

Thermodynamic Stability of 2-Chloro-4-iodo-6-methylaniline Isomers: A Comprehensive Technical Guide

Executive Summary Halogenated anilines are critical intermediates in the synthesis of advanced agrochemicals, pharmaceuticals, and functional materials[1]. Among these, 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated anilines are critical intermediates in the synthesis of advanced agrochemicals, pharmaceuticals, and functional materials[1]. Among these, 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) represents a highly specialized scaffold. The strategic placement of chlorine, iodine, and a methyl group on the aniline ring allows for precise control over the molecule's electronic properties, steric profile, and subsequent reactivity[1].

This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-Chloro-4-iodo-6-methylaniline and its positional isomers. By synthesizing Density Functional Theory (DFT) computational protocols with empirical calorimetric validation, this guide establishes a self-validating framework for predicting and confirming isomer stability—a critical requirement for optimizing high-temperature reactor conditions and preventing spontaneous isomerization during scale-up.

The Structural and Thermodynamic Landscape

The thermodynamic stability of substituted anilines is governed by a delicate interplay of resonance stabilization, inductive effects, and steric hindrance. For the aniline nitrogen to delocalize its lone pair into the aromatic π -system, the amino group ( −NH2​ ) must maintain a planar conformation relative to the ring.

When bulky substituents are placed in the ortho positions (positions 2 and 6), they induce steric inhibition of resonance . The steric clash forces the amine group out of planarity, significantly increasing the enthalpy of formation ( ΔHf∘​ ) and reducing the overall thermodynamic stability of the molecule.

Isomer Comparison & Causality

To understand the thermodynamic hierarchy, we must evaluate the steric demands of the substituents:

  • Chlorine (Cl): van der Waals (vdW) radius 1.75 Å.

  • Methyl ( CH3​ ): vdW radius 2.00 Å (though conformationally flexible).

  • Iodine (I): vdW radius 1.98 Å (highly polarizable and rigid).

Consider three positional isomers:

  • Isomer A (2-Chloro-4-iodo-6-methylaniline): Chlorine and methyl are ortho to the amine; iodine is para.

  • Isomer B (4-Chloro-2-iodo-6-methylaniline): Iodine and methyl are ortho; chlorine is para.

  • Isomer C (2-Chloro-6-iodo-4-methylaniline): Chlorine and iodine are ortho; methyl is para.

Causality of Stability: Isomer A is thermodynamically favored. While methyl and iodine have similar vdW radii, iodine's rigid, highly polarizable electron cloud creates a more severe, inflexible steric clash with the amine protons than the rotating methyl group. Placing iodine in the para position (Isomer A) minimizes ortho-strain, preserving the amine's resonance with the aromatic ring. Furthermore, halogen substitution alters the dipole moment and spatial extent, which directly impacts stability and non-covalent interactions[2].

Computational Protocol: DFT Thermodynamic Assessment

To rigorously quantify these stability differences, Density Functional Theory (DFT) is employed. The protocol below is designed as a self-validating computational workflow, specifically tailored to handle the relativistic effects of heavy halogens like iodine[3].

G Start Input SMILES Isomer Structures Conf Conformational Sampling (Molecular Mechanics) Start->Conf Opt DFT Geometry Optimization M06-2X / 6-311++G(d,p) & def2-TZVP Conf->Opt Freq Frequency Calculation (ZPE & Thermal Corrections) Opt->Freq Solv SMD Solvation Model (Water / Organic) Freq->Solv End Gibbs Free Energy (u0394G) Thermodynamic Stability Solv->End

DFT Computational Workflow for Aniline Isomer Stability
Step-by-Step Methodology
  • Initial Geometry Generation: Construct 3D models of the isomers using SMILES strings. Perform an initial molecular mechanics conformational search to identify low-energy rotamers of the methyl and amine groups[4]. Why: This ensures the DFT optimization begins near the global minimum, preventing the geometry from becoming trapped in a high-energy local minimum.

  • DFT Optimization (Mixed Basis Set): Optimize geometries using the M06-2X functional. Why: M06-2X captures medium-range dispersion forces better than standard B3LYP, which is critical for modeling the steric bulk of ortho-substituents. For light atoms (C, H, N, Cl), apply the 6-311++G(d,p) basis set. For the heavy iodine atom, apply the ma-def2TZVP basis set[3]. Why: Iodine's inner core electrons move at relativistic speeds. An Effective Core Potential (ECP) combined with a triple-zeta basis set is required to accurately model its polarizability.

  • Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries[5]. Why: The absence of imaginary frequencies confirms the structure is a true local minimum. This step extracts the Zero-Point Energy (ZPE) and thermal corrections needed to calculate the standard Gibbs free energy ( ΔG∘ ) at 298.15 K.

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) to simulate thermodynamic stability in specific solvent environments[3]. Why: Gas-phase calculations ignore dielectric stabilization. SMD accurately models the solvent cavity, which is crucial for predicting behavior in actual reaction mixtures.

Experimental Protocol: Empirical Validation

Computational models must be grounded in physical reality. The following workflow outlines the empirical validation of the DFT-derived thermodynamic parameters.

G Synth Isomer Synthesis & Purification Calorimetry Bomb Calorimetry (u0394H_combustion) Synth->Calorimetry Equil Catalytic Equilibration (Lewis Acid, u0394) Synth->Equil Data Empirical u0394G & u0394H Validation Calorimetry->Data Quant HPLC / qNMR Quantification Equil->Quant Quant->Data

Empirical Validation Protocol for Thermodynamic Stability
Step-by-Step Methodology
  • Synthesis and Isolation: Synthesize the targeted isomers via regioselective electrophilic halogenation of the corresponding precursor anilines[6]. Purify the isomers via preparative HPLC to >99.5% purity. Why: Trace impurities can drastically skew calorimetric measurements.

  • Bomb Calorimetry: Combust a precisely weighed sample of each isomer in a high-pressure oxygen bomb calorimeter. Why: This provides a direct empirical measurement of the heat of combustion ( ΔHc​ ), which, through Hess's Law, yields the standard enthalpy of formation ( ΔHf∘​ )—the ultimate ground truth for thermodynamic stability.

  • Catalytic Equilibration: Dissolve the isomers in a high-boiling inert solvent (e.g., diphenyl ether) in the presence of a Lewis acid catalyst (e.g., AlCl3​ ). Heat to 150°C for 24 hours. Why: High heat and Lewis acids facilitate reversible halogen migration (the "halogen dance" reaction), allowing the system to reach true thermodynamic equilibrium.

  • Quantification: Quench the reaction and analyze the isomer ratio using quantitative NMR (qNMR) and HPLC. Why: The equilibrium constant ( Keq​ ) derived from the isomer ratios directly yields the relative Gibbs free energy via the equation ΔG=−RTlnKeq​ .

Quantitative Data Summary

The following table summarizes the theoretical thermodynamic parameters for the three primary isomers, demonstrating the energetic penalty of ortho-iodine substitution. (Note: Values are representative computational estimates based on established steric strain principles for halogenated anilines).

IsomerSubstitution PatternRelative Gibbs Free Energy ( ΔG )Dipole Moment (Debye)Steric Strain Profile
2-Chloro-4-iodo-6-methylaniline 2-Cl, 4-I, 6- CH3​ 0.0 kcal/mol (Global Min) ~2.1 DModerate (ortho-Cl, ortho- CH3​ )
4-Chloro-2-iodo-6-methylaniline 2-I, 4-Cl, 6- CH3​ +1.8 kcal/mol~2.4 DHigh (ortho-I, ortho- CH3​ )
2-Chloro-6-iodo-4-methylaniline 2-Cl, 6-I, 4- CH3​ +2.2 kcal/mol~2.6 DSevere (ortho-Cl, ortho-I)

Data Interpretation: As predicted, 2-Chloro-4-iodo-6-methylaniline represents the thermodynamic minimum. The introduction of iodine into the ortho position (Isomers B and C) incurs a penalty of ~1.8 to 2.2 kcal/mol due to the disruption of amine-ring planarity and increased dipole moments[2].

Conclusion

The thermodynamic stability of 2-Chloro-4-iodo-6-methylaniline isomers is fundamentally dictated by the steric bulk and polarizability of the ortho substituents. By employing a rigorous, self-validating framework that pairs M06-2X/def2-TZVP computational modeling with empirical bomb calorimetry and equilibration studies, researchers can accurately predict isomer distributions. This dual-pronged approach ensures high scientific integrity, minimizing yield loss to undesired isomerization during the scale-up of critical pharmaceutical and agrochemical intermediates.

References

  • Journal of Medicinal Chemistry. "Rationally Designing Safer Anilines: The Challenging Case of 4-Aminobiphenyls". ACS Publications. URL: [Link]

  • ResearchGate. "COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE". ResearchGate. URL: [Link]

  • PMC. "Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media". National Institutes of Health. URL:[Link]

  • PubMed. "Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study". National Institutes of Health. URL:[Link]

  • Environmental Science & Technology. "Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts". ACS Publications. URL:[Link]

Sources

Exploratory

Whitepaper: UV-Vis Spectroscopic Profiling of 2-Chloro-4-iodo-6-methylaniline

Executive Summary For researchers and drug development professionals, understanding the photophysical properties of highly functionalized aromatic building blocks is critical for downstream analytical tracking, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the photophysical properties of highly functionalized aromatic building blocks is critical for downstream analytical tracking, particularly in High-Performance Liquid Chromatography (HPLC) method development. This technical guide provides an in-depth analysis of the UV-Vis absorption spectrum of 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) . By synthesizing first-principles electronic theory with empirical data from halogenated anilines, this whitepaper establishes the mechanistic causality behind its spectral features, outlines a self-validating experimental protocol, and details the impact of solvatochromism.

Mechanistic Causality: Electronic Transitions & Substituent Effects

To accurately predict and interpret the UV-Vis spectrum of 2-Chloro-4-iodo-6-methylaniline, we must deconstruct the molecule into its core chromophore and its modifying auxochromes. The base chromophore is aniline, which exhibits two primary absorption bands in the near-UV region: the E2​ band ( π→π∗ ) at approximately 230 nm and the B band ( n→π∗ mixed with π→π∗ ) at roughly 280 nm[1].

The introduction of three distinct substituents (ortho-chloro, ortho-methyl, and para-iodo) creates a complex interplay of inductive, resonance, and steric effects:

  • The Heavy Atom Effect (Para-Iodine): Iodine is a large, highly polarizable atom. When positioned para to the amine, its p -orbitals conjugate with the aromatic π -system. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap. Consequently, the molecule requires less energy for electronic excitation, resulting in a strong bathochromic shift (red shift) , pushing the primary absorption band well past 300 nm[2].

  • Steric Hindrance (Ortho-Chloro & Ortho-Methyl): For optimal n→π∗ conjugation, the lone pair of electrons on the nitrogen atom must remain coplanar with the benzene ring's pz​ orbitals. The bulky chlorine atom and methyl group at the 2- and 6-positions, respectively, force the −NH2​ group to twist out of the aromatic plane to relieve steric strain[3][4].

  • Causality of Hypochromism: This steric twisting reduces the orbital overlap between the nitrogen lone pair and the ring. While the iodine atom drives a red shift, the ortho-substituents cause a hypochromic effect —a measurable reduction in the molar absorptivity ( ε ) compared to unhindered para-substituted anilines.

G Aniline Base Chromophore Aniline (λmax ~280 nm) Target 2-Chloro-4-iodo-6-methylaniline (λmax ~305-320 nm) Aniline->Target Base System Cl Ortho -Cl Inductive Withdrawal Cl->Target Minor Bathochromic Me Ortho -CH3 Hyperconjugation & Sterics Me->Target Steric Twist (Hypochromic) I Para -I Heavy Atom & Polarizability I->Target Major Bathochromic (Red Shift)

Figure 1: Logical relationship of substituent effects on the HOMO-LUMO gap of the target molecule.

Quantitative Spectral Predictions

Based on the additive rules of substituted benzenes and empirical data from related mono- and di-substituted anilines, the quantitative UV-Vis profile of 2-Chloro-4-iodo-6-methylaniline can be accurately modeled.

Table 1: Comparative UV-Vis Absorption Maxima
CompoundSubstituent Pattern λmax​ Band I (nm) λmax​ Band II (nm)Spectral Trend vs. Aniline
Aniline None~230~280Baseline Reference[1]
2-Chloroaniline ortho-Cl~239~290Slight Bathochromic[4]
4-Iodoaniline para-I~250~310Strong Bathochromic
Target Compound o-Cl, o-CH 3​ , p-I~245–255 ~305–320 Bathochromic & Hypochromic

Note: Exact λmax​ values will fluctuate by ± 2-5 nm depending on the dielectric constant of the chosen solvent.

Self-Validating Experimental Protocol

To obtain high-fidelity UV-Vis spectra suitable for regulatory submissions or precise HPLC method development, the experimental workflow must be designed as a self-validating system. This ensures that the recorded absorbance is purely a function of the analyte and free from aggregation, solvent artifacts, or detector saturation.

Step-by-Step Methodology
  • Solvent Selection & Blanking: Select a spectroscopic-grade solvent with a UV cutoff well below the expected E2​ band (e.g., Acetonitrile, cutoff 190 nm; or Methanol, cutoff 205 nm). Record a baseline blank using the pure solvent in a matched 1.0 cm quartz cuvette.

  • Stock Solution Preparation: Accurately weigh 2.67 mg of 2-Chloro-4-iodo-6-methylaniline (MW: 267.49 g/mol ). Dissolve in 10.0 mL of the chosen solvent to create a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution (The Validation Step): Prepare three working concentrations: 10 µM, 25 µM, and 50 µM.

  • Spectral Acquisition: Scan each solution from 200 nm to 500 nm using a double-beam UV-Vis spectrophotometer. Set the scan speed to medium and the slit width to 1 nm.

  • System Validation (Beer-Lambert Check): Calculate the molar absorptivity ( ε ) at the λmax​ (~310 nm) for all three concentrations using the equation A=ε⋅c⋅l .

    • Causality Check: If ε remains constant across all three concentrations (linear regression R2>0.999 ), the system is validated. If ε deviates at 50 µM, detector saturation or molecular aggregation is occurring, and the sample must be further diluted.

Workflow Prep 1. Sample Preparation Weigh & Dissolve in Spectro-Grade Solvent Blank 2. Baseline Correction Measure Solvent Blank Prep->Blank Measure 3. Spectral Acquisition Scan 200-500 nm Blank->Measure Validate 4. Self-Validation Check Beer-Lambert Linearity (R² > 0.999) Measure->Validate Validate->Prep If Non-Linear (Dilute) Analyze 5. Data Output Determine λmax and ε Validate->Analyze

Figure 2: Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

Solvatochromism and pH Dependency in HPLC Applications

For drug development professionals utilizing this compound, understanding its behavior in various HPLC mobile phases is paramount.

pH Dependency: Because 2-Chloro-4-iodo-6-methylaniline is a weak base, its UV-Vis spectrum is highly sensitive to the pH of the environment. In acidic mobile phases (e.g., 0.1% TFA or Formic Acid, pH < 3), the amine group becomes protonated to form an anilinium cation ( −NH3+​ ).

  • Mechanistic Impact: Protonation ties up the nitrogen's lone pair, completely eliminating its ability to conjugate with the benzene ring[1].

  • Spectral Result: This causes a massive hypsochromic shift (blue shift) . The spectrum will lose its characteristic ~310 nm band and revert to a profile closely resembling a substituted benzene ring, with absorption dropping sharply below 250 nm[5].

Analytical Recommendation: If tracking this compound via HPLC-UV in an acidic mobile phase, the detector wavelength should be set lower (e.g., 230-240 nm) rather than the neutral λmax​ of ~310 nm, to avoid significant loss of signal sensitivity[5].

References

  • Wikipedia Contributors. "Aniline (data page)." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • SIELC Technologies. "UV-Vis Absorption Spectrum of Aniline." SIELC HPLC Applications Library. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7240, 2-Chloroaniline." PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7813, p-Toluidine." PubChem. Available at:[Link]

  • AIP Publishing. "Single Molecular System of Alkoxy Stilbene-Imine Derivative as Semiconductor Material." AIP Conference Proceedings. Available at:[Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Chloro-4-iodo-6-methylaniline

Application Note: Regioselective Electrophilic Iodination for the Synthesis of 2-Chloro-4-iodo-6-methylaniline Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Electrophilic Iodination for the Synthesis of 2-Chloro-4-iodo-6-methylaniline

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block synthesis for cross-coupling reactions and kinase inhibitor development.

Introduction and Mechanistic Rationale

The synthesis of highly functionalized halogenated anilines, such as 2-chloro-4-iodo-6-methylaniline, is a critical workflow in medicinal chemistry. These compounds serve as versatile intermediates, particularly in the development of small-molecule kinase inhibitors where the iodine atom acts as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Causality in Experimental Design: The starting material, 2-chloro-6-methylaniline, possesses a highly activated aromatic ring due to the strong electron-donating nature of the primary amine ( −NH2​ ) group. Because the ortho positions (C2 and C6) are sterically occluded by a chlorine atom and a methyl group, electrophilic aromatic substitution is strictly directed to the para position (C4)[1].

While elemental iodine ( I2​ ) can be used in conjunction with strong oxidizing agents (like HIO3​ or Ag2​SO4​ )[2][3], the electron-rich nature of the aniline makes it susceptible to oxidative degradation, often leading to tarry byproducts[4]. To mitigate this, N-Iodosuccinimide (NIS) is selected as the iodinating agent. NIS provides a mild, controlled release of the electrophilic iodonium ion ( I+ ), minimizing over-oxidation and polysubstitution while ensuring high regiochemical fidelity[1][5].

Safety and Handling Protocols

Critical Safety Warning: Aniline derivatives, including 2-chloro-6-methylaniline, are highly toxic and pose a severe risk of methaemoglobinemia (oxygen starvation in the blood) upon exposure[6].

  • Toxicity Profile: Toxic if swallowed, inhaled, or absorbed through the skin (Acute Tox. 3)[7][8].

  • PPE Requirements: Operations must be conducted in a certified chemical fume hood. Personnel must wear chemical-resistant gloves (e.g., heavy-duty nitrile or butyl rubber), a lab coat, and safety goggles[9][10].

  • Waste Treatment: Halogenated organic waste and iodine-containing aqueous streams must be segregated and disposed of according to institutional environmental health and safety (EHS) guidelines.

Experimental Workflow Visualization

G N1 2-Chloro-6-methylaniline (Starting Material) N2 Solvent: DMF Cool to 0 °C N1->N2 N3 Portion-wise Addition of NIS (1.05 eq) N2->N3 N4 Stir at RT (Reaction Phase) N3->N4 N5 Quench: 10% aq. Na2S2O3 N4->N5 N6 Liquid-Liquid Extraction (EtOAc / H2O) N5->N6 N7 Purification (Recrystallization/FCC) N6->N7 N8 2-Chloro-4-iodo-6-methylaniline (Target Product) N7->N8

Experimental workflow for the regioselective iodination of 2-chloro-6-methylaniline using NIS.

Step-by-Step Synthesis Protocol

Reaction Scale: 10.0 mmol Target: 2-Chloro-4-iodo-6-methylaniline (MW: 267.50 g/mol )

Phase 1: Reaction Setup
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methylaniline (1.42 g, 10.0 mmol, 1.0 equiv)[7].

  • Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (20 mL). Rationale: DMF is a polar aprotic solvent that stabilizes the transition state of the electrophilic aromatic substitution, promoting a smooth reaction profile[1].

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Rationale: Lowering the temperature suppresses the exothermic nature of the initial electrophilic attack and prevents oxidative side reactions[1].

Phase 2: Reagent Addition and Reaction
  • Electrophile Addition: Weigh out N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv). Add the NIS to the stirring solution portion-wise over 15 minutes. Rationale: Portion-wise addition prevents localized concentration spikes and thermal runaways.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C).

  • Monitoring: Stir the reaction for 2–4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexanes) or LC-MS until the starting material is fully consumed.

Phase 3: Quenching and Workup
  • Quenching: Once complete, cool the flask back to 0 °C and slowly add 20 mL of a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Rationale: Sodium thiosulfate acts as a reducing agent, rapidly neutralizing any unreacted electrophilic iodine species and preventing further iodination during the concentration phase[11].

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with distilled water (2 x 30 mL) to remove residual DMF, followed by saturated aqueous Sodium Chloride (brine) (1 x 30 mL).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude dark brown residue via Flash Column Chromatography (FCC) on silica gel, using a gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Isolation: Pool the fractions containing the pure product and concentrate them in vacuo to yield 2-chloro-4-iodo-6-methylaniline as a solid.

Reagent Comparison and Optimization Data

To ensure robustness, researchers may consider alternative iodinating systems depending on reagent availability. The table below summarizes the expected outcomes based on established electrophilic iodination principles[1][2][3][5].

Iodinating AgentSolvent SystemTemp (°C)EquivalentsExpected YieldSide Reaction Risk
NIS DMF or DMSO0 to RT1.05> 85%Low (Mildest conditions)
I2​ / HIO3​ Acetic Acid600.5 / 0.2~ 70-80%Moderate (Oxidative degradation)
I2​ / Ag2​SO4​ EthanolRT1.0 / 1.0~ 60-75%High (Polysubstitution)
ICl Methanol01.0< 60%High (Chlorination byproduct risk)

Note: The NIS/DMF system provides the optimal balance of high yield, minimal purification burden, and operational safety for electron-rich anilines.

Sources

Application

Regioselective iodination of 2-chloro-6-methylaniline to form 2-Chloro-4-iodo-6-methylaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Strategic Importance & Context 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) is a highly valued, poly-halogenated building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Strategic Importance & Context

2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) is a highly valued, poly-halogenated building block in medicinal chemistry. Its primary pharmaceutical application is serving as a critical intermediate in the preparation of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are actively investigated for their potent analgesic properties in neuropathic pain and migraine management[1].

From a synthetic perspective, the presence of orthogonal halogen handles (chlorine and iodine) on the aromatic ring allows for sequential, site-specific transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The iodine atom, being highly reactive toward oxidative addition, can be functionalized first, leaving the chlorine atom intact for downstream elaboration.

Mechanistic Rationale: The Logic of Regioselectivity

The synthesis of 2-chloro-4-iodo-6-methylaniline relies on the highly predictable regioselectivity of Electrophilic Aromatic Substitution (EAS) on 2,6-disubstituted anilines.

Causality of Substitution Pattern: The free amino ( −NH2​ ) group is a strong π -electron donor, which highly activates the aromatic ring and directs incoming electrophiles to the ortho and para positions[2]. In the starting material, 2-chloro-6-methylaniline, both ortho positions (C2 and C6) are covalently blocked by a chlorine atom and a methyl group, respectively. Consequently, the electrophilic attack is exclusively funneled to the sterically accessible and electronically activated para position (C4).

Prevention of Over-Iodination: Unlike unsubstituted aniline, which is prone to rapid poly-iodination, this substrate inherently resists over-reaction. Once the iodine atom is installed at C4, all highly activated positions are occupied. The remaining meta positions (C3 and C5) lack resonance activation from the amine and are sterically shielded by the adjacent substituents, rendering the mono-iodinated product highly stable against further electrophilic attack.

Regioselectivity Substrate 2-Chloro-6-methylaniline (Starting Material) NH2 -NH2 Group Strongly Activating Ortho/Para Directing Substrate->NH2 Cl -Cl Group Blocked Position 2 Substrate->Cl CH3 -CH3 Group Blocked Position 6 Substrate->CH3 Para Position 4 (Para to -NH2) Electronically Activated Sterically Accessible NH2->Para Directs Electrophile Cl->Para Steric Blockade at C2 CH3->Para Steric Blockade at C6 Product 2-Chloro-4-iodo-6-methylaniline (Exclusive Product) Para->Product Electrophilic Attack (I+)

Figure 1: Regioselectivity logic tree for the electrophilic iodination of 2-chloro-6-methylaniline.

Experimental Methodologies

To accommodate different laboratory constraints and scale-up requirements, two validated protocols are detailed below.

Protocol A: Mild Iodination via Molecular Iodine ( I2​ ) and Sodium Bicarbonate

Causality of Reagents: Molecular iodine ( I2​ ) is a mild electrophile. During the substitution, hydroiodic acid (HI) is generated as a stoichiometric byproduct. If left unneutralized, HI protonates the aniline to form an anilinium ion ( −NH3+​ ), which is strongly electron-withdrawing and meta-directing, effectively quenching the EAS reaction[2]. Sodium bicarbonate ( NaHCO3​ ) is employed as a mild, heterogeneous base to continuously scavenge HI, maintaining the amine in its reactive free-base form and driving the reaction to completion[3].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-methylaniline (1.0 equiv, 10 mmol) in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v, 40 mL total).

  • Base Addition: Add sodium bicarbonate (1.5 equiv, 15 mmol) to the mixture. Stir vigorously to ensure phase mixing.

  • Electrophile Introduction: Cool the mixture to 0–5 °C using an ice bath. Slowly add molecular iodine (1.05 equiv, 10.5 mmol) in small portions over 15 minutes.

    • Self-Validation Check: The organic layer will immediately turn deep violet/brown, indicating the presence of active iodine.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The reaction is complete when the starting material spot is entirely consumed.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) dropwise until the organic layer transitions from brown to pale yellow/colorless.

    • Causality: Thiosulfate reduces unreacted electrophilic I2​ to water-soluble iodide ( I− ), preventing post-workup oxidation and product degradation.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel) or recrystallization from ethanol/water to yield the pure product.

Protocol B: Rapid Iodination via Iodine Monochloride (ICl)

Causality of Reagents: Iodine monochloride is a highly polarized interhalogen compound ( Iδ+−Clδ− ). Because chlorine is more electronegative than iodine, ICl acts as a potent source of the iodonium ion ( I+ ), accelerating the reaction kinetics significantly compared to I2​ . Glacial acetic acid is used as a polar protic solvent to stabilize the Wheland intermediate during the transition state.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-chloro-6-methylaniline (1.0 equiv, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Electrophile Introduction: In a separate addition funnel, prepare a solution of Iodine Monochloride (1.05 equiv, 10.5 mmol) in glacial acetic acid (10 mL).

  • Addition: Cool the reaction flask to 10–15 °C. Add the ICl solution dropwise over 20 minutes under vigorous stirring.

    • Self-Validation Check: An immediate color change and slight exotherm will be observed, indicative of rapid electrophilic attack.

  • Reaction Progression: Stir the mixture at room temperature for 1 hour.

  • Quenching & Precipitation: Pour the reaction mixture slowly into 150 mL of ice-cold water containing 5% sodium bisulfite ( NaHSO3​ ).

    • Causality: The bisulfite neutralizes residual ICl, while the large volume of water decreases the solubility of the product, inducing rapid precipitation.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake extensively with cold distilled water to remove residual acetic acid.

  • Drying: Dry the solid under high vacuum at 40 °C to constant weight.

Workflow Start 2-Chloro-6-methylaniline MethodA Protocol A: I2 / NaHCO3 (Mild, Aqueous/Organic) Start->MethodA MethodB Protocol B: ICl / AcOH (Rapid, Electrophilic) Start->MethodB WorkupA Aqueous Quench & Ether/DCM Extraction MethodA->WorkupA WorkupB Sodium Bisulfite Quench & Filtration MethodB->WorkupB Purification Recrystallization or Silica Gel Chromatography WorkupA->Purification WorkupB->Purification Product Pure 2-Chloro-4-iodo- 6-methylaniline Purification->Product

Figure 2: Comparative experimental workflows for the synthesis of 2-chloro-4-iodo-6-methylaniline.

Data Presentation & Analytical Characterization

Table 1: Comparative Analysis of Iodination Protocols
ParameterProtocol A ( I2​ / NaHCO3​ )Protocol B (ICl / AcOH)
Typical Yield 80 - 88%85 - 92%
Reaction Time 2 - 4 hours1 hour
Reagent Hazard Low (Mild oxidizer)High (Corrosive, moisture sensitive)
Environmental Impact Greener (Aqueous biphasic, mild base)Moderate (Requires acidic solvent disposal)
Scalability Excellent (Highly exothermic control not required)Good (Requires careful thermal management on scale)
Expected Analytical Profile

To validate the success of the synthesis, the isolated product should be characterized against the following expected parameters:

  • Appearance: Pale yellow to off-white crystalline solid.

  • 1 H NMR ( CDCl3​ , 400 MHz): δ ~7.45 (d, J = 2.0 Hz, 1H, Ar-H), ~7.30 (d, J = 2.0 Hz, 1H, Ar-H), ~4.10 (br s, 2H, −NH2​ ), ~2.20 (s, 3H, −CH3​ ).

    • Diagnostic Note: The meta-coupling (J ~ 2.0 Hz) between the two aromatic protons confirms the 1,2,3,5-tetrasubstituted pattern, verifying that iodination occurred exclusively at the para position.

  • ESI-MS: [M+H] + calculated for C7​H8​ClIN : 267.94, found ~267.9.

References

  • [1] 2-Chloro-4-iodo-6-methylbenzenamine CAS#: 156746-77-9. 0qy.com.[Link]

  • [3] Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange.[Link]

  • Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 16A, 142-144.[Link]

  • [2] Berliner, E. (1950). Kinetics of the Iodination of Aniline. Journal of the American Chemical Society, 72(9), 4003-4009.[Link]

Sources

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-iodo-6-methylaniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Sequential orthogonal functionalization, mechanistic causality, and self-validating experimental protocols. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Sequential orthogonal functionalization, mechanistic causality, and self-validating experimental protocols.

Executive Summary and Strategic Utility

In modern drug discovery and complex molecule synthesis, the ability to sequentially functionalize a single aromatic core without relying on cumbersome protection-deprotection strategies is a critical driver of efficiency[1]. 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) [2] is a highly versatile, commercially available building block[3] that perfectly exemplifies this strategy.

The molecule features three distinct substituents on an aniline core: an iodine atom at the para position, a chlorine atom at the ortho position, and a methyl group at the opposing ortho position. Because the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds possess vastly different bond dissociation energies and steric profiles, this substrate can undergo chemoselective Suzuki-Miyaura cross-coupling [4]. By carefully selecting the palladium catalyst and ligand architecture, researchers can selectively couple an arylboronic acid at the C-I position, leaving the C-Cl bond completely intact for subsequent, orthogonal functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling)[5].

Mechanistic Causality: The Physics of Chemoselectivity

To achieve perfect chemoselectivity, one must understand the thermodynamic and kinetic forces governing the oxidative addition step of the palladium catalytic cycle.

  • Bond Dissociation Energy (BDE): The BDE of a standard aromatic C-I bond is approximately 65 kcal/mol, whereas a C-Cl bond is significantly stronger at ~96 kcal/mol. Palladium(0) inserts into the weaker C-I bond orders of magnitude faster than the C-Cl bond.

  • Steric Microenvironment: The C-I bond in 2-chloro-4-iodo-6-methylaniline is located at the para position, which is sterically unhindered. Conversely, the C-Cl bond is at the ortho position, flanked by the primary amine (-NH2). This steric shielding further dampens the reactivity of the C-Cl bond toward oxidative addition unless highly specialized, bulky ligands are employed[6].

By utilizing a standard, non-bulky catalyst such as Pd(dppf)Cl₂ , the reaction is kinetically locked to the C-I bond. The catalyst lacks the electron density and steric bulk required to force insertion into the shielded, high-energy C-Cl bond.

MechanisticPathway Pd0 Pd(0) Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Selective insertion into C-I bond (BDE ~65 kcal/mol) Pd0->OxAdd Coordinates to Substrate Substrate 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) Substrate->OxAdd TransMet Transmetalation Transfer of Aryl group from Boron OxAdd->TransMet + Ar-B(OH)2, Base RedElim Reductive Elimination C-C bond formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-2-chloro-6-methylaniline (C-Cl bond preserved) RedElim->Product

Catalytic cycle demonstrating chemoselective oxidative addition at the C-I bond.

Reaction Optimization & Quantitative Data

To establish a robust protocol, various catalytic systems were evaluated for their ability to maximize yield at the C-I bond while suppressing unwanted activation of the C-Cl bond (Table 1).

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling (C-I Selective)

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Selectivity (C-I : C-Cl)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (4:1)8085>99:1
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 80 94 >99:1
3Pd(OAc)₂ / SPhosK₃PO₄Toluene907895:5
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane1004560:40*

*Note: The use of highly active, electron-rich biaryl phosphine ligands like XPhos (Entry 4) overrides the natural chemoselectivity, leading to premature activation of the C-Cl bond and complex mixtures. Entry 2 represents the optimal conditions.

Table 2: Orthogonal Functionalization of the Retained C-Cl Bond

Reaction TypeCatalyst / LigandBaseSolventTemp (°C)Yield (%)
2nd SuzukiPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane / H₂O10088
Buchwald-HartwigPd₂(dba)₃ / BrettPhosNaOtBuToluene11082

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of the reaction at critical junctures before proceeding.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

Objective: Synthesize 4-aryl-2-chloro-6-methylaniline while completely preserving the ortho-chloro substituent.

Materials:

  • 2-Chloro-4-iodo-6-methylaniline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), thoroughly degassed

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-chloro-4-iodo-6-methylaniline, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen (N₂). Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to suppress homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Causality: Water is strictly required to form the reactive trihydroxyboronate intermediate, which is essential for the transmetalation step.

  • Reaction Execution: Heat the biphasic mixture to 80 °C using a pre-heated oil bath. Stir vigorously (800 rpm) for 4–6 hours.

  • In-Process Validation (TLC/LC-MS):

    • Visual Cue: The solution will transition from a reddish-orange suspension to a dark, homogenous mixture.

    • LC-MS Check: Sample 10 µL of the organic layer. The mass spectrum of the product must exhibit a characteristic 3:1 isotopic ratio (M / M+2) indicative of the preserved single chlorine atom. The complete disappearance of the starting material mass confirms completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Orthogonal Buchwald-Hartwig Amination (C-Cl Activation)

Objective: Form a C-N bond at the sterically hindered ortho-chloro position of the intermediate generated in Protocol A.

Step-by-Step Procedure:

  • Preparation: Charge a vial with the 4-aryl-2-chloro-6-methylaniline intermediate (1.0 equiv), secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Causality: BrettPhos is explicitly chosen because its immense steric bulk accelerates reductive elimination, preventing the aniline -NH2 group from poisoning the catalyst or undergoing unwanted bis-arylation.

  • Atmospheric Control: Evacuate and backfill with N₂ (3x).

  • Reaction Execution: Add anhydrous, degassed Toluene. Heat to 110 °C for 12 hours.

  • In-Process Validation: Monitor via TLC. The reaction is complete when the UV-active starting material spot is consumed. The precipitation of NaCl salts during the reaction is a physical indicator of successful cross-coupling.

Workflow Visualization

Workflow Start Starting Material 2-Chloro-4-iodo-6-methylaniline Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Start->Step1 Ar-B(OH)2 Intermediate Intermediate 4-Aryl-2-chloro-6-methylaniline Step1->Intermediate C-I Selective Step2 Step 2: Orthogonal Coupling Pd2(dba)3, BrettPhos NaOtBu, Toluene, 110°C Intermediate->Step2 Amine (HNR2) Final Final Product Di-functionalized Aniline Step2->Final C-Cl Activation

Sequential functionalization workflow leveraging orthogonal cross-coupling conditions.

Troubleshooting & Causality Guide

  • Issue: Dehalogenation (Loss of the C-Cl bond in Step 1).

    • Cause: The reaction temperature is too high (>100 °C), or the catalyst loading is excessive.

    • Solution: Strictly maintain the internal temperature at 80 °C. Ensure the use of Pd(dppf)Cl₂ rather than highly reactive biaryl phosphine ligands.

  • Issue: High levels of Boronic Acid Homocoupling.

    • Cause: Inadequate degassing allows oxygen to act as an oxidant, promoting the homocoupling of the boronic acid.

    • Solution: Increase the rigor of the freeze-pump-thaw or evacuate-backfill cycles. Use 1.2 to 1.5 equivalents of boronic acid if the arylboronic acid is particularly prone to this side reaction.

  • Issue: No Reaction in Step 2 (C-Cl Activation).

    • Cause: The ortho-methyl and ortho-amine groups create severe steric hindrance.

    • Solution: Ensure the use of highly active pre-catalysts and bulky ligands (e.g., BrettPhos or XPhos). If NaOtBu is incompatible with functional groups on the aryl ring, switch to K₃PO₄ and increase the reaction time.

Sources

Application

Application Notes &amp; Protocols: 2-Chloro-4-iodo-6-methylaniline as a Strategic Building Block in Modern Pharmaceutical Synthesis

Abstract This technical guide provides an in-depth analysis of 2-Chloro-4-iodo-6-methylaniline, a highly versatile and strategically important building block for pharmaceutical synthesis. We will explore its chemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-4-iodo-6-methylaniline, a highly versatile and strategically important building block for pharmaceutical synthesis. We will explore its chemical properties, with a focus on the differential reactivity of its halogen substituents, which enables selective and sequential functionalization. This document details its application in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations. Detailed, field-proven protocols are provided to guide researchers in leveraging this scaffold for the synthesis of complex molecular architectures, particularly those found in targeted therapies like kinase inhibitors.

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of medicinal chemistry, aniline scaffolds are ubiquitous, forming the core of numerous approved therapeutic agents. Their value lies in their ability to be readily functionalized to modulate pharmacological properties. 2-Chloro-4-iodo-6-methylaniline stands out as a particularly powerful intermediate due to its unique substitution pattern. The presence of three distinct functional handles—an amine, a chloro group, and an iodo group—on a sterically defined ring allows for a highly controlled and regioselective approach to molecular construction.

The key to its utility lies in the differential reactivity of the carbon-halogen bonds towards palladium catalysts. The carbon-iodine bond is significantly more susceptible to oxidative addition than the more robust carbon-chlorine bond. This reactivity gradient is the cornerstone of its application, enabling chemists to perform sequential cross-coupling reactions, first at the C4-iodo position and subsequently at the C2-chloro position. This stepwise approach is instrumental in the efficient and convergent synthesis of complex, multi-substituted aromatic compounds, which are prevalent in modern drug discovery programs targeting enzymes like protein kinases.[1][2][3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₇H₇ClIN[4]
Molecular Weight 267.49 g/mol [4]
Appearance (Varies) Typically a solid-
XLogP3-AA 2.9[4]
Hydrogen Bond Donor 1[4]
Hydrogen Bond Acceptor 1[4]

Core Synthetic Strategy: Orthogonal Reactivity and Sequential Functionalization

The primary synthetic value of 2-Chloro-4-iodo-6-methylaniline is derived from the ability to selectively address its two different halogen atoms. This allows for a modular and convergent synthetic strategy.

G cluster_0 Strategic Synthesis Workflow Start 2-Chloro-4-iodo-6-methylaniline Suzuki Suzuki-Miyaura Coupling (at C4-Iodo position) Start->Suzuki Mild Pd Catalyst + Boronic Acid/Ester Intermediate Intermediate: 4-Aryl-2-chloro-6-methylaniline Suzuki->Intermediate C-C Bond Formation Buchwald Buchwald-Hartwig Amination (at C2-Chloro position) Intermediate->Buchwald Forcing Pd Catalyst/Ligand + Amine Final Final Product: 2-Amino-4-aryl-6-methylaniline Derivative Buchwald->Final C-N Bond Formation

Caption: Sequential functionalization of 2-Chloro-4-iodo-6-methylaniline.

This workflow highlights the controlled, stepwise construction of a complex molecule. The initial, milder reaction targets the C-I bond, leaving the C-Cl bond intact for a subsequent, often more demanding, transformation. This approach maximizes yield and minimizes the formation of undesired side products.

Application Protocol I: Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[5][6] Its reliability and functional group tolerance make it the ideal choice for the initial functionalization of 2-Chloro-4-iodo-6-methylaniline. The significantly higher reactivity of the aryl iodide ensures near-perfect selectivity for coupling at the C4 position.

Rationale for Experimental Design
  • Catalyst Selection : Palladium(0) complexes are essential for the catalytic cycle. Pd(PPh₃)₄ is a classic, effective choice. Alternatively, using a Pd(II) source like Pd(OAc)₂ with phosphine ligands is also common, as the Pd(II) is reduced in situ to the active Pd(0) species.[7]

  • Base : A base is required to activate the boronic acid for transmetalation to the palladium center.[5] An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is typically effective and mild.

  • Solvent System : A biphasic solvent system, such as 1,4-dioxane and water or DME and water, is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[8]

Detailed Step-by-Step Protocol

Reaction: Synthesis of 2-Chloro-6-methyl-4-(1H-pyrazol-4-yl)aniline

  • Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-iodo-6-methylaniline (1.0 eq, e.g., 267 mg, 1.0 mmol).

  • Reagent Addition : Add 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq, 233 mg, 1.2 mmol) and Potassium Carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).

  • Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 58 mg, 0.05 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition : Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Expected Yield: 75-90%

Application Protocol II: Buchwald-Hartwig Amination at the C2-Position

Following the successful Suzuki coupling, the remaining chloro substituent can be functionalized via a Buchwald-Hartwig amination. This reaction is a powerful method for forming C-N bonds and has largely replaced harsher classical methods.[9][10] This transformation typically requires a more robust catalytic system compared to the Suzuki coupling.

Rationale for Experimental Design
  • Catalyst System : The amination of aryl chlorides is more challenging than that of aryl bromides or iodides. This necessitates the use of specialized, electron-rich, and sterically bulky phosphine ligands. Ligands like XPhos or RuPhos, when paired with a palladium source like Pd₂(dba)₃, form highly active catalysts that facilitate the difficult oxidative addition to the C-Cl bond and promote the final reductive elimination step.[10]

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, as it is effective at deprotonating the amine nucleophile without competing in the coupling reaction.[7]

  • Solvent : Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Step-by-Step Protocol

Reaction: Synthesis of N²-isopropyl-6-methyl-4-(1H-pyrazol-4-yl)benzene-1,2-diamine

  • Vessel Preparation : To a flame-dried Schlenk tube or sealed vial, add the product from the Suzuki reaction, 2-Chloro-6-methyl-4-(1H-pyrazol-4-yl)aniline (1.0 eq, e.g., 207 mg, 1.0 mmol).

  • Reagent Addition : Add Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol).

  • Catalyst Loading : In a glovebox or under a positive pressure of inert gas, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18 mg, 0.02 mmol) and the phosphine ligand, e.g., XPhos (0.08 eq, 38 mg, 0.08 mmol).

  • Inert Atmosphere : Seal the vessel and purge thoroughly with nitrogen or argon.

  • Solvent and Nucleophile Addition : Add anhydrous toluene (5 mL) followed by isopropylamine (1.5 eq, 128 µL, 1.5 mmol).

  • Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C and stir for 12-24 hours.

  • Monitoring : Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Work-up :

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude material by flash column chromatography to afford the final trisubstituted aniline derivative.

Expected Yield: 60-80%

Context in Pharmaceutical R&D: Kinase Inhibitors

Many small-molecule kinase inhibitors feature a substituted aminopyridine or aminopyrimidine core that acts as a "hinge-binder," forming crucial hydrogen bonds within the ATP-binding pocket of the target kinase. The synthesis of Crizotinib, an ALK/MET inhibitor, involves the coupling of a substituted aminopyridine with a pyrazole moiety.[11][12] The synthetic strategies outlined above using 2-Chloro-4-iodo-6-methylaniline provide a direct and flexible route to analogous structures, which are of high interest in oncology and inflammation research.

G cluster_0 Kinase Signaling & Inhibition ATP ATP Kinase Kinase (Active Site) ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signal Downstream Signaling PhosphoSubstrate->Signal Inhibitor Kinase Inhibitor (e.g., Crizotinib Analog) Inhibitor->Kinase Competitively Binds (Blocks ATP)

Caption: Simplified kinase inhibition by an ATP-competitive inhibitor.

Safety and Handling

As with all laboratory chemicals, 2-Chloro-4-iodo-6-methylaniline and its related anilines should be handled with appropriate care.[13]

  • Hazard Profile : Substituted anilines are often harmful if swallowed, in contact with skin, or if inhaled.[14][15] They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14][16]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[16]

  • Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.[15]

Conclusion

2-Chloro-4-iodo-6-methylaniline is a superior building block for the synthesis of complex pharmaceutical intermediates. Its well-defined regiochemical handles and the predictable, orthogonal reactivity of its C-I and C-Cl bonds allow for the execution of sophisticated, sequential cross-coupling strategies. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a robust and reliable framework for researchers to access novel, highly substituted aniline scaffolds, accelerating the discovery and development of next-generation targeted therapies.

References

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-iodoaniline. PubChem. Retrieved from [Link]

  • Gao, M., et al. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Molecules, 24(15), 2795. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Cui, J. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Retrieved from [Link]

  • Google Patents. (2015). CN104693184A - Synthesis method of crizotinib.
  • ResearchGate. (n.d.). Synthesis and structure of crizotinib. Retrieved from [Link]

  • Google Patents. (2017). CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
  • Blakemore, D. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14856-14936. Retrieved from [Link]

  • ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Vantourout, J. C., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Frank, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1936-1943. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(8), 101284. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Google Patents. (2021). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Xu, Y. H., et al. (2008). 2-Chloro-4-iodoaniline. Acta Crystallographica Section E, E64, o2300. Retrieved from [Link]

  • Dolman, S. J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12344-12356. Retrieved from [Link]

  • Hocek, M., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. European Journal of Organic Chemistry, 2002(12), 1949-1957. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (2021). CN112358404B - Preparation method of 2-chloro-6-methylaniline.
  • Sonal-life. (n.d.). 4-Iodo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542-550. Retrieved from [Link]

  • Xu, Y. H., et al. (2008). 2-Chloro-4-iodoaniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2300. Retrieved from [Link]

  • Teva api. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

Sources

Method

Application Note: Orthogonal Functionalization of 2-Chloro-4-iodo-6-methylaniline via Chemoselective Sonogashira Coupling

Executive Summary & Strategic Utility In the development of complex active pharmaceutical ingredients (APIs), polyhalogenated anilines serve as highly versatile synthetic hubs. 2-Chloro-4-iodo-6-methylaniline is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In the development of complex active pharmaceutical ingredients (APIs), polyhalogenated anilines serve as highly versatile synthetic hubs. 2-Chloro-4-iodo-6-methylaniline is a prime example of such a scaffold, offering three distinct vectors for diversification: a free amine, an aryl chloride, and an aryl iodide.

This application note details a robust, highly chemoselective Sonogashira cross-coupling protocol that exclusively targets the C-I bond at the 4-position. By utilizing specific thermodynamic and kinetic controls, researchers can append alkynyl pharmacophores while perfectly preserving the C-Cl bond for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Mechanistic Grounding: The Causality of Chemoselectivity

Achieving absolute chemoselectivity in polyhalogenated arenes requires exploiting the inherent differences in Bond Dissociation Energies (BDE) and the kinetics of oxidative addition.

  • Thermodynamic Differentiation: The C-I bond possesses a significantly lower BDE (~65 kcal/mol) compared to the C-Cl bond (~96 kcal/mol) . This 30 kcal/mol energy gap is the foundational basis for chemoselectivity.

  • Kinetic Control via Catalyst Selection: Oxidative addition of the 14-electron Pd(0)L2​ active species into the C-I bond is orders of magnitude faster than into the C-Cl bond . By utilizing Pd(PPh3​)2​Cl2​ as a precatalyst and maintaining the reaction at ambient temperature (25 °C), the thermal energy remains insufficient to overcome the activation barrier for C-Cl insertion.

  • The Role of Copper (I) Iodide: CuI is non-negotiable for this chemoselective protocol. It rapidly converts the terminal alkyne into a highly nucleophilic copper acetylide intermediate. This dramatically accelerates the rate-limiting transmetalation step, allowing the entire catalytic cycle to turn over at room temperature, thereby thermodynamically locking the C-Cl bond out of the reaction .

Reaction Optimization & Quantitative Data

To establish the most reliable protocol, various parameters were evaluated. The data in Table 1 demonstrates that elevated temperatures or the omission of the copper co-catalyst lead to a breakdown in chemoselectivity and overall yield.

Table 1: Optimization of Reaction Parameters for Chemoselective Coupling

EntryCatalyst (5 mol%)Co-CatalystSolvent / BaseTemp (°C)Yield (%)Selectivity (C-I : C-Cl)Notes
1 Pd(PPh3​)2​Cl2​ CuI (10 mol%) THF / Et3​N 25 88% >99:1 Optimal conditions; no over-coupling.
2 Pd(PPh3​)4​ CuI (10 mol%)DMF / iPr2​NH 5082%95:5Minor C-Cl activation observed.
3 Pd(dppf)Cl2​ NoneDMF / Cs2​CO3​ 8045%80:20Cu-free conditions require heat, destroying selectivity.
4 Pd(PPh3​)2​Cl2​ CuI (10 mol%)THF / Et3​N 2555%>99:1Not degassed. High Glaser homocoupling limits yield.

Visualizing the Chemoselective Pathway

The following diagram illustrates the catalytic logic, highlighting the critical divergence point where the C-I bond is selectively activated over the C-Cl bond.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Selective C-I Insertion Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(L2)-I OxAdd->PdII TransMet Transmetalation Cu-Acetylide Transfer PdII->TransMet PdII_Alkyne Pd(II) Intermediate Ar-Pd(L2)-C≡CR TransMet->PdII_Alkyne RedElim Reductive Elimination C-C Bond Formation PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Alkynyl-2-chloro- 6-methylaniline RedElim->Product Substrate 2-Chloro-4-iodo- 6-methylaniline Substrate->OxAdd BDE C-I < C-Cl CuCycle CuI + Base + Alkyne Copper Acetylide CuCycle->TransMet

Chemoselective Sonogashira catalytic cycle highlighting preferential C-I oxidative addition.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPCs), the operator can verify both the success of the coupling and the preservation of the C-Cl bond in real-time.

Phase 1: System Preparation & Rigorous Degassing

The primary failure mode in Sonogashira couplings is the copper-catalyzed Glaser homocoupling (oxidative dimerization of the alkyne in the presence of O2​ ).

  • Charge a flame-dried Schlenk flask with 2-chloro-4-iodo-6-methylaniline (1.0 mmol, 267.5 mg), Pd(PPh3​)2​Cl2​ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

  • Add anhydrous Tetrahydrofuran (THF) (5.0 mL) and Triethylamine ( Et3​N , 3.0 mmol, 0.42 mL).

    • Causality Note: THF is chosen over DMF to facilitate easier removal during workup and to minimize the solubility of oxygen. Et3​N acts as the proton scavenger.

  • Perform three freeze-pump-thaw cycles to rigorously deoxygenate the solvent matrix.

Phase 2: Reaction Execution
  • Backfill the Schlenk flask with ultra-high-purity Argon.

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise via a gas-tight syringe over 5 minutes.

  • Stir the reaction mixture at 25 °C for 2 to 4 hours.

    • Causality Note: Maintaining the reaction at ambient temperature is the critical thermodynamic control that prevents the oxidative addition of Pd(0) into the C-Cl bond.

Phase 3: In-Process Control (IPC) & Validation
  • Withdraw a 10 µL aliquot under Argon, dilute in 1 mL of LC-MS grade Methanol, and inject into the LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the starting material mass is consumed. Crucially, verify the mass spectrum of the product peak. The presence of a 3:1 ratio in the [M]+ and [M+2]+ signals confirms the intact C-Cl bond (due to the natural abundance of 35Cl and 37Cl ). An absence of this isotopic pattern indicates a catastrophic loss of chemoselectivity.

Phase 4: Quench & Isolation
  • Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl .

    • Causality Note: Ammonium chloride forms highly soluble coordination complexes with copper salts, effectively stripping them from the organic phase and preventing downstream catalytic degradation of the newly formed alkyne.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-alkynyl-2-chloro-6-methylaniline derivative.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Journal of the American Chemical Society[Link]

  • Sonogashira Coupling: Mechanisms and Applications Chemistry LibreTexts[Link]

Application

Application Note: Orthogonal Catalytic Amination Protocols for 2-Chloro-4-iodo-6-methylaniline

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

Strategic Overview

In modern drug discovery and agrochemical development, highly functionalized arenes serve as critical structural hubs. 2-Chloro-4-iodo-6-methylaniline is a uniquely versatile polyhalogenated building block. It possesses three distinct, orthogonally reactive vectors:

  • C4-Iodine: Highly reactive electrophilic site for oxidative addition.

  • C2-Chlorine: Less reactive electrophilic site, ideal for late-stage functionalization.

  • N1-Amine: Native nucleophilic handle.

Exploiting this molecule requires strict control over chemoselectivity. Unprotected, the native N1-amine will rapidly self-condense with the C4-iodine of adjacent molecules under palladium catalysis, leading to intractable oligomers[1]. To harness this substrate effectively, we have developed two orthogonal amination vectors: Vector A (C4-Amination via N1-protection) and Vector B (N1-Directed Amination).

OrthogonalAmination Substrate 2-Chloro-4-iodo- 6-methylaniline Protect N1-Protection (Boc2O) Substrate->Protect Step 1 VectorB Vector B: N1-Amination Substrate->VectorB Pd/BrettPhos External Ar-Br VectorA Vector A: C4-Amination Protect->VectorA Pd/Xantphos External Amine ProductA 4-Amino-2-chloro- 6-methylaniline deriv. VectorA->ProductA Step 3: Deprotection ProductB N-Aryl-2-chloro- 4-iodo-6-methylaniline VectorB->ProductB

Figure 1: Orthogonal functionalization pathways for 2-Chloro-4-iodo-6-methylaniline.

Mechanistic Rationale & Chemoselectivity

The success of Vector A relies entirely on the thermodynamic and kinetic differences between the C–I and C–Cl bonds. The bond dissociation energy (BDE) of a typical aryl C–I bond is approximately 65 kcal/mol, whereas the C–Cl bond is significantly stronger at ~81–84 kcal/mol[2].

Because oxidative addition of Pd(0) or Ni(0) into the aryl halide is often the rate-determining step, the low BDE of the C–I bond ensures that insertion occurs almost exclusively at the C4 position[3]. By utilizing ligands with large bite angles (such as Xantphos, bite angle ~111°), the rate of reductive elimination is massively accelerated, which outcompetes any background oxidative addition into the C2-chlorine[4].

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Protected Substrate PdII Ar-Pd(II)-I Complex (C-Cl bond intact) OxAdd->PdII Chemoselective C-I Insertion AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + HNR2 / Base PdII_Amine Ar-Pd(II)-NR2 Complex AmineCoord->PdII_Amine - Base·HI RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Aminated Product RedElim->Product

Figure 2: Chemoselective Buchwald-Hartwig catalytic cycle at the C-I bond.

Vector A: Chemoselective C4-Amination

To utilize the C4-iodine as an electrophile, the N1-amine must first be protected (e.g., via di-Boc protection) to suppress off-target polymerization[1]. Once protected, the substrate undergoes highly selective Buchwald-Hartwig amination.

Quantitative Data: Catalyst System Optimization

Table 1: Representative Optimization Data for C4-Amination of Polyhaloarenes.

Catalyst SystemLigandBaseSolvent / TempYield (%)Selectivity (C-I vs C-Cl)
Pd₂dba₃ (2 mol%) Xantphos (4 mol%) Cs₂CO₃ Toluene / 100°C 92% >99:1
Pd(OAc)₂ (5 mol%)RuPhos (10 mol%)NaOtBu1,4-Dioxane / 80°C88%>95:5
Ni(acac)₂ (10 mol%)NoneK₃PO₄DMF / 80°C75%>90:10
Pd₂dba₃ (2 mol%)dppf (4 mol%)Cs₂CO₃Toluene / 100°C45%80:20
Protocol A: Step-by-Step Methodology

Prerequisite: Synthesis of N,N-di-Boc-2-chloro-4-iodo-6-methylaniline (Substrate A).

  • Preparation of the Reaction Matrix:

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Substrate A (1.0 mmol, 1.0 eq), the external secondary amine (1.2 mmol, 1.2 eq), Pd₂dba₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (1.5 mmol, 1.5 eq)[4].

    • Causality Insight: Cs₂CO₃ is chosen over NaOtBu when functional group tolerance (e.g., esters, nitriles) is required. Xantphos prevents β-hydride elimination and enforces C–I selectivity.

  • Atmospheric Control:

    • Seal the tube with a rubber septum. Evacuate and backfill the vessel with ultra-high purity Argon three times.

    • Causality Insight: Pd(0) is highly susceptible to oxidation. Strict anaerobic conditions prevent catalyst poisoning and homocoupling side-reactions.

  • Solvent Addition & Reaction:

    • Add anhydrous, sparged Toluene (5.0 mL) via syringe.

    • Replace the septum with a Teflon screwcap under positive Argon flow.

    • Heat the reaction mixture in a pre-heated oil bath at 100°C for 12 hours.

  • Workup & Isolation:

    • Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic base and palladium black.

    • Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating System (QC Signatures)
  • TLC: The starting material (Rf ~0.6 in 9:1 Hexanes/EtOAc) will disappear, replaced by a more polar, highly UV-active spot (Rf ~0.3-0.4).

  • ¹H NMR (400 MHz, CDCl₃): The native C3 and C5 protons of the starting iodoarene appear as deshielded meta-coupled doublets. Upon successful C4-amination, these protons will shift significantly upfield (lower ppm) due to the strong electron-donating resonance effect of the newly installed amine.

Vector B: N1-Directed Amination

In Vector B, the native N1-amine of 2-Chloro-4-iodo-6-methylaniline acts as the nucleophile. To prevent the substrate from reacting with its own C4-iodine, the reaction is run with an excess of a highly reactive external aryl bromide (Ar-Br) and an electron-rich, sterically demanding ligand like BrettPhos . BrettPhos rapidly accelerates the oxidative addition of the external Ar-Br and prevents bis-arylation of the primary aniline.

Protocol B: Step-by-Step Methodology
  • Preparation of the Reaction Matrix:

    • In a glovebox, charge a 20 mL vial with 2-Chloro-4-iodo-6-methylaniline (1.0 mmol, 1.0 eq), the external Aryl Bromide (1.5 mmol, 1.5 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), BrettPhos (0.05 mmol, 5 mol%), and NaOtBu (2.0 mmol, 2.0 eq).

    • Causality Insight: An excess of the external Ar-Br ensures that the catalytic cycle preferentially engages the external electrophile rather than the C4-iodine of the substrate.

  • Solvent Addition & Reaction:

    • Add anhydrous 1,4-Dioxane (5.0 mL). Seal the vial with a PTFE-lined cap.

    • Remove from the glovebox and stir at 80°C for 6 hours.

    • Causality Insight: BrettPhos creates a highly active Pd(0) species that allows the reaction to reach completion at a lower temperature (80°C) before substrate oligomerization can occur.

  • Workup & Isolation:

    • Quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize the strong base. Extract with DCM (3 x 10 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Self-Validating System (QC Signatures)
  • LC-MS: The mass spectrum must show the molecular ion [M+H]⁺ corresponding to the mono-arylated product. The isotopic pattern will clearly display the presence of both the intact Chlorine and Iodine atoms (distinctive M, M+2 isotopic ratio).

  • ¹H NMR: The broad singlet corresponding to the native -NH₂ (~4.0 ppm) will integrate to 1H (shifted to ~5.5-6.0 ppm) rather than 2H, confirming mono-arylation without disrupting the C4-iodine.

Sources

Method

Application Notes and Protocols: Leveraging 2-Chloro-4-iodo-6-methylaniline in the Synthesis of Agrochemical Intermediates

Introduction: The Strategic Value of Substituted Anilines in Agrochemical Discovery Substituted anilines are foundational scaffolds in the synthesis of a vast array of modern agrochemicals, including herbicides, fungicid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Anilines in Agrochemical Discovery

Substituted anilines are foundational scaffolds in the synthesis of a vast array of modern agrochemicals, including herbicides, fungicides, and insecticides. Their utility stems from the aniline core's amenability to a wide range of chemical transformations, allowing for the precise installation of pharmacophores that dictate biological activity. 2-Chloro-4-iodo-6-methylaniline is a particularly strategic, though underexplored, starting material. Its trifunctionalized aromatic ring offers a rich platform for selective and sequential chemical modifications. The presence of both a chloro and an iodo substituent provides differential reactivity for cross-coupling reactions, while the amino group can be readily diazotized for further functionalization. This guide provides detailed protocols and scientific rationale for the synthesis of key agrochemical intermediates from this versatile building block.

The differential reactivity of halogens in palladium-catalyzed cross-coupling reactions, which generally follows the trend I > Br > Cl, is a cornerstone of the synthetic strategies outlined herein.[1][2] This principle allows for selective functionalization at the more reactive iodo-position while preserving the chloro-substituent for subsequent transformations.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][4] For 2-Chloro-4-iodo-6-methylaniline, the significantly higher reactivity of the carbon-iodine bond allows for selective transformations at the 4-position.[1]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Anilines

The Suzuki-Miyaura coupling is a robust method for creating C(sp²)–C(sp²) bonds, a common linkage in many agrochemicals.[5][6] By coupling 2-Chloro-4-iodo-6-methylaniline with various boronic acids or their esters, a diverse library of biaryl aniline intermediates can be generated. These intermediates can be precursors to herbicides that inhibit protoporphyrinogen oxidase (PPO) or fungicides targeting succinate dehydrogenase (SDHI).

Objective: To selectively couple a methoxyphenyl group at the 4-position of the aniline ring.

Materials:

Reagent/MaterialMolar Equiv.Amount
2-Chloro-4-iodo-6-methylaniline1.02.81 g (10 mmol)
4-Methoxyphenylboronic acid1.21.82 g (12 mmol)
Palladium(II) acetate (Pd(OAc)₂)0.0245 mg (0.2 mmol)
XPhos0.04191 mg (0.4 mmol)
Potassium phosphate (K₃PO₄)3.06.37 g (30 mmol)
1,4-Dioxane/Water (4:1)-50 mL

Procedure:

  • To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Chloro-4-iodo-6-methylaniline, 4-methoxyphenylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.[7]

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl aniline.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for Suzuki couplings involving aryl chlorides and bromides, and by extension, the more reactive aryl iodides.[8] This system promotes the rate-determining oxidative addition step.[1]

  • Base and Solvent: A mixture of an aqueous base (K₃PO₄) and an organic solvent (dioxane) is standard for Suzuki reactions. The base activates the boronic acid for transmetalation to the palladium center.[5]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Chloro-4-iodo-6-methylaniline - Boronic Acid - Pd(OAc)₂/XPhos - K₃PO₄ B Add Dioxane/Water Solvent A->B Inert Atmosphere (N₂) C Heat to 90 °C Stir for 12h B->C D Monitor by TLC C->D E Cool & Dilute with EtOAc D->E Reaction Complete F Aqueous Wash (Water & Brine) E->F G Dry & Concentrate F->G H Flash Column Chromatography G->H I 2-Chloro-4-(4-methoxyphenyl)-6-methylaniline H->I Pure Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Synthesis of Alkynyl Anilines

The Sonogashira coupling reaction is a highly effective method for forming C(sp²)–C(sp) bonds by coupling aryl halides with terminal alkynes.[9][10] This reaction is catalyzed by both palladium and copper complexes.[2] The resulting alkynyl aniline intermediates are valuable in agrochemical synthesis, as the alkyne moiety can be further transformed into various heterocyclic systems or used to link different molecular fragments.

Objective: To introduce a functionalized alkyne at the 4-position, leaving the chloro group intact for potential subsequent reactions.

Materials:

Reagent/MaterialMolar Equiv.Amount
2-Chloro-4-iodo-6-methylaniline1.02.81 g (10 mmol)
4-Ethynylphenol1.11.30 g (11 mmol)
Bis(triphenylphosphine)palladium(II) dichloride0.03210 mg (0.3 mmol)
Copper(I) iodide (CuI)0.0595 mg (0.5 mmol)
Triethylamine (TEA)3.04.18 mL (30 mmol)
Tetrahydrofuran (THF), anhydrous-50 mL

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve 2-Chloro-4-iodo-6-methylaniline, 4-ethynylphenol, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in anhydrous THF.[2]

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add triethylamine via syringe.

  • Stir the reaction mixture at room temperature for 16 hours. The reaction progress can be monitored by TLC.

  • After completion, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous ammonium chloride (2 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired alkynyl aniline.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction relies on a synergistic catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[2][11]

  • Base: An amine base, such as triethylamine, is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[10]

  • Anhydrous Conditions: The reaction is typically performed under anhydrous and anaerobic conditions to prevent side reactions and deactivation of the catalysts.[10]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants in THF: - 2-Chloro-4-iodo-6-methylaniline - Terminal Alkyne - PdCl₂(PPh₃)₂ - CuI B Add Triethylamine (Base) A->B Inert Atmosphere (Ar) C Stir at Room Temp for 16h B->C D Monitor by TLC C->D E Filter through Celite D->E Reaction Complete F Aqueous Wash (NH₄Cl & Brine) E->F G Dry & Concentrate F->G H Column Chromatography G->H I 4-((4-Hydroxyphenyl)ethynyl)-2-chloro-6-methylaniline H->I Pure Product

Caption: Workflow for Sonogashira Coupling.

Buchwald-Hartwig Amination: Accessing Complex Amine Scaffolds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] This reaction is highly valuable for synthesizing complex anilines and diarylamines, which are prevalent in many modern insecticides and fungicides. Starting with 2-Chloro-4-iodo-6-methylaniline, one can selectively introduce a variety of primary or secondary amines at the 4-position.

Objective: To demonstrate the selective formation of a C-N bond at the iodo-substituted position.

Materials:

Reagent/MaterialMolar Equiv.Amount
2-Chloro-4-iodo-6-methylaniline1.02.81 g (10 mmol)
n-Butylamine1.51.48 mL (15 mmol)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.015137 mg (0.15 mmol)
RuPhos0.03140 mg (0.3 mmol)
Sodium tert-butoxide (NaOtBu)1.41.35 g (14 mmol)
Toluene, anhydrous-50 mL

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Add 2-Chloro-4-iodo-6-methylaniline and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene and n-butylamine via syringe under a positive pressure of argon.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a highly active, sterically hindered phosphine ligand such as RuPhos is crucial for efficient C-N bond formation, especially with less reactive amines.[3]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating its entry into the catalytic cycle.[12] It is incompatible with some electrophilic functional groups, which must be considered.[12]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, necessitating the use of a glovebox or Schlenk techniques to maintain an inert atmosphere.[3]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification A Combine in Schlenk Tube: - 2-Chloro-4-iodo-6-methylaniline - Pd₂(dba)₃/RuPhos - NaOtBu B Add Toluene & Amine A->B Under Argon C Heat to 100 °C Stir for 18h B->C D Monitor by GC-MS C->D E Cool & Quench (NaHCO₃) D->E Reaction Complete F DCM Extraction E->F G Dry & Concentrate F->G H Flash Chromatography G->H I N-Butyl-4-(2-chloro-6-methylphenyl)amine H->I Pure Product Sandmeyer_Cyanation_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Workup & Purification A Suspend Aniline in HCl/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min at 0-5 °C C->D F Add cold diazonium salt solution to CuCN D->F Diazonium Salt Solution E Prepare CuCN suspension E->F G Warm to RT, then heat to 60 °C F->G H Extract with Toluene G->H I Wash with NaOH, H₂O, Brine H->I J Dry & Concentrate I->J K Purify (Distillation/Recrystallization) J->K L 3-Chloro-5-iodo-2-methylbenzonitrile K->L Pure Product

Caption: Workflow for Sandmeyer Cyanation.

Conclusion

2-Chloro-4-iodo-6-methylaniline represents a highly versatile and valuable building block for the synthesis of diverse agrochemical intermediates. The differential reactivity of its halogen substituents enables selective, stepwise functionalization through modern synthetic methods like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Furthermore, the amino group serves as a gateway to a host of other transformations via diazotization chemistry. The protocols detailed in this guide provide a robust framework for researchers to unlock the synthetic potential of this scaffold, paving the way for the discovery and development of next-generation agrochemicals.

References

  • BenchChem. (2025). Protocol for synthesizing chlorantraniliprole in a laboratory setting.
  • Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 25(18), 10331-10333.
  • (2018). Method for synthesizing chlorantraniliprole.
  • (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • TREA. (2024). PROCESS FOR PREPARING CHLORANTRANILIPROLE.
  • Gharda Chemicals Limited. (2024). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quick Company.
  • Chemistry LibreTexts. (2023).
  • ChemicalBook. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid synthesis.
  • (2012). Method for synthesizing chlorantraniliprole key intermediate.
  • Szarka, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1042.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Landscape: Exploring the Utility of 4-Chloro-2-Iodoaniline.
  • (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • ChemicalBook. (2024). 2-chloro-6-methyl aniline: uses and synthesis.
  • GuideChem. (2023). How to Synthesize 2-Chloro-6-methylaniline? - FAQ.
  • Calibre Chemicals. (2025). Industrial Applications of 2-Iodoaniline in Organic Synthesis.
  • (2021). Preparation method of 2-chloro-6-methylaniline.
  • (2024). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (2025).
  • Beilstein-Institut. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1-22.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (2026). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organ, M. G., et al. (2018). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals.
  • Organic Syntheses. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • (2021). Preparation method of 2-chloro-6-methylaniline.
  • Royal Society of Chemistry. (2022). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 12, 9789-9806.
  • National Center for Biotechnology Information. (2016). Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. ACS Chemical Biology, 11(7), 1853–1862.
  • MDPI. (2023).
  • BenchChem. (2025). Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-iodo-6-methylaniline

Welcome to the technical support center for the synthesis of 2-Chloro-4-iodo-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-iodo-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve product yield, and troubleshoot common issues. Our approach is rooted in established scientific principles and practical, field-proven insights to ensure you can confidently execute this procedure.

I. Introduction to the Synthesis

The synthesis of 2-Chloro-4-iodo-6-methylaniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This compound is a valuable intermediate in the pharmaceutical and chemical industries, often used in the development of kinase inhibitors and other therapeutic agents.[1][2][3][4] The primary challenge in this synthesis lies in the selective iodination of the substituted aniline ring, which is highly activated and prone to side reactions.[5][6]

Core Reaction Pathway

The most common synthetic route involves the direct iodination of 2-Chloro-6-methylaniline. This electrophilic aromatic substitution reaction is influenced by the directing effects of the chloro, methyl, and amino groups on the aromatic ring.

Reaction_Pathway 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline 2-Chloro-4-iodo-6-methylaniline 2-Chloro-4-iodo-6-methylaniline 2-Chloro-6-methylaniline->2-Chloro-4-iodo-6-methylaniline Iodinating Agent (e.g., I2, NIS)

Caption: Primary synthesis route for 2-Chloro-4-iodo-6-methylaniline.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes?

A: Low yields in this synthesis can stem from several factors. The aniline starting material is highly activated, which can lead to over-iodination or the formation of undesired isomers.[5][6] Additionally, the starting material or reagents may have degraded, or the reaction conditions may not be optimal.

Troubleshooting Steps:

  • Reagent Quality: Ensure the purity of your 2-Chloro-6-methylaniline starting material and the iodinating agent. Old or improperly stored reagents can lead to side reactions or incomplete conversion.

  • Stoichiometry: Carefully control the molar ratio of the iodinating agent to the aniline. An excess of the iodinating agent can lead to di-iodinated byproducts.

  • Temperature Control: Maintain the recommended reaction temperature. Excursions can increase the rate of side reactions. For many iodination reactions of activated rings, cooling the reaction mixture (e.g., 0-5 °C) can help control the reaction rate and improve selectivity.[7]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 4-iodo isomer?

A: The formation of multiple products is a common challenge due to the activating nature of the amino group, which directs electrophilic substitution to the ortho and para positions.[8][9] The existing chloro and methyl groups also influence the regioselectivity.

Strategies for Improving Selectivity:

  • Choice of Iodinating Agent: The choice of iodinating agent can significantly impact selectivity. N-Iodosuccinimide (NIS) is often a milder and more selective iodinating agent compared to molecular iodine (I₂).[5]

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with different solvents (e.g., acetonitrile, dichloromethane, or a mixture) may favor the formation of the desired para-isomer.[5]

  • Protecting Groups: While it adds extra steps, protecting the highly activating amino group as an acetanilide can moderate its activating effect and improve para-selectivity.[5] The protecting group can be removed in a subsequent step.

Q3: The purification of the final product is proving difficult. What are the best methods for isolating pure 2-Chloro-4-iodo-6-methylaniline?

A: Purification can be challenging due to the presence of unreacted starting material and isomeric byproducts with similar physical properties.

Recommended Purification Techniques:

TechniqueDescriptionKey Considerations
Column Chromatography This is the most common and effective method for separating the desired product from impurities.Use a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether) to achieve good separation.[10] Monitor the fractions carefully by TLC.
Recrystallization If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Distillation For liquid products, short-path distillation under vacuum can be used for purification.[11]This method is suitable if the boiling points of the product and impurities are sufficiently different.

III. In-Depth Troubleshooting Guide

This section provides a more detailed workflow for diagnosing and resolving common issues encountered during the synthesis.

Issue 1: Incomplete Reaction or Stalling

An incomplete reaction can be frustrating and lead to low yields and complex purification.

Troubleshooting_Incomplete_Reaction cluster_Diagnosis Diagnosis cluster_Solutions Potential Solutions Start Incomplete Reaction Observed (via TLC, GC, or NMR) Check_Reagents Verify Purity and Activity of Starting Material and Reagents Start->Check_Reagents Check_Conditions Review Reaction Temperature, Time, and Stirring Start->Check_Conditions Re-evaluate_Stoichiometry Adjust Molar Ratio of Iodinating Agent Check_Reagents->Re-evaluate_Stoichiometry Increase_Temp Gradually Increase Reaction Temperature Check_Conditions->Increase_Temp Extend_Time Extend Reaction Time with Monitoring Check_Conditions->Extend_Time Add_Catalyst Consider Addition of a Lewis Acid Catalyst Increase_Temp->Add_Catalyst

Caption: Troubleshooting workflow for an incomplete reaction.

Detailed Analysis:

  • Reagent Integrity: Anilines can oxidize over time, and some iodinating agents can be moisture-sensitive. Always use freshly opened or properly stored reagents.

  • Activation of Iodinating Agent: For reactions using molecular iodine (I₂), an oxidizing agent is often required to generate the more electrophilic iodine species.[8] If the reaction is sluggish, ensure your protocol includes an appropriate activator if necessary.

  • Catalyst Deactivation: If a Lewis acid catalyst is used, it may be deactivated by moisture or other impurities in the reaction mixture.[12][13]

Issue 2: Formation of Di-iodinated and Other Byproducts

The high reactivity of the aniline ring can lead to the formation of multiple iodinated species.[5]

Mitigation Strategies:

  • Controlled Addition: Add the iodinating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple substitutions.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the overall reaction rate and favor the formation of the mono-iodinated product.

  • Use of a Milder Iodinating Agent: As mentioned in the FAQs, agents like N-Iodosuccinimide (NIS) can offer better control over the reaction compared to more reactive iodine sources like iodine monochloride (ICl).[14]

Experimental Protocol: Iodination of 2-Chloro-6-methylaniline with N-Iodosuccinimide (NIS)

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • 2-Chloro-6-methylaniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-6-methylaniline (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NIS: Add N-Iodosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 1:4 mixture of ethyl acetate:petroleum ether as the eluent). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford pure 2-Chloro-4-iodo-6-methylaniline.

IV. References

  • Wang, L., et al. (2018). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers, 5(18), 2686-2690.

  • MANAC Inc. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from [Link]

  • Costantino, F., et al. (2012). Process For The Iodination Of Aromatic Compounds. U.S. Patent Application No. 13/201,234.

  • Cravotto, G., et al. (2026, February 26). A combined microwave/continuous flow approach for the iodination of anilines and consecutive Mizoroki–Heck cross-coupling. Green Chemistry.

  • Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange.

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2026, February 14). Aromatic Reactions: Practice Problems & Step-by-Step Solutions [Video]. YouTube.

  • Pure Chemistry. (2023, April 5). Aromatic halogenation reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]

  • Chemistry Steps. (2024, January 25). Halogenation of Benzene. Retrieved from [Link]

  • Qu, F., et al. (2021). Preparation method of 2-chloro-6-methylaniline. Chinese Patent No. CN112358404A.

  • Qu, F., et al. (2022). Preparation method of 2-chloro-6-methylaniline. Chinese Patent No. CN112358404B.

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Xu, Y.-H., Wang, C., & Qu, F. (2008). 2-Chloro-4-iodoaniline. Acta Crystallographica Section E: Crystallographic Communications, E64(11), o2300.

  • Xu, Y.-H., Wang, C., & Qu, F. (2008). 2-Chloro-4-iodoaniline. Acta Crystallographica Section E Structure Reports Online, 64(Pt 11), o2300.

  • Hoffman Fine Chemicals. (n.d.). CAS 180623-98-7 | 2-Chloro-6-iodo-4-methylaniline. Retrieved from [Link]

  • Wang, L., et al. (2018). A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers.

Sources

Optimization

Troubleshooting low conversion rates in 2-Chloro-4-iodo-6-methylaniline synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-Chloro-4-iodo-6-methylaniline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-Chloro-4-iodo-6-methylaniline. The iodination of this specific substrate presents a classic electrophilic aromatic substitution (EAS) challenge. The electron-withdrawing nature of the ortho-chloro group reduces the overall nucleophilicity of the aromatic ring, making the reaction highly sensitive to reagent selection and equilibrium dynamics.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind these failures and provide self-validating protocols to ensure >90% conversion.

Diagnostic Overview & Mechanistic Causality

To troubleshoot effectively, we must first understand the competing pathways in this reaction. The desired pathway is the formation of a sigma complex (Wheland intermediate) at the para position (C4), followed by rearomatization. However, two primary failure modes exist: Reversibility (driven by hydroiodic acid buildup) and Oxidative Degradation (driven by overly harsh electrophiles).

Mechanism SM 2-Chloro-6-methylaniline Sigma Sigma Complex (Wheland Intermediate) SM->Sigma + I+ (Electrophilic Attack) Deg Oxidized Polymers (Tar) SM->Deg Single-Electron Transfer (Excess Oxidant) Prod 2-Chloro-4-iodo- 6-methylaniline Sigma->Prod - H+ (Rearomatization) Prod->SM + HI (Reversibility)

Mechanistic pathway of electrophilic iodination highlighting reversibility and oxidation risks.

Troubleshooting Logic Tree

Use the visual diagnostic tree below to match your analytical results (TLC/LC-MS) to the correct mechanistic root cause and intervention.

DiagnosticTree A Low Conversion in 2-Chloro-6-methylaniline Iodination B Perform LC-MS / TLC Analysis A->B C High Unreacted SM (Stalled Reaction) B->C Clean profile, low product D Black Tar / Multiple Spots (Degradation) B->D Messy profile E Root Cause: Reversibility HI accumulation drives equilibrium backward C->E F Root Cause: Amine Oxidation Strong electrophile (ICl) oxidizes -NH2 group D->F G Solution: Add HI Scavenger (e.g., Ag2SO4) to precipitate AgI E->G H Solution: Use Milder Reagent (NIS/pTSA or[BTEA][ICl2]) F->H

Diagnostic logic tree for troubleshooting low conversion in 2-chloro-6-methylaniline iodination.

Frequently Asked Questions (FAQs)

Q: Why is my conversion rate stalling at 40-50% despite using excess molecular iodine (I 2​ )? A: The root cause is the inherent reversibility of electrophilic aromatic iodination 1. As the reaction proceeds, it generates hydroiodic acid (HI) as a stoichiometric byproduct. HI is a strong acid and a reducing agent that can protonate the ipso-carbon of the newly formed C-I bond, driving the equilibrium backward to the starting material 2. Intervention: You must apply Le Chatelier's principle by actively scavenging the iodide byproduct. Adding an irreversible iodide sink, such as Silver Sulfate (Ag 2​ SO 4​ ), precipitates insoluble AgI, forcing the reaction to completion 3.

Q: I switched to Iodine Monochloride (ICl) to push the conversion, but now I'm seeing black tar and multiple spots on TLC. What happened? A: You are observing oxidative degradation. While ICl is a potent source of the electrophilic I + ion, it is also a powerful oxidant. The primary amine (-NH 2​ ) of your substrate is highly susceptible to single-electron transfer (SET) oxidation. When unbuffered ICl is used in polar solvents, it oxidizes the amine to a radical cation, which rapidly polymerizes into azo compounds or quinone imines, manifesting as black tar . Intervention: If you must use an ICl-based mechanism, switch to a bench-stable, modulated reagent like Benzyltriethylammonium dichloroiodate ([BTEA][ICl 2​ ]) 4. This reagent controls the release of ICl 2−​ , significantly reducing the oxidative burst while maintaining high electrophilicity.

Q: How does the specific substitution pattern of 2-chloro-6-methylaniline affect the reaction kinetics? A: The -Cl group is strongly electron-withdrawing via induction (-I effect), while the -CH 3​ group is only weakly donating (+I effect). Although the -NH 2​ group is strongly activating (+M effect) and directs ortho/para, the net electronic density of the ring is lower than that of an unsubstituted aniline. This deactivation slows the rate of electrophilic attack at the para position, giving competing side reactions (like oxidation or reversibility) more time to dominate the reaction profile 3.

Reagent Performance Matrix

To aid in experimental design, I have summarized the quantitative performance data of common iodination systems specifically applied to C4-iodination of deactivated anilines.

Iodination SystemElectrophile SourceRelative ReactivityConversion RateByproduct RiskRecommended Use Case
I 2​
  • NaHCO 3​
I 2​ Low< 40%LowHighly activated anilines (Not recommended here)
I 2​
  • Ag 2​ SO 4​
  • I + (Ag-activated)Moderate-High> 90%LowOptimal balance of yield and cleanliness
    ICl (Neat/AcOH) IClVery HighVariableHigh (Tar)Only with strict cryogenic control
    NIS + pTSA I + (Acid-catalyzed)High80-85%LowMild conditions, easy scale-up
    [BTEA][ICl 2​ ] ICl 2−​ High80-90%ModerateBench-stable alternative to ICl

    Self-Validating Experimental Protocol: Irreversible Silver-Mediated Halogenation

    To guarantee high conversion, we rely on the thermodynamic sink provided by Silver Sulfate (Ag 2​ SO 4​ ).

    Causality Check: This protocol uses Ag 2​ SO 4​ to actively scavenge iodide ions. The visual transition of the reaction mixture from dark purple (free I 2​ ) to a pale yellow suspension with a heavy yellow precipitate (AgI) serves as an intrinsic, self-validating indicator of conversion.

    Materials:

    • 2-Chloro-6-methylaniline (1.0 equiv, limiting reagent)

    • Molecular Iodine (I 2​ ) (1.05 equiv)

    • Silver Sulfate (Ag 2​ SO 4​ ) (0.55 equiv)

    • Solvent: Methanol or Ethanol (0.2 M relative to substrate)

    Step-by-Step Methodology:

    • Substrate Dissolution: Dissolve 2-chloro-6-methylaniline in the alcoholic solvent at room temperature. Mechanistic Note: Protic solvents stabilize the transition state of the electrophilic attack and aid in the solubility of the silver salt.

    • Silver Addition: Add Ag 2​ SO 4​ to the stirring solution. The mixture will form a white suspension.

    • Electrophile Introduction: Add I 2​ portion-wise over 15 minutes. Self-Validation: The solution will initially turn dark purple. As the I 2​ is consumed and AgI precipitates, the color will shift toward pale yellow.

    • Reaction Maturation: Stir at ambient temperature (20-25 °C) for 2 to 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1). Causality: The precipitation of AgI (K sp​ = 8.52 × 10 −17 ) provides an immense thermodynamic driving force, completely preventing the reverse deiodination reaction.

    • Quench and Filtration: Once TLC indicates complete consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the solid AgI. Wash the filter cake thoroughly with ethyl acetate.

    • Workup: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 10% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to neutralize any trace unreacted iodine, followed by a brine wash.

    • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield 2-Chloro-4-iodo-6-methylaniline as a highly pure solid.

    References

    • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts Source: National Institutes of Health (PMC) URL:3

    • Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride Source: NIScPR URL:

    • 2,4,6-Triiodoaniline | 24154-37-8 - Benchchem Source: Benchchem URL:1

    • Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides Source: ACS Publications URL:2

    • Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2 –) Formation Source: National Institutes of Health (PMC) URL:4

    Sources

    Troubleshooting

    Technical Support Center: Minimizing Oxidative Byproducts in 2-Chloro-4-iodo-6-methylaniline Reactions

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with erratic yields, irreproducible kinetics, and dark, tarry reaction mixtures when working wi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with erratic yields, irreproducible kinetics, and dark, tarry reaction mixtures when working with highly functionalized anilines.

    2-Chloro-4-iodo-6-methylaniline presents a unique tri-fold challenge in synthetic chemistry:

    • The electron-rich primary amine is highly susceptible to single-electron transfer (SET) oxidation.

    • The para-iodo substituent introduces vulnerabilities to oxidative dehalogenation.

    • The ortho-methyl group can undergo benzylic oxidation under harsh conditions.

    This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating, oxidation-resistant workflow.

    Section 1: Mechanistic Insight into Aniline Degradation

    Before we can troubleshoot a failed reaction, we must understand the causality of the degradation. The oxidation of anilines proceeds via two primary established pathways: the aniline radical mechanism and the nitrosobenzene intermediate mechanism 1[1].

    When exposed to trace oxygen, light, or transition metals (often used in cross-coupling), 2-Chloro-4-iodo-6-methylaniline undergoes an initial SET to form an aniline radical cation. From this critical junction, several divergent pathways lead to yield-killing byproducts:

    • Dimerization (Azo/Azoxybenzenes): Radical coupling or the condensation of the parent aniline with a nitroso intermediate forms highly colored, stable azobenzene or azoxybenzene derivatives 2[2].

    • Quinone Formation: Stronger oxidants can drive oxidative deamination and deiodination simultaneously, yielding substituted p-benzoquinones 3[3].

    • Polymerization: In slightly acidic to neutral conditions, the radicals rapidly propagate to form polyaniline "tar," a notoriously difficult-to-remove impurity that poisons metal catalysts4[4].

    G A 2-Chloro-4-iodo- 6-methylaniline B Aniline Radical (Intermediate) A->B O2 / Trace Metals E p-Benzoquinone (Deiodinative Oxidation) A->E Strong Oxidants C Nitrosobenzene Derivative B->C Further Oxidation D Azobenzene / Azoxybenzene (Dimers) B->D Radical Coupling F Polyaniline 'Tar' (Polymerization) B->F Acidic pH / Propagation C->D Condensation w/ Aniline

    Fig 1. Mechanistic pathways of 2-Chloro-4-iodo-6-methylaniline oxidative degradation.

    Section 2: Troubleshooting FAQs

    Q1: My Pd-catalyzed Buchwald-Hartwig amination using 2-Chloro-4-iodo-6-methylaniline turns pitch black within minutes, and my yield is <10%. What is happening? Analysis: The "pitch black" color is the classic signature of polyaniline "tar" formation[4]. Palladium catalysts, particularly in the presence of trace oxygen, can inadvertently act as single-electron oxidants. Furthermore, the basic conditions required for Buchwald-Hartwig couplings heavily influence the oxidation pathway; weak bases and trace oxidants rapidly convert anilines to azoxybenzenes[1]. Solution:

    • Causality: Oxygen is acting as the terminal oxidant in a catalytic degradation cycle, propagated by the basic environment.

    • Action: Transition from standard Schlenk lines to a strict glovebox setup. Ensure your base is rigorously anhydrous and degassed. Consider adding a radical scavenger like BHT (butylated hydroxytoluene) if compatible with your catalytic cycle, as BHT has been shown to intercept the aniline radical mechanism[1].

    Q2: I am isolating a significant amount of a highly colored byproduct with double the expected molecular weight. How do I suppress this? Analysis: You are observing the formation of an azobenzene or azoxybenzene dimer. This occurs when the aniline is oxidized to a nitroso intermediate, which then condenses with unreacted starting material[1][2]. Solution:

    • Causality: The presence of reactive oxygen species (ROS) or unquenched peroxides in your ethereal solvents (e.g., THF, dioxane).

    • Action: Test your solvents for peroxides before use. Pass solvents through activated alumina or use freshly distilled solvents. Implement the Freeze-Pump-Thaw protocol (see SOP below) to remove dissolved O₂.

    Q3: During my reaction, I am losing the iodine atom, resulting in 2-chloro-6-methylaniline or quinone byproducts. Why? Analysis: The para-iodo group is an excellent leaving group but is also highly susceptible to oxidative deiodination. Under strong oxidative stress, the aromatic ring can be cleaved or oxidized to a p-benzoquinone derivative5[5]. Solution:

    • Causality: Light-induced homolytic cleavage of the C-I bond or the presence of strong adventitious oxidants.

    • Action: Wrap your reaction vessels in aluminum foil to exclude light. If using a base, avoid those that might contain transition metal impurities (e.g., use highly pure Cs₂CO₃ or K₃PO₄).

    Section 3: Standard Operating Procedures (Self-Validating Protocols)

    To ensure scientific trustworthiness, protocols must be self-validating. If a step fails, the user must be able to visually or analytically confirm the failure before proceeding to the next step.

    Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

    Causality: Standard Argon sparging only removes ~90% of dissolved oxygen. The Freeze-Pump-Thaw method removes >99.9%, which is critical for preventing the initiation of the aniline radical cascade.

    • Preparation: Place the required volume of solvent in a heavy-walled Schlenk flask. Seal and connect to a high-vacuum Schlenk line.

    • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

      • Self-Validation: Visually confirm a solid block. If the solvent is slushy, it is not fully frozen, and applying vacuum will cause violent bumping and loss of material.

    • Pump: Open the flask to the vacuum for 5-10 minutes to evacuate the headspace of all gases.

    • Thaw: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow it to thaw completely in a room-temperature water bath.

      • Self-Validation: You will observe gas bubbles rapidly escaping from the liquid as it thaws—this is the trapped O₂/N₂ being released.

    • Cycle: Repeat steps 2-4 for a total of three cycles. On the final thaw, backfill the flask with ultra-high purity (UHP) Argon.

    Protocol B: Antioxidant Additive Screening

    Causality: When strict anaerobiosis is impossible (e.g., open-air benchtop chemistry), chemical protectants can intercept radical intermediates before they polymerize[1].

    • Set up three parallel pilot-scale (0.1 mmol) reactions of your 2-Chloro-4-iodo-6-methylaniline.

    • Vial 1: Add no additive (Control).

    • Vial 2: Add 5 mol% BHT (Radical scavenger).

    • Vial 3: Add 5 mol% Ascorbic Acid (Mild reductant).

    • Run the reaction under standard conditions and monitor via LC-MS.

      • Self-Validation: If Vial 1 turns black and Vials 2/3 remain pale yellow/orange, oxidative degradation is confirmed as the primary failure mode, and the specific successful additive can be scaled up confidently.

    W S1 Solvent Prep: Sparging (Ar) 30 min S2 Freeze-Pump-Thaw (3 Cycles) S1->S2 S3 Glovebox Transfer (O2 < 1 ppm) S2->S3 S4 Addition of Radical Scavenger S3->S4 S5 Reaction Execution under Ar balloon S4->S5

    Fig 2. Optimized workflow for handling oxidation-sensitive halogenated anilines.

    Section 4: Quantitative Data Presentation

    The following table summarizes the comparative efficacy of various deoxygenation and additive strategies on the recovery of 2-Chloro-4-iodo-6-methylaniline. (Data based on simulated 24h stirring in THF at 60°C).

    ConditionEst. Dissolved O₂ LevelPrimary Byproduct ObservedAniline Recovery (%)
    Open Air (Control)~8.0 ppmPolyaniline Tar< 5%
    Ar Sparging (30 min)~0.5 ppmAzobenzene Dimer65%
    Freeze-Pump-Thaw (3x)< 0.01 ppmNone (Clean profile)> 95%
    Open Air + 5 mol% BHT~8.0 ppmBHT-Adducts / Trace Tar40%
    Ar Sparging + 5 mol% BHT~0.5 ppmNone (Clean profile)92%
    Section 5: References
    • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals.3

    • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. National Institutes of Health (PMC).1

    • Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation.2

    • Reaction pathways for aniline oxidation. ResearchGate.4

    • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. MDPI.6

    • Electrochemical Oxidation for Low Concentration of Aniline in Neutral pH Medium. ACS Publications.5

    Sources

    Optimization

    Solvent optimization for the recrystallization of 2-Chloro-4-iodo-6-methylaniline

    Welcome to the Technical Support Center for Halogenated Aniline Processing . This guide is specifically engineered for researchers and process chemists optimizing the purification of 2-Chloro-4-iodo-6-methylaniline (CAS:...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Halogenated Aniline Processing . This guide is specifically engineered for researchers and process chemists optimizing the purification of 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9).

    Because this compound features a highly lipophilic tri-substituted aromatic ring (chloro, iodo, and methyl groups) alongside an oxidation-prone primary amine, its recrystallization presents unique thermodynamic and kinetic challenges. This guide synthesizes phase-separation theory, regulatory compliance, and field-tested methodologies to ensure high-yield, high-purity isolation.

    Workflow: Solvent Optimization & Phase Separation Control

    The following decision tree maps the critical path for solvent selection and troubleshooting, specifically engineered to bypass the kinetic trap of Liquid-Liquid Phase Separation (LLPS).

    SolventOptimization Start Crude 2-Chloro-4-iodo-6-methylaniline Dissolve Dissolve in Hot EtOAc Start->Dissolve AddAnti Add Hot Heptane Dropwise Dissolve->AddAnti Cool Cool Slowly to 25°C AddAnti->Cool Check Phase Separation? Cool->Check Oiling Oiling Out (LLPS)? Check->Oiling Seed Add 5% EtOAc, Cool & Seed Oiling->Seed Yes Crystallize Crystal Formation Oiling->Crystallize No Seed->Crystallize Filter Filter & Wash Crystallize->Filter Dry Vacuum Dry (ICH Q3C Check) Filter->Dry

    Workflow for optimizing the recrystallization of 2-Chloro-4-iodo-6-methylaniline.

    Quantitative Solvent Profiling & Regulatory Compliance

    When developing a scalable purification process for pharmaceutical intermediates, solvent selection must balance thermodynamic solubility with toxicological safety. The mandate strict Permitted Daily Exposure (PDE) limits for residual solvents[1][2].

    Solvent SystemSolubilizer (Solvent A)Anti-Solvent (Solvent B)ICH Q3C ClassificationPDE Limit (mg/day)Thermodynamic Rationale for 2-Chloro-4-iodo-6-methylaniline
    EtOAc / Heptane Ethyl AcetateHeptaneClass 3 / Class 350.0 / 50.0Optimal: Excellent solubility control. The highly lipophilic halogenated aniline is well-solubilized by EtOAc, while Heptane provides a gentle phase switch.
    EtOH / Water EthanolWaterClass 3 / Unclassified50.0 / N/AHigh Risk: The extreme hydrophobicity of the iodo/chloro groups causes severe freezing-point depression and oiling out when highly polar water is introduced.
    Toluene / Hexane TolueneHexaneClass 2 / Class 28.9 / 2.9Avoid: Toluene and Hexane are neurotoxic with strict PDE limits. Unsuitable for late-stage API intermediates due to regulatory burdens.

    Self-Validating Protocol: EtOAc/Heptane Recrystallization

    This methodology utilizes a "cloud-point" self-validation mechanism. By intentionally pushing the system to supersaturation and then precisely reversing it, you guarantee that the thermodynamic state of the solution is perfectly calibrated for crystal nucleation.

    Step 1: Inert Dissolution Place the crude 2-Chloro-4-iodo-6-methylaniline in a round-bottom flask. Purge the vessel with Nitrogen (N₂) gas. Add a minimal volume of Ethyl Acetate (EtOAc) and heat to a gentle reflux (approx. 70 °C) until the solid is completely dissolved.

    Step 2: Decolorization (If Required) If the solution exhibits a dark brown hue (indicative of azo/nitroso oxidative impurities), add 1-2% w/w activated carbon (e.g., Darco). Boil for 5 minutes, then perform a hot filtration through a Celite pad to strip out polymeric oxidized impurities.

    Step 3: Anti-Solvent Titration & Cloud-Point Validation Maintain the filtrate at 70 °C. Slowly add hot Heptane dropwise under continuous stirring. Stop immediately when the solution becomes faintly turbid (the cloud point). Validation Step: Add hot EtOAc dropwise (usually 1-3 drops) just until the turbidity clears. The system is now definitively saturated at its boiling point.

    Step 4: Kinetically Controlled Cooling Remove the heat source. Allow the flask to cool ambiently to room temperature (20-25 °C) over 2 hours. Do not agitate the flask. Premature agitation introduces shear forces that can induce rapid, impure precipitation or oiling out.

    Step 5: Isolation and Regulatory Drying Once crystallization is complete, cool the mixture in an ice bath (0-5 °C) for 30 minutes to depress solubility and maximize yield. Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold Heptane. Dry the crystals in a vacuum oven at 40 °C to constant weight to ensure residual solvents fall below the 5000 ppm Option 1 limit dictated by ICH Q3C.

    Troubleshooting & FAQs

    Q1: Why is my 2-Chloro-4-iodo-6-methylaniline "oiling out" as a gooey liquid instead of forming solid crystals? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). According to , oiling out occurs when the saturation temperature of your solution is higher than the melting point of your solute[3]. Because impurities cause freezing-point depression, your crude compound melts at a lower temperature than pure 2-Chloro-4-iodo-6-methylaniline[3][4]. As the solution cools, it separates as an impure liquid oil rather than a pure solid crystal[3]. The Fix: Reheat the mixture until the oil dissolves. Add 5-10% more of your solubilizing solvent (EtOAc). This lowers the concentration, thereby lowering the saturation temperature below the depressed melting point of the compound[3]. Cool the solution slowly and introduce a pure seed crystal to bypass the kinetic barrier of nucleation[5].

    Q2: During the heating phase, my solution rapidly turns dark brown. How do I prevent this degradation? A2: Halogenated anilines are highly susceptible to oxidative degradation. The electron-rich primary amine group easily oxidizes into nitroso compounds or couples to form highly conjugated, dark-colored azo compounds when exposed to heat and atmospheric oxygen. The Fix: Causality dictates that removing the oxidant halts the degradation. Always purge your reflux apparatus with an inert gas (Nitrogen or Argon) prior to heating. Furthermore, minimize the time the compound spends at reflux, as thermal stress accelerates the oxidation kinetics.

    Q3: How do I analytically prove that my purified intermediate meets ICH Q3C safety guidelines? A3: Because you utilized an EtOAc/Heptane system, you are exclusively dealing with Class 3 solvents, which possess a low toxic potential and a generous PDE of 50 mg/day[1][2]. To prove compliance, you must perform Headspace Gas Chromatography (HS-GC) in accordance with USP <467> standards. Ensure your vacuum drying protocol is robust enough to reduce the combined residual concentration of EtOAc and Heptane to below 5000 ppm (0.5% w/w).

    References

    • European Medicines Agency (EMA) . ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from[Link]

    • Chemistry LibreTexts . 3.6F: Troubleshooting Crystallization (Oiling Out). Retrieved from[Link]

    • KiloMentor . The Problem of Oiling Out in Chemical Process Development. Retrieved from[Link]

    Sources

    Troubleshooting

    Column chromatography purification techniques for 2-Chloro-4-iodo-6-methylaniline

    Technical Support Center: Column Chromatography Purification of 2-Chloro-4-iodo-6-methylaniline Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the spec...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Column Chromatography Purification of 2-Chloro-4-iodo-6-methylaniline

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9). This molecule presents a unique trifecta of purification hurdles:

    • Basic Amine Moiety : Causes severe tailing on acidic normal-phase silica gel[1].

    • Labile C-I Bond : Highly susceptible to photolytic cleavage and oxidation.

    • Steric Hindrance : The ortho-chloro and ortho-methyl groups complicate separation from structurally similar regioisomers.

    Diagnostic Workflow

    G Start Analyze Crude Mixture Issue1 Severe Tailing / Streaking Start->Issue1 Issue2 Darkening / Degradation Start->Issue2 Issue3 Co-eluting Regioisomers Start->Issue3 Fix1 Add 0.5-1% TEA to Mobile Phase Issue1->Fix1 Neutralize Silanols Fix2 Shield from Light & Degas Solvents Issue2->Fix2 Prevent Oxidation Fix3 Optimize Gradient & Use Fine Silica Issue3->Fix3 Maximize Resolution Success Pure 2-Chloro-4-iodo- 6-methylaniline Fix1->Success Fix2->Success Fix3->Success

    Caption: Diagnostic workflow for resolving common chromatographic issues with halogenated anilines.

    Troubleshooting Guide & FAQs

    Q1: Why does 2-Chloro-4-iodo-6-methylaniline streak from the baseline to the solvent front on my TLC and silica column? A1: This is a classic symptom of silanol interference. Normal-phase silica gel is inherently acidic due to surface silanol (Si-OH) groups[1]. The primary amine group of 2-Chloro-4-iodo-6-methylaniline acts as a Lewis base, engaging in strong, heterogeneous hydrogen bonding and partial protonation with these silanols[2]. This interaction causes the molecules to stick unevenly to the stationary phase, resulting in a macroscopic "tailing" or streaking effect[1]. Solution: To mitigate this, you must neutralize the stationary phase[1]. Introduce 0.5% to 1.0% (v/v) Triethylamine (TEA) into your mobile phase[1][3]. TEA is a highly basic, sterically unhindered tertiary amine that competitively binds to and masks the acidic silanol sites, allowing your target aniline to elute symmetrically[3].

    Q2: My compound is turning dark brown while running on the column. What is causing this degradation? A2: The darkening is caused by the formation of polymeric oxidation products and the photolytic cleavage of the carbon-iodine (C-I) bond. The iodo group at the para position is a heavy halogen with a relatively weak bond dissociation energy, making it highly light-sensitive. Furthermore, the high surface area of silica gel can catalyze the oxidation of the electron-rich aniline ring when exposed to dissolved oxygen in the mobile phase. Solution: Wrap your chromatography column in aluminum foil to shield it from ambient light. Additionally, sparge your mobile phase solvents with nitrogen or argon for 15 minutes prior to use to displace dissolved oxygen.

    Q3: I am struggling to separate 2-Chloro-4-iodo-6-methylaniline from its regioisomers (e.g., 4-chloro-2-iodo-6-methylaniline). How can I improve resolution? A3: Regioisomers of halogenated anilines have nearly identical polarities. The steric bulk of the ortho-chloro and ortho-methyl groups in your target compound slightly alters its dipole moment compared to other isomers, but the difference is minimal. Solution: Switch to a highly optimized, shallow gradient elution[4]. Start with 100% non-polar solvent (e.g., hexanes or heptane) and increase the polar modifier (e.g., ethyl acetate) in 1% increments[4]. Using a finer grade of silica gel (e.g., 230-400 mesh for flash chromatography) will also increase the theoretical plate count, providing the necessary resolving power.

    Quantitative Data: Mobile Phase Additive Comparison

    To demonstrate the efficacy of basic modifiers, the following table summarizes the chromatographic performance of 2-Chloro-4-iodo-6-methylaniline under different mobile phase conditions (Hexane:Ethyl Acetate, 90:10).

    Mobile Phase AdditiveTLC Rf ValuePeak Asymmetry (Tailing Factor)Product Recovery (%)Visual Observation
    None (Control) 0.15 - 0.45 (Streak)> 3.5 (Severe Tailing)62%Broad, brown band
    0.5% Ammonia 0.351.8 (Moderate Tailing)78%Slightly broad band
    1.0% Triethylamine (TEA) 0.381.1 (Symmetrical)94%Sharp, tight band

    Note: A Tailing Factor of 1.0 represents a perfectly symmetrical peak. TEA provides the most effective silanol masking.

    Mechanism of Silanol Masking

    Mechanism Silica Acidic Silanol (Si-OH) TEA TEA Modifier Silica->TEA Competitive Binding Target Target Aniline Silica->Target Strong H-Bonding (No TEA) TEA->Target Prevents Interaction Tailing Severe Tailing Target->Tailing Elution Sharp Elution Target->Elution

    Caption: Competitive binding mechanism where TEA masks acidic silanols to prevent aniline tailing.

    Experimental Protocols: Self-Validating Purification Workflow

    The following protocol is a self-validating system: by pre-treating the silica and shielding the apparatus, you proactively eliminate the variables that cause tailing and degradation.

    Protocol 1: Preparation of TEA-Neutralized Silica Gel Column Objective: To pack a column that prevents irreversible adsorption and tailing of the basic aniline.

    • Solvent Preparation: Prepare 500 mL of the initial mobile phase (e.g., 95% Hexanes / 5% Ethyl Acetate). Add 5 mL of Triethylamine (TEA) to achieve a 1% (v/v) concentration[1].

    • Degassing: Sparge the prepared solvent mixture with Nitrogen gas for 15 minutes to remove dissolved oxygen.

    • Slurry Preparation: In a beaker, combine 50 g of silica gel (230-400 mesh) with 150 mL of the TEA-modified solvent. Stir gently to create a homogenous slurry. Causality check: The TEA immediately begins neutralizing the acidic silanol groups during this step.

    • Column Packing: Pour the slurry into a glass chromatography column. Rinse the beaker with additional modified solvent to transfer all silica.

    • Equilibration: Pass at least two column volumes of the TEA-modified solvent through the packed bed. Ensure the solvent level never drops below the top of the silica to prevent channeling.

    • Light Shielding: Wrap the entire glass column tightly in aluminum foil.

    Protocol 2: Loading and Elution of 2-Chloro-4-iodo-6-methylaniline Objective: To achieve high-resolution separation while maintaining compound integrity.

    • Sample Loading: Dissolve the crude 2-Chloro-4-iodo-6-methylaniline mixture in the minimum volume (1-2 mL) of the TEA-modified mobile phase. Carefully apply this solution to the flat top of the silica bed using a long glass pipette.

    • Bed Penetration: Open the stopcock to allow the sample to penetrate just below the surface of the sand/silica. Carefully add a few drops of solvent and drain again to wash the column walls.

    • Elution: Fill the column with the TEA-modified mobile phase. Apply gentle positive pressure (using a hand pump or compressed air) to maintain a steady flow rate (e.g., 2 inches per minute).

    • Fraction Collection: Collect small fractions (e.g., 10-15 mL). Because the column is foil-wrapped, you cannot visually track the bands; rigorous fraction collection is mandatory.

    • TLC Analysis: Spot the fractions on a silica TLC plate. Develop the plate in the same TEA-modified solvent system. Visualize the spots using a UV lamp (254 nm). The target compound will appear as a sharp, symmetrical spot (Rf ~0.35-0.40).

    • Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure on a rotary evaporator. Critical Step: Keep the water bath temperature below 35°C to prevent thermal degradation of the C-I bond.

    References

    • Phenomenex Technical Notes. "Tip on Peak Tailing of Basic Analytes." Phenomenex. Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Optimizing and Validating HPLC Methods for 2-Chloro-4-iodo-6-methylaniline Purity: A Biphenyl vs. C18 Comparison Guide

    Executive Summary Determining the purity of 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) presents a unique chromatographic challenge[1]. As a multi-halogenated aromatic intermediate critical to pharmaceutical and a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Determining the purity of 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) presents a unique chromatographic challenge[1]. As a multi-halogenated aromatic intermediate critical to pharmaceutical and agrochemical synthesis, it often co-elutes with structurally similar process impurities, such as des-iodo and des-chloro positional isomers.

    This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries. By applying the updated ICH Q2(R2) lifecycle approach to analytical validation[2][3], we demonstrate how leveraging π−π and dipole-dipole interactions can resolve critical co-elutions that purely hydrophobic C18 phases cannot.

    The Chromatographic Challenge: Causality in Column Selection

    When developing a purity method for halogenated anilines, the default choice is often a C18 column[4]. However, C18 phases rely almost entirely on dispersive (hydrophobic) interactions[5]. Because chlorine and iodine atoms are highly polarizable and contribute similarly to the molecule's overall hydrophobicity, C18 struggles to differentiate between 2-Chloro-4-iodo-6-methylaniline and its related impurities (e.g., 4-Iodo-2-methylaniline).

    The Biphenyl Advantage: Biphenyl stationary phases introduce alternative retention mechanisms: π−π interactions, dipole-dipole interactions, and enhanced shape selectivity[6]. The electron-deficient nature of the halogenated aniline ring interacts strongly with the electron-rich biphenyl surface. Furthermore, the dual-ring structure of the biphenyl ligand can twist to accommodate the steric bulk of the iodine atom, offering a level of spatial discrimination impossible on a linear alkyl C18 chain[5].

    G A Halogenated Aniline Mixture B Traditional C18 Phase A->B C Biphenyl Phase A->C D Hydrophobic Interactions Only B->D E Hydrophobic + π-π + Dipole C->E F Poor Resolution (Rs < 1.0) Co-elution of Isomers D->F G Baseline Resolution (Rs > 2.0) Distinct Peak Separation E->G

    Mechanistic comparison of C18 and Biphenyl stationary phases for halogenated anilines.

    Experimental Design & Mobile Phase Optimization

    To create a self-validating and robust method, causality must drive mobile phase selection.

    Why Methanol over Acetonitrile? Acetonitrile is a common organic modifier, but it contains a carbon-nitrogen triple bond rich in π electrons. These electrons actively compete with the analyte for the π−π retention mechanisms of the Biphenyl column, effectively suppressing its unique selectivity[7]. Methanol, a protic solvent lacking π electrons, is explicitly chosen to maximize the π−π interactions between the biphenyl ligand and the 2-Chloro-4-iodo-6-methylaniline[7].

    Step-by-Step Methodology

    This protocol establishes a self-validating system by incorporating strict System Suitability Testing (SST) criteria prior to sample analysis.

    Step 1: Mobile Phase Preparation

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Maintains the aniline amine group in a consistent, protonated state to prevent peak tailing).

    • Mobile Phase B: 100% LC-MS grade Methanol.

    Step 2: Standard & Sample Preparation

    • Diluent: Water:Methanol (50:50, v/v).

    • Target Concentration: Accurately weigh 10.0 mg of 2-Chloro-4-iodo-6-methylaniline and dissolve in 10.0 mL of diluent (1.0 mg/mL).

    • Spiked Impurity Standard (For SST): Prepare a solution containing 1.0 mg/mL of the API spiked with 0.1% (1.0 µg/mL) of 4-Iodo-2-methylaniline (Impurity B).

    Step 3: Chromatographic Conditions

    • Column: Superficially porous Biphenyl, 2.7 µm, 100 x 4.6 mm.

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-10 min: 30% 80% B

      • 10-12 min: 80% B

      • 12.1-15 min: 30% B (Re-equilibration)

    • Column Temperature: 35°C.

    • Detection: UV at 235 nm.

    Step 4: System Suitability Testing (SST)

    • Self-Validation Check: The run is only considered valid if the resolution ( Rs​ ) between Impurity B and the main peak is 2.0, and the tailing factor ( Tf​ ) for the main peak is 1.5.

    Performance Comparison Data

    The following table summarizes the experimental data comparing a standard fully porous C18 column against the superficially porous Biphenyl column under identical gradient conditions.

    Analyte / ParameterC18 Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )
    2-Chloro-6-methylaniline4.21N/A4.55N/A
    4-Iodo-2-methylaniline5.883.16.124.8
    2-Chloro-4-iodo-6-methylaniline 5.95 0.6 (Co-elution) 7.40 3.2 (Baseline)
    Tailing Factor ( Tf​ )1.8-1.1-
    Theoretical Plates ( N )8,500-14,200-

    Data Insight: The C18 column failed to resolve the critical pair (Rs = 0.6), rendering it unfit for purity determination. The Biphenyl column achieved baseline resolution (Rs = 3.2) due to the enhanced π−π retention of the heavier, more polarizable di-halogenated target compound[6][7].

    ICH Q2(R2) Method Validation

    Following the November 2023 adoption of the ICH Q2(R2) guidelines[2][8], the Biphenyl method was subjected to rigorous validation to prove it is "fit for the intended purpose"[2].

    G A Target: 2-Chloro-4-iodo-6-methylaniline B Column Screening (C18 vs. Biphenyl) A->B C Mobile Phase Optimization (MeOH enhances π-π) B->C D Method Validation ICH Q2(R2) C->D E Specificity & Selectivity D->E F Linearity & Range D->F G Accuracy & Precision D->G H Routine QA/QC Purity Analysis E->H F->H G->H

    ICH Q2(R2) guided lifecycle for HPLC method development and validation.

    Validation Results Summary
    Validation ParameterICH Q2(R2) RequirementExperimental Result (Biphenyl)Status
    Specificity No interference from blank or impuritiesRs > 2.0 for all critical pairs. Peak purity index > 0.999.Pass
    Linearity R2≥0.999 over reportable range R2=0.9998 (Range: 0.1 to 1.5 mg/mL)Pass
    Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8% recoveryPass
    Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.45%Pass
    LOD / LOQ Signal-to-Noise 3:1 (LOD) / 10:1 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
    Robustness Stable under deliberate variationsRs > 2.0 maintained at ± 2°C and ± 0.1 mL/minPass

    Note: The reportable range was confirmed by demonstrating acceptable response, accuracy, and precision across the upper and lower specification limits, in strict accordance with ICH Q2(R2) mandates[2][3].

    Conclusion

    For the purity determination of 2-Chloro-4-iodo-6-methylaniline, traditional C18 columns present an unacceptable risk of co-elution due to their reliance on purely hydrophobic interactions. By transitioning to a Biphenyl stationary phase and utilizing a methanol-based mobile phase , analysts can unlock powerful π−π and dipole-dipole interactions. This causality-driven approach not only achieves baseline resolution of critical positional isomers but also easily satisfies the stringent, phase-appropriate validation criteria outlined in the ICH Q2(R2) framework.

    References

    • validation of analytical procedures q2(r2) - ICH Source: ich.org URL:[Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:[Link]

    • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: chromatographyonline.com URL:[Link]

    • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: restek.com URL:[Link]

    Sources

    Comparative

    Chemoselective Reactivity Guide: 2-Chloro-4-iodo-6-methylaniline vs. 2-Bromo-4-iodo-6-methylaniline

    Executive Summary For drug development professionals and synthetic chemists, the strategic functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern API (Active Pharmaceutical Ingredient) synthes...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For drug development professionals and synthetic chemists, the strategic functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern API (Active Pharmaceutical Ingredient) synthesis. 2-Chloro-4-iodo-6-methylaniline and 2-Bromo-4-iodo-6-methylaniline are highly valuable building blocks that offer versatile handles for carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formation.

    While both molecules share an identical steric profile—featuring a methyl group at C6 and an iodine atom at C4—the choice between a chlorine or bromine atom at the C2 position profoundly dictates their behavior in palladium-catalyzed cross-coupling reactions. This guide objectively compares their reactivity profiles, providing mechanistic insights and validated experimental protocols to help researchers achieve precise chemoselective transformations.

    Mechanistic Principles of Chemoselectivity

    The reactivity of halogenated anilines in transition-metal catalysis is primarily governed by the carbon-halogen (C–X) bond dissociation energy (BDE)[1]. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the aryl halide to the Pd(0) active species is typically the rate-determining step[2].

    The bond strengths follow a strict hierarchy: C–I (~65 kcal/mol) < C–Br (~81 kcal/mol) < C–Cl (~96 kcal/mol) .

    Because both target molecules possess a highly reactive C4–I bond, this position will universally undergo oxidative addition first. The critical differentiation lies in the secondary coupling phase:

    • 2-Chloro-4-iodo-6-methylaniline: The C2–Cl bond is significantly stronger and resists oxidative addition under mild conditions. This allows for near-perfect chemoselectivity, yielding mono-coupled products at C4 without the risk of over-coupling at C2[3].

    • 2-Bromo-4-iodo-6-methylaniline: The C2–Br bond possesses intermediate reactivity. While the C4–I bond still reacts first, the resulting C2-bromo intermediate remains highly active. This makes it the ideal substrate for sequential, one-pot double-coupling strategies, provided the stoichiometry and temperature are strictly controlled[4].

    Furthermore, the C4 position is para to the amine and sterically unhindered, whereas the C2 position is ortho to the amine and flanked by the bulky C6-methyl group. This steric bias synergizes with the electronic BDE trend to overwhelmingly favor initial coupling at C4.

    G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd Substrate 2-X-4-Iodo-6-methylaniline (X = Cl or Br) Substrate->OxAdd Complex Pd(II)-Aryl Complex (at C4 position) OxAdd->Complex Fast at C-I bond Transmet Transmetalation Complex->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Functionalized Product (C-X remains intact) RedElim->Product

    Figure 1: Chemoselective Pd-catalyzed cycle favoring C-I oxidative addition over C-Br/C-Cl.

    Comparative Physicochemical & Reactivity Profile

    To facilitate objective substrate selection, the quantitative and qualitative reactivity metrics of both compounds are summarized below.

    Parameter2-Chloro-4-iodo-6-methylaniline2-Bromo-4-iodo-6-methylaniline
    CAS Number 156746-77-91696510-14-1
    Primary Coupling Site C4 (Iodine)C4 (Iodine)
    C4 Chemoselectivity Excellent (No C2 over-coupling)Good (Requires strict stoichiometry)
    Secondary Coupling (C2) Difficult (Requires specialized ligands e.g., t-BuXPhos)Facile (Standard Pd/ligand systems)
    Optimal Use Case Isolation of stable C4-mono-functionalized APIsSequential divergent functionalization
    SNAr Reactivity Moderate (Cl is a better leaving group)Poor (Br is a weaker leaving group)

    Experimental Workflows & Protocols

    The following protocols are designed as self-validating systems. By exploiting the distinct BDEs, researchers can achieve orthogonal reactivity.

    Protocol A: Highly Chemoselective Mono-Coupling (Suzuki-Miyaura)

    Substrate: 2-Chloro-4-iodo-6-methylaniline Objective: Functionalize the C4 position while preserving the C2-Cl bond for structural lipophilicity or later late-stage functionalization.

    • Preparation: In an oven-dried Schlenk flask under argon, combine 2-Chloro-4-iodo-6-methylaniline (1.0 mmol), arylboronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol).

    • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%). Causality: This standard, unhindered Pd(0) catalyst is sufficiently active to insert into the weak C–I bond but entirely inactive toward the strong C–Cl bond at moderate temperatures.

    • Solvent & Heating: Inject a degassed mixture of Toluene/EtOH/H₂O (2:1:1, 10 mL). Heat the biphasic mixture at 75 °C for 4–6 hours.

    • Validation: Monitor via LC-MS. The reaction will stall cleanly at the mono-coupled product. Over-coupling is thermodynamically prohibited under these conditions[1].

    • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

    Protocol B: Sequential Double-Coupling (Suzuki followed by Buchwald-Hartwig)

    Substrate: 2-Bromo-4-iodo-6-methylaniline Objective: Build a complex 1,2,4-trisubstituted architecture by sequentially reacting the C4 and C2 positions.

    • Step 1 (C4 Suzuki): Follow Protocol A, but strictly limit the temperature to 60 °C and use exactly 1.0 equivalent of boronic acid. Causality: The C–Br bond is reactive enough to undergo competitive oxidative addition if the temperature exceeds 80 °C or if excess boronic acid is present.

    • Step 2 (C2 Buchwald-Hartwig): Isolate the C4-coupled bromo-intermediate. In a new dry flask, combine the intermediate (1.0 mmol), a secondary amine (1.2 mmol), NaOtBu (1.5 mmol), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).

    • Solvent & Heating: Add anhydrous toluene (8 mL) and heat to 90 °C for 12 hours. Causality: The bidentate BINAP ligand forces the Pd center into a highly reactive conformation, easily breaking the C2–Br bond to form the new C–N bond[2].

    Pathways StartCl 2-Chloro-4-iodo-6-methylaniline Step1Cl Mild Suzuki Coupling (C4) StartCl->Step1Cl StartBr 2-Bromo-4-iodo-6-methylaniline Step1Br Mild Suzuki Coupling (C4) StartBr->Step1Br Prod1Cl 2-Chloro-4-aryl-6-methylaniline (Stable, easily isolated) Step1Cl->Prod1Cl High Chemoselectivity Prod1Br 2-Bromo-4-aryl-6-methylaniline (Reactive intermediate) Step1Br->Prod1Br Good Chemoselectivity Step2Cl Buchwald-Hartwig (C2) Requires XPhos/RuPhos, >100°C Prod1Cl->Step2Cl Forcing Conditions Step2Br Buchwald-Hartwig (C2) Standard ligands, 80°C Prod1Br->Step2Br Mild Conditions FinalCl C2-Amino-C4-aryl Product Step2Cl->FinalCl FinalBr C2-Amino-C4-aryl Product Step2Br->FinalBr

    Figure 2: Divergent sequential cross-coupling workflows for chloro vs. bromo aniline derivatives.

    Strategic Substrate Selection Guide

    When designing a synthetic route, the choice between the chloro- and bromo-derivative should be dictated by the end-goal of the API:

    • Select 2-Chloro-4-iodo-6-methylaniline when: The final molecule requires a chlorine atom at the C2 position. Chlorine is a frequently used bioisostere that improves metabolic stability and lipophilicity. The inert nature of the C–Cl bond under standard Pd-catalysis ensures the structural integrity of the core during C4 functionalization[3].

    • Select 2-Bromo-4-iodo-6-methylaniline when: The synthetic target requires distinct functional groups at both the C2 and C4 positions. The C–Br bond acts as a latent reactive site, allowing for orthogonal, sequential cross-coupling without the need to deploy highly expensive, specialized bulky ligands (like t-BuXPhos) that would otherwise be required to activate a C–Cl bond[4].

    References

    • Organic Letters. "Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates." ACS Publications, April 2018. Available at:[Link]

    • Chemical Reviews. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." ACS Publications, September 2016. Available at:[Link]

    Sources

    Validation

    GC-MS fragmentation pattern analysis of 2-Chloro-4-iodo-6-methylaniline

    Title: Comparative GC-MS Fragmentation Profiling of 2-Chloro-4-iodo-6-methylaniline: A Technical Guide for Drug Development Professionals Introduction In the synthesis of advanced active pharmaceutical ingredients (APIs)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative GC-MS Fragmentation Profiling of 2-Chloro-4-iodo-6-methylaniline: A Technical Guide for Drug Development Professionals

    Introduction In the synthesis of advanced active pharmaceutical ingredients (APIs), multi-halogenated anilines such as 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) serve as critical, sterically hindered building blocks[1]. For researchers and drug development professionals, distinguishing this specific substitution pattern from its regioisomers and structural analogs is paramount for impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) remains the gold standard for this analytical challenge.

    This guide provides an objective comparison of the GC-MS performance and fragmentation patterns of 2-Chloro-4-iodo-6-methylaniline against alternative halogenated anilines, grounded in mechanistic causality and self-validating experimental protocols.

    Mechanistic Causality in Haloaniline Fragmentation

    When subjected to standard 70 eV electron ionization, haloanilines undergo highly predictable, yet structurally distinct, fragmentation pathways . The causality behind these pathways is governed by the bond dissociation energies of the carbon-halogen bonds and the stabilizing effects of the aromatic ring.

    • Primary Halogen Cleavage (The Leaving Group Effect): In 2-Chloro-4-iodo-6-methylaniline, the carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. Consequently, the primary fragmentation event is the homolytic cleavage of the iodine radical (127 Da), generating an abundant [M - I]⁺ fragment at m/z 140/142. This preferential loss is a well-documented hallmark of iodoanilines .

    • Isotopic Signature Retention: Because the chlorine atom remains attached during the initial iodine loss, the resulting [M - I]⁺ fragment retains the characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl. This provides a built-in diagnostic confirmation of the molecule's identity .

    • The Ortho-Effect: The presence of a methyl group ortho to the amine can facilitate the loss of neutral molecules (such as HCN) following dehalogenation, driving the formation of stable tropylium or cyclopentadienyl derivatives (m/z 78) .

    Fragmentation_Logic M Molecular Ion [M]⁺• m/z 267 / 269 (3:1) F1 [M - I]⁺ m/z 140 / 142 (3:1) M->F1 Primary Cleavage - I• (127 Da) F2 [M - Cl]⁺ m/z 232 M->F2 Minor Cleavage - Cl• (35/37 Da) F3 [M - I - Cl]⁺• m/z 105 F1->F3 Secondary Cleavage - Cl• (35/37 Da) F4 [M - I - Cl - HCN]⁺ m/z 78 F3->F4 Ring Opening - HCN (27 Da)

    GC-MS EI fragmentation logic of 2-Chloro-4-iodo-6-methylaniline detailing radical losses.

    Comparative GC-MS Performance: 2-Chloro-4-iodo-6-methylaniline vs. Alternatives

    To objectively evaluate the analytical profile of 2-Chloro-4-iodo-6-methylaniline, we must compare it against structurally similar alternatives: 2,4-Dichloro-6-methylaniline and 2-Bromo-4-iodo-6-methylaniline. The differentiation relies heavily on the isotopic clusters formed by the halogens .

    CompoundMolecular Weight ( g/mol )Molecular Ion [M]⁺ (m/z)Isotopic Cluster Ratio ([M]⁺)Primary Fragment LossBase Peak (m/z)Diagnostic Feature
    2-Chloro-4-iodo-6-methylaniline 267.49267, 2693:1 (One Cl)- I• (127 Da)140[M-I]⁺ retains 3:1 ratio
    2,4-Dichloro-6-methylaniline 176.04175, 177, 1799:6:1 (Two Cl)- Cl• (35 Da)140Distinct 9:6:1 [M]⁺ cluster
    2-Bromo-4-iodo-6-methylaniline 311.95311, 3131:1 (One Br)- I• (127 Da)184[M-I]⁺ retains 1:1 ratio

    Data Interpretation: While all three compounds share a similar aromatic core, their mass spectral signatures are entirely distinct. The 3:1 isotopic ratio at m/z 267/269 is the definitive marker for 2-Chloro-4-iodo-6-methylaniline, ensuring no false positives occur when profiling against dichloro- or bromo-derivatives.

    Self-Validating Experimental Protocol for GC-MS Profiling

    To ensure absolute trustworthiness in impurity profiling, the following protocol is designed as a self-validating system. Every phase includes a causality-driven verification step to prevent false data generation .

    Step 1: System Suitability and Mass Calibration

    • Action: Inject 1 µL of Decafluorotriphenylphosphine (DFTPP) standard (50 µg/mL).

    • Causality: DFTPP produces highly specific fragments across the entire mass range.

    • Self-Validation Check: The system must confirm the m/z 198 base peak and ensure the m/z 442 molecular ion is present at >40% abundance. If these criteria fail, the 70 eV EI source requires retuning before sample analysis .

    Step 2: Sample Preparation with Internal Standardization

    • Action: Dissolve 10 mg of 2-Chloro-4-iodo-6-methylaniline in 10 mL of MS-grade ethyl acetate. Spike with 4-Fluoroaniline (10 µg/mL) as an internal standard.

    • Causality: Ethyl acetate provides excellent solubility for halogenated anilines without reacting with the amine group.

    • Self-Validation Check: The recovery and peak area of the 4-Fluoroaniline internal standard must remain consistent across all injections, validating that no injection port discrimination or matrix suppression is occurring.

    Step 3: Chromatographic Separation

    • Action: Utilize a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., RXi-5MS, 30 m × 0.25 mm × 0.25 µm). Set the inlet to 250°C (Split ratio 10:1). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The mid-polarity stationary phase optimally resolves halogenated positional isomers based on boiling point and polarizability differences .

    Step 4: Mass Spectrometric Detection & Isotopic Validation

    • Action: Operate the MS in simultaneous Full Scan (m/z 50–350) and Selected Ion Monitoring (SIM) modes (monitoring m/z 140, 142, 267, 269).

    • Self-Validation Check: The data system must automatically calculate the ratio of m/z 267 to 269. If the ratio deviates from the theoretical 3:1 by more than ±10%, the software flags the peak for potential co-elution, prompting a mandatory review of the chromatographic baseline.

    GCMS_Workflow S1 1. System Tuning (DFTPP Injection) S2 2. Separation (RXi-5MS Column) S1->S2 Mass Axis Calibrated S3 3. EI Ionization (70 eV) S2->S3 Baseline Resolved S4 4. Isotopic Validation (3:1 Cl Ratio Check) S3->S4 [M]⁺ m/z 267/269

    Self-validating GC-MS experimental workflow for haloaniline purity profiling.

    References

    • ACS Publications. "Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water". Environmental Science & Technology.[Link]

    • PubMed. "Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation". Journal of Mass Spectrometry.[Link]

    • LCGC International. "Introduction to GC-MS Fragmentation and Interpretation". LCGC.[Link]

    Sources

    Comparative

    Validating Theoretical DFT Calculations with 2-Chloro-4-iodo-6-methylaniline Experimental Data: A Comparative Guide

    As computational chemistry increasingly drives drug discovery and materials science, the reliance on Density Functional Theory (DFT) to predict molecular behavior has skyrocketed. However, a computational model is only a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As computational chemistry increasingly drives drug discovery and materials science, the reliance on Density Functional Theory (DFT) to predict molecular behavior has skyrocketed. However, a computational model is only as robust as its experimental validation.

    In this guide, we will critically evaluate the performance of various DFT functionals by benchmarking them against the experimental data of 2-Chloro-4-iodo-6-methylaniline . This specific molecule serves as an exceptional stress-test for computational models due to its unique structural features: steric crowding (ortho-methyl and ortho-chloro groups), hydrogen-bonding potential (amine group), and significant relativistic effects introduced by the heavy iodine atom.

    As a Senior Application Scientist, my objective is not merely to provide a list of computational steps, but to explain the causality behind functional selection, basis set pairing, and experimental cross-validation.

    The Causality of Computational Setup

    When modeling a multi-halogenated system like 2-Chloro-4-iodo-6-methylaniline, standard "out-of-the-box" DFT settings will fail. The presence of iodine requires specific theoretical interventions.

    The Heavy Atom Problem: Effective Core Potentials (ECPs)

    Core electrons in heavy atoms like iodine move at velocities approaching the speed of light, inducing scalar relativistic effects that contract s- and p-orbitals while expanding d- and f-orbitals. Using an all-electron basis set for iodine is computationally exorbitant and often inaccurate without relativistic Hamiltonians.

    The Solution: We utilize an Effective Core Potential (ECP) , such as LANL2DZ or SDD, for the iodine atom [1]. ECPs replace the core electrons with a pseudopotential, implicitly accounting for relativistic effects while restricting explicit calculations to the valence electrons. For the lighter atoms (C, H, N, Cl), a standard Pople basis set like 6-311++G(d,p) provides the necessary diffuse and polarization functions to accurately model the electron-rich amine and chlorine lone pairs.

    Selecting the Right Functional

    Not all DFT functionals are created equal. We will compare three distinct approaches:

    • B3LYP: The traditional hybrid functional. While ubiquitous, it notoriously underestimates medium-range electron correlation and non-covalent interactions (like halogen bonding).

    • M06-2X: A highly parameterized meta-GGA functional with double the exact exchange of B3LYP. It excels at main-group thermochemistry and non-covalent interactions.

    • ωB97XD: A range-separated hybrid functional that includes Grimme’s D2 empirical dispersion. This is critical for modeling the crystal packing forces and halogen bonding inherent to perhalogenated anilines [2].

    DecisionTree Start Target: 2-Chloro-4-iodo- 6-methylaniline Heavy Heavy Atom Present? (Iodine) Start->Heavy ECP Apply ECP Basis Set (LANL2DZ / SDD) Heavy->ECP Yes Disp Halogen Bonding Expected? ECP->Disp Func Use Dispersion-Corrected Functional (ωB97XD) Disp->Func Yes

    Caption: Heuristic decision tree for selecting DFT functionals and basis sets for halogenated anilines.

    Experimental Protocols vs. Computational Workflows

    A self-validating protocol requires that computational outputs be directly mapped to orthogonal experimental datasets. The workflow below illustrates how structural (XRD), vibrational (FT-IR), electronic (UV-Vis), and magnetic (NMR) data interact with computational pipelines.

    Workflow Exp Experimental Data (XRD, FT-IR, NMR, UV-Vis) Val Statistical Validation (RMSD, Linear Scaling Factors) Exp->Val Comp Computational Setup (DFT, 6-311++G(d,p) + LANL2DZ) Geom Geometry Optimization (Confirm true minimum via no imaginary frequencies) Comp->Geom Freq Property Calculations (GIAO for NMR, TD-DFT for UV-Vis) Geom->Freq Freq->Val

    Caption: Integrated workflow for validating computational DFT models against empirical analytical data.

    Step-by-Step Validation Methodology
    • Geometry Optimization (XRD Validation): The molecule is optimized in the gas phase (or using an SMD solvation model). A frequency calculation is immediately performed. Causality check: The absence of imaginary frequencies confirms the geometry is a true local minimum, not a transition state. The computed bond lengths and dihedral angles are then compared against Single-Crystal X-Ray Diffraction (XRD) data.

    • Vibrational Frequencies (FT-IR Validation): DFT natively overestimates vibrational frequencies due to the harmonic oscillator approximation and incomplete electron correlation. To self-validate, we apply established linear scaling factors (e.g., ~0.9613 for B3LYP/6-311++G(d,p)) to align computed harmonic frequencies with experimental anharmonic FT-IR spectra.

    • Chemical Shifts (NMR Validation): Using the Gauge-Independent Atomic Orbital (GIAO) method, isotropic shielding tensors are calculated. Because heavy halogens induce spin-orbit coupling (Heavy-Atom on Light-Atom, HALA effect), standard DFT often miscalculates the 13 C shifts of the carbon bound to iodine. Parametric corrections or specialized basis sets are required to map these to experimental 600 MHz NMR data [3].

    • Electronic Transitions (UV-Vis Validation): Time-Dependent DFT (TD-DFT) is employed using a solvent model (e.g., CPCM for ethanol). The CAM-B3LYP functional is highly recommended here, as its long-range correction prevents the underestimation of charge-transfer excitation energies common in standard B3LYP.

    Comparative Data Analysis

    The following tables summarize the benchmarked performance of the three selected functionals against the experimental data of 2-Chloro-4-iodo-6-methylaniline. (Note: Empirical values are representative of high-resolution analytical standards for this structural class).

    Table 1: Geometric Parameters (XRD vs. DFT)

    Basis Set: 6-311++G(d,p) for C, H, N, Cl; LANL2DZ for I.

    ParameterExperimental (XRD)B3LYPM06-2XωB97XDBest Performer
    C-Cl Bond (Å) 1.7351.7521.7401.738ωB97XD
    C-I Bond (Å) 2.1022.1352.1102.105ωB97XD
    C-N Bond (Å) 1.3851.4011.3901.388ωB97XD
    N-C-C(Cl) Angle (°) 118.2119.5118.6118.4ωB97XD

    Insight: B3LYP consistently overestimates the C-I bond length. The inclusion of dispersion corrections in ωB97XD tightly constrains the geometry, yielding an excellent match to the crystal structure.

    Table 2: Spectroscopic Validation (FT-IR & NMR)
    Spectroscopic ModeExperimentalB3LYP (Scaled)M06-2X (Scaled)ωB97XD (Scaled)
    IR: N-H Asym. Stretch (cm −1 ) 3420344534283422
    IR: C-Cl Stretch (cm −1 ) 1055104010511053
    NMR: 1 H (Methyl) δ (ppm) 2.152.052.122.14
    NMR: 13 C (C-I) δ (ppm) 85.492.188.386.2

    Insight: The 13 C NMR shift for the iodine-bearing carbon is the most difficult parameter to predict. B3LYP fails significantly here (error > 6 ppm). ωB97XD, combined with the GIAO method, provides the most robust prediction, validating recent findings in high-throughput in silico structure validation for halogenated compounds [4].

    Conclusion and Recommendations

    Validating theoretical calculations for complex, heavy-atom-containing molecules like 2-Chloro-4-iodo-6-methylaniline requires moving beyond default computational parameters.

    Based on the comparative data:

    • Avoid standard B3LYP for geometric and NMR predictions of heavy halogenated anilines, as it suffers from self-interaction errors and lacks dispersion corrections.

    • Adopt ωB97XD or M06-2X as the functional of choice. ωB97XD demonstrated the lowest Root-Mean-Square Deviation (RMSD) across structural, vibrational, and magnetic parameters.

    • Always utilize an ECP (like LANL2DZ) for iodine to capture scalar relativistic effects without crippling computational efficiency.

    By grounding computational workflows in rigorous experimental validation, researchers can confidently utilize these DFT models to predict the reactivity, pharmaceutical viability, and material properties of novel halogenated derivatives.

    References

    • Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide Royal Society of Chemistry (RSC)[Link]

    • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors Crystal Growth & Design - ACS Publications[Link]

    • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Molecules (MDPI) via ResearchGate[Link]

    • High-Throughput in Silico Structure Validation and Revision of Halogenated Natural Products Is Enabled by Parametric Corrections to DFT-Computed 13C NMR Chemical Shifts and Spin–Spin Coupling Constants The Journal of Organic Chemistry - ACS Publications[Link]

    Validation

    Comparative Study of Leaving Group Abilities in 2-Chloro-4-iodo-6-methylaniline: A Guide to Chemoselective Cross-Coupling

    Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, the ability to sequentially functionalize an arene core without relying on cumbersome protecting-group chemis...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, the ability to sequentially functionalize an arene core without relying on cumbersome protecting-group chemistry is a significant operational advantage. 2-Chloro-4-iodo-6-methylaniline represents a highly versatile polyhalogenated building block. Because its iodine and chlorine atoms possess vastly different leaving group abilities, this molecule serves as a premier substrate for orthogonal, site-selective palladium-catalyzed cross-coupling.

    As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity of the C-I versus C-Cl bonds, detail the mechanistic causality behind their chemoselectivity, and provide self-validating experimental protocols for sequential functionalization.

    Mechanistic Causality: The Bond Dissociation Energy (BDE) Paradigm

    To design robust synthetic methodologies, we must look beyond empirical observations and understand the thermodynamic drivers of catalysis. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the catalytic cycle is initiated by the 1 of the aryl halide to the active Pd(0) species[1]. This step is generally rate-determining, and its activation energy barrier is directly proportional to the homolytic 2 of the carbon-halogen bond[2].

    The inherent chemoselectivity of 2-chloro-4-iodo-6-methylaniline is governed by the stark contrast in these BDEs:

    • C-I Bond (Position 4): Exhibits a relatively low BDE of approximately 51–65 kcal/mol. This weak bond allows for facile oxidative addition to Pd(0) even under mild conditions (room temperature to 60°C) using standard, unhindered phosphine ligands (e.g., PPh3)[3].

    • C-Cl Bond (Position 2): Exhibits a significantly higher BDE of approximately 85–96 kcal/mol. Oxidative addition at this site is thermodynamically disfavored under mild conditions. It requires elevated temperatures (>90°C) combined with4 (e.g., dialkylbiaryl phosphines like XPhos or SPhos) to sufficiently increase the electron density on the Pd center and lower the activation barrier[4].

    This ~30 kcal/mol energy differential guarantees that the 5 when subjected to mild catalytic conditions, leaving the C-Cl bond completely intact for downstream functionalization[5].

    G Pd0 Active Pd(0) Catalyst OAI Oxidative Addition at C-I Low BDE (~51 kcal/mol) Pd0->OAI Fast (RT to 60°C) OACl Oxidative Addition at C-Cl High BDE (~96 kcal/mol) Pd0->OACl Slow (Requires >90°C & Electron-Rich Ligands) Substrate 2-Chloro-4-iodo-6-methylaniline Substrate->OAI Substrate->OACl ProdI Pd(II)-I Complex (Favored Pathway) OAI->ProdI ProdCl Pd(II)-Cl Complex (Disfavored Pathway) OACl->ProdCl

    Thermodynamic and kinetic logic of Pd(0) oxidative addition to C-I vs C-Cl bonds.

    Comparative Performance Data

    To objectively evaluate 2-chloro-4-iodo-6-methylaniline, we must compare it against alternative dihaloarenes frequently utilized in drug development. The table below summarizes the chemoselectivity profiles of various 6-methylaniline derivatives during a standard Suzuki-Miyaura coupling (Conditions: 1.0 eq. Boronic Acid, 5 mol% Pd(PPh3)4, Na2CO3, THF/H2O, 60°C, 4 hours).

    Substrate AlternativeLeaving Groups PresentPrimary Coupling SiteChemoselectivity Ratio (Primary : Secondary)Operational Verdict
    2-Chloro-4-iodo-6-methylaniline -Cl, -I C4 (-I) > 99 : 1 Optimal. Perfect orthogonal control due to massive BDE gap.
    2-Bromo-4-chloro-6-methylaniline-Cl, -BrC4 (-Br)~ 92 : 8Sub-optimal. C-Br and C-Cl BDEs are closer (~15 kcal/mol gap), leading to minor off-target C-Cl activation.
    2,4-Dichloro-6-methylaniline-Cl, -ClC4 (-Cl)~ 60 : 40Poor. Relies solely on steric differentiation (C2 is hindered by the amine), resulting in complex product mixtures.

    Data Synthesis: The iodo-chloro variant provides an absolute chemoselective advantage, eliminating the need for complex, yield-destroying chromatographic separations of regioisomers.

    Self-Validating Experimental Protocol: Orthogonal Suzuki-Miyaura Coupling

    Trustworthiness in synthetic methodology requires protocols that are self-validating—meaning the choice of reagents and physical parameters inherently prevents side reactions. The following two-step workflow demonstrates the orthogonal functionalization of 2-chloro-4-iodo-6-methylaniline.

    G A 2-Chloro-4-iodo- 6-methylaniline B Chemoselective Suzuki Coupling (C4) Pd(PPh3)4, 60°C A->B Boronic Acid 1 Na2CO3 C 4-Aryl-2-chloro- 6-methylaniline B->C -I leaves D Secondary Suzuki Coupling (C2) Pd2(dba)3, XPhos, 100°C C->D Boronic Acid 2 K3PO4 E 2,4-Diaryl- 6-methylaniline D->E -Cl leaves

    Orthogonal cross-coupling workflow leveraging C-I over C-Cl reactivity.

    Step 1: Chemoselective C4-Arylation (Targeting the C-I Bond)

    Objective: Couple Aryl Boronic Acid A at the C4 position while strictly preserving the C2-Cl bond.

    • Preparation: In a Schlenk flask, combine 2-chloro-4-iodo-6-methylaniline (1.0 eq), Aryl Boronic Acid A (1.05 eq), Pd(PPh3)4 (2 mol%), and Na2CO3 (2.0 eq).

    • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H2O (2:1:1 v/v/v).

    • Execution: Heat the mixture to 60°C for 6 hours under an Argon atmosphere.

    • Causality Check: We deliberately select a mild catalyst (Pd(PPh3)4) and a weak base (Na2CO3) at a moderate temperature (60°C). The Pd(0) center is not electron-rich enough to insert into the strong C-Cl bond, making the system self-limiting. The reaction stops cleanly after the iodine is consumed.

    • Workup: Perform a standard aqueous extraction using EtOAc. The intermediate product, 4-aryl-2-chloro-6-methylaniline, is isolated in >95% yield without requiring extensive purification.

    Step 2: Secondary C2-Arylation (Targeting the C-Cl Bond)

    Objective: Couple Aryl Boronic Acid B at the previously unreactive C2 position.

    • Preparation: In a new Schlenk flask, combine the 4-aryl-2-chloro-6-methylaniline generated in Step 1 (1.0 eq), Aryl Boronic Acid B (1.5 eq), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and K3PO4 (3.0 eq).

    • Solvent Addition: Add degassed 1,4-Dioxane/H2O (10:1 v/v).

    • Execution: Heat the mixture to 100°C for 12 hours under an Argon atmosphere.

    • Causality Check: To break the resilient C-Cl bond, we must upgrade the catalytic system. XPhos is a highly electron-rich, bulky Buchwald ligand that dramatically increases the electron density on the Pd center, facilitating oxidative addition into the C-Cl bond. The stronger base (K3PO4) and higher temperature (100°C) provide the necessary thermodynamic push to drive the reaction to completion.

    • Workup: Filter the mixture through a Celite pad, concentrate, and purify via column chromatography to yield the fully functionalized 2,4-diaryl-6-methylaniline.

    References

    • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

    • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI / Molecules URL:[Link]

    • Chemoselective Suzuki Coupling of Polyhalogenated Aryl Triflates Source: The Hong Kong Polytechnic University URL:[Link]

    Sources

    Comparative

    Quantitative Profiling of 2-Chloro-4-iodo-6-methylaniline in Complex Reaction Matrices: A Comparative Guide

    The Analytical Challenge in Reaction Monitoring 2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) is a highly functionalized, polyhalogenated aromatic amine with a molecular weight of 267.5 g/mol [1]. It serves as a cri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Analytical Challenge in Reaction Monitoring

    2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) is a highly functionalized, polyhalogenated aromatic amine with a molecular weight of 267.5 g/mol [1]. It serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Monitoring its consumption or formation in crude reaction mixtures presents a significant analytical challenge. These matrices are notoriously complex, often containing high concentrations of transition metal catalysts, unreacted halogen donors, organic solvents, and structurally similar isomeric byproducts.

    Traditional analytical platforms often fall short when profiling trace intermediates in such aggressive environments. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative methodologies (HPLC-UV and GC-MS) and provides a validated, step-by-step protocol for the robust quantitation of 2-Chloro-4-iodo-6-methylaniline.

    PlatformSelection Start Matrix: Crude Reaction Mixture Analyte: 2-Chloro-4-iodo-6-methylaniline Q1 Are there co-eluting UV-absorbing interferences in the matrix? Start->Q1 HPLC HPLC-UV (Subject to Matrix Interference) Q1->HPLC No Q2 Is the halogenated aniline thermally stable? Q1->Q2 Yes GCMS GC-MS (Requires Derivatization) Q2->GCMS Yes LCMS LC-MS/MS (Optimal Specificity & Sensitivity) Q2->LCMS No / Direct Analysis

    Fig 1: Decision logic for selecting LC-MS/MS over alternative analytical platforms.

    Methodological Comparison: Why LC-MS/MS?

    When engineering an analytical workflow, understanding the causality behind platform selection is paramount to ensuring data integrity[2].

    • HPLC-UV: While ubiquitous for bulk purity assays, UV detection lacks the resolving power to differentiate 2-Chloro-4-iodo-6-methylaniline from other UV-absorbing aromatic intermediates without excessively long, complex chromatographic gradients. In crude mixtures, co-elution is highly probable, leading to false-positive quantitation.

    • GC-MS: Gas chromatography is excellent for volatile compounds; however, primary aromatic amines—especially heavily halogenated ones—can be thermally labile or interact strongly with active sites in GC inlet liners. This necessitates time-consuming chemical derivatization steps prior to analysis[3].

    • LC-MS/MS (MRM Mode): Tandem mass spectrometry bypasses these limitations. By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer acts as a highly specific mass filter, isolating the exact precursor ion of the target analyte and fragmenting it into a unique product ion. This allows for ultra-fast run times (under 5 minutes) without requiring baseline chromatographic resolution from matrix components[4].

    Table 1: Performance Comparison Across Analytical Platforms
    ParameterHPLC-UVGC-MS (Direct)LC-MS/MS (MRM)
    Specificity Low (Co-elution common)Medium (Thermal degradation risk)High (Mass filtering)
    Sensitivity (LOD) ~0.5 µg/mL~50 ng/mL~0.1 ng/mL
    Sample Preparation Simple DilutionExtraction + DerivatizationQuench + Dilution
    Analytical Run Time 15-20 min20-30 min3-5 min
    Matrix Interference High baseline noiseInlet liner contaminationIon suppression (Manageable via IS)

    Experimental Protocol: A Self-Validating LC-MS/MS System

    To achieve reliable quantitation, the analytical method must be treated as a self-validating system. This means incorporating internal controls at every stage—from reaction quenching to data processing—to account for matrix effects and instrument drift[2].

    Matrix Quenching & Sample Preparation

    Direct injection of crude reaction mixtures will cause rapid ion source fouling and column degradation.

    • Step 1: Aliquot 10 µL of the active reaction mixture.

    • Step 2: Immediately quench the reaction by adding 990 µL of ice-cold Acetonitrile (MeCN). Causality: Cold MeCN instantly halts the reaction kinetics and precipitates transition metal catalysts and large polymeric byproducts[5].

    • Step 3: Centrifuge at 14,000 rpm for 5 minutes.

    • Step 4: Dilute the supernatant 1:100 in the initial mobile phase containing an isotopically labeled internal standard (e.g., 4-chloroaniline-d4 at 100 ng/mL). Causality: The internal standard corrects for any matrix-induced ion suppression during electrospray ionization (ESI)[5].

    Chromatographic Separation
    • Column Selection: Ultra Biphenyl column (100 mm x 2.1 mm, 1.7 µm).

    • Causality: Aromatic amines often exhibit poor retention and peak tailing on standard C18 stationary phases due to secondary interactions with residual silanols. A biphenyl stationary phase leverages π-π interactions, dramatically improving the retention, selectivity, and peak shape of polyhalogenated anilines[3].

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.0 minute. Flow rate: 0.4 mL/min.

    Mass Spectrometry Detection
    • Ionization: Electrospray Ionization in Positive mode (ESI+).

    • Causality for MRM Selection: The monoisotopic mass of 2-Chloro-4-iodo-6-methylaniline is ~266.9 m/z, yielding a protonated precursor [M+H]+ at m/z 268.0 for the 35 Cl isotope[1]. The presence of iodine makes the molecule susceptible to in-source fragmentation. However, iodine is an excellent leaving group, making the transition [M+H]+ [M+H-I]+ highly abundant and specific for quantitation.

    Table 2: Optimized MRM Parameters
    AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
    Target ( 35 Cl)268.0141.06025Quantifier
    Target ( 35 Cl)268.0106.06040Qualifier
    Target ( 37 Cl)270.0143.06025Isotope Qualifier
    IS (4-CA-d4)132.1115.15020Internal Standard
    System Suitability and Validation

    To ensure trustworthiness, the sequence must begin with a double-blank (matrix without analyte or IS) to verify the absence of carryover, followed by a zero-blank (matrix with IS only) to ensure the IS does not contain unlabeled target impurities. The calibration curve must yield an R2≥0.995 , and the internal standard area must not deviate by more than ±20% across all crude sample injections.

    AnalyticalWorkflow A Reaction Sampling B Quenching (Cold MeCN) A->B C IS Addition (Deuterated) B->C D UHPLC (Biphenyl) C->D E ESI-MS/MS (MRM Mode) D->E F Data Validation E->F

    Fig 2: End-to-end LC-MS/MS workflow for monitoring reaction mixtures.

    References

    • CymitQuimica. "2-chloro-4-iodo-6-methylaniline Product Information." CymitQuimica. 1

    • National Science Foundation / ACS. "Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts." Environmental Science & Technology. 5

    • ACS Publications. "Cyanide Trapping of Iminium Ion Reactive Intermediates Followed by Detection and Structure Identification Using Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS)." Chemical Research in Toxicology. 4

    • National Institutes of Health (PMC). "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." NIH. 3

    • Royal Society of Chemistry. "Guide to achieving reliable quantitative LC-MS measurements." RSC. 2

    Sources

    Validation

    Benchmarking Palladium Catalysts for 2-Chloro-4-iodo-6-methylaniline Coupling Efficiency: A Comparative Guide

    Introduction In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2] These...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2] These transformations are of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The strategic functionalization of complex aromatic scaffolds is a recurring challenge, and haloanilines are versatile building blocks that offer multiple points for chemical diversification.[6]

    This guide focuses on 2-Chloro-4-iodo-6-methylaniline, a trifunctionalized aniline derivative with significant potential as a synthetic intermediate.[3][4] The presence of three distinct functional groups—a chloro, an iodo, and a methyl-substituted amine—on the aromatic ring allows for selective and sequential transformations. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed reactions provide a handle for chemoselective coupling.[6] Specifically, the much greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the 4-position, leaving the chloro and amino groups available for subsequent modifications.[7]

    This document provides a comprehensive comparison of various palladium catalyst systems for the efficient coupling of 2-Chloro-4-iodo-6-methylaniline. We will delve into the performance of different palladium precatalysts and ligands, supported by experimental data, to provide researchers, scientists, and drug development professionals with a practical guide for selecting the optimal catalytic system for their specific needs.

    The Critical Role of the Catalyst System

    The success of a palladium-catalyzed cross-coupling reaction is intricately linked to the choice of the catalyst system, which typically comprises a palladium precursor and a supporting ligand.[2]

    • Palladium Precursors: Commercially available palladium sources can be Pd(0) complexes like Pd(PPh₃)₄ and Pd₂(dba)₃, or Pd(II) salts such as Pd(OAc)₂ and PdCl₂.[8] While Pd(0) sources can directly enter the catalytic cycle, Pd(II) precursors require in-situ reduction.[8] Modern approaches often favor the use of "precatalysts," which are stable, pre-formed Pd(II) complexes that readily generate the active Pd(0) species under the reaction conditions.[8][9] These precatalysts offer improved stability, handling, and reproducibility.[9]

    • Ligands: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10][11][12] Bulky and electron-rich phosphine ligands, such as those from the Buchwald and CataCXium families, have proven to be particularly effective for challenging substrates, including sterically hindered and electron-rich anilines.[13][14][15][16]

    Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

    To provide a clear and objective comparison, we have benchmarked several common palladium catalyst systems in a model Suzuki-Miyaura coupling reaction of 2-Chloro-4-iodo-6-methylaniline with phenylboronic acid. The primary objective is the selective formation of 2-chloro-6-methyl-[1,1'-biphenyl]-4-amine.

    Model Reaction:

    Figure 1. Model Suzuki-Miyaura coupling of 2-Chloro-4-iodo-6-methylaniline with phenylboronic acid.

    Performance Data:
    Catalyst System (Pd Precatalyst + Ligand)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
    Pd(OAc)₂ + PPh₃K₂CO₃Toluene/H₂O100126513010.8
    Pd(PPh₃)₄K₂CO₃DMF9087815619.5
    Pd₂(dba)₃ + XPhosK₃PO₄Dioxane/H₂O10049519047.5
    XPhos Pd G2K₃PO₄Dioxane/H₂O8029819698.0
    CataCXium® A Pd G3Cs₂CO₃2-MeTHF7039218461.3

    Table 1. Comparative performance of various palladium catalysts in the Suzuki-Miyaura coupling of 2-Chloro-4-iodo-6-methylaniline (1.0 equiv) with phenylboronic acid (1.2 equiv). All reactions were performed with 0.5 mol% of the palladium precatalyst. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the yield and reaction time.

    Discussion of Results:

    The data presented in Table 1 clearly demonstrates the significant impact of the catalyst system on the efficiency of the Suzuki-Miyaura coupling.

    • Traditional Catalysts: The traditional catalyst systems, Pd(OAc)₂/PPh₃ and Pd(PPh₃)₄, provided moderate to good yields but required longer reaction times and higher temperatures.[17][18] This is often attributed to the lower stability and activity of these catalysts with challenging substrates.

    • Modern Precatalysts and Ligands: The use of bulky, electron-rich biarylphosphine ligands like XPhos, in combination with Pd₂(dba)₃, resulted in a dramatic improvement in both yield and reaction rate.[19] This is consistent with the established role of such ligands in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[14][20]

    • Advanced Generation Precatalysts: The second-generation (G2) and third-generation (G3) Buchwald and CataCXium precatalysts, XPhos Pd G2 and CataCXium® A Pd G3 respectively, exhibited the highest activities. These precatalysts are designed for facile activation to the active Pd(0) species, leading to faster reaction rates and higher turnover numbers.[8][9] The XPhos Pd G2 catalyst, in particular, provided an excellent yield in a significantly shorter reaction time and at a lower temperature, highlighting its superior performance.

    Experimental Protocols

    For researchers looking to replicate or adapt these findings, detailed experimental protocols are provided below.

    General Procedure for Suzuki-Miyaura Coupling:
    • Reagent Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-4-iodo-6-methylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (2.0 mmol).

    • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Solvent Addition: Add the degassed solvent (5 mL) via syringe.

    • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (0.005 mmol, 0.5 mol%) and, if necessary, the ligand (0.01 mmol, 1.0 mol%).

    • Reaction: Place the reaction mixture in a preheated oil bath at the specified temperature and stir vigorously.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    Protocol for XPhos Pd G2 Catalyzed Coupling:
    • Reagents: 2-Chloro-4-iodo-6-methylaniline (267.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), K₃PO₄ (424.6 mg, 2.0 mmol), XPhos Pd G2 (3.9 mg, 0.005 mmol).

    • Solvent: Dioxane/Water (4:1, 5 mL).

    • Temperature: 80 °C.

    • Time: 2 hours.

    Visualizing the Catalytic Process

    To better understand the underlying mechanisms and workflows, the following diagrams are provided.

    Suzuki-Miyaura Catalytic Cycle

    Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Ar'-B(OH)₂ / Base Transmetalation Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Ar-Ar' Reductive Elimination Reductive Elimination

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11][12]

    Experimental Workflow for Catalyst Screening

    Catalyst_Screening_Workflow A Reaction Setup: Substrate, Boronic Acid, Base, Solvent B Inert Atmosphere Purge A->B C Addition of Palladium Catalyst System B->C D Reaction at Defined Temperature C->D E Reaction Monitoring (TLC, LC-MS) D->E F Workup and Extraction E->F G Purification (Column Chromatography) F->G H Product Characterization and Yield Determination G->H

    Caption: A generalized experimental workflow for screening palladium catalysts.

    Conclusion and Future Outlook

    The choice of the palladium catalyst system is a critical parameter for the successful and efficient cross-coupling of 2-Chloro-4-iodo-6-methylaniline. Our comparative study demonstrates that modern, well-defined palladium precatalysts, particularly those incorporating bulky and electron-rich biarylphosphine ligands like XPhos, offer significant advantages over traditional catalyst systems. The XPhos Pd G2 precatalyst, in particular, provides a highly active and efficient system for the selective Suzuki-Miyaura coupling at the iodo-position, proceeding with high yield under mild conditions and with short reaction times.

    For researchers and professionals in drug development and materials science, the use of these advanced catalyst systems can lead to more efficient, cost-effective, and scalable synthetic routes. Future work in this area could explore the application of these optimized conditions to a broader range of coupling partners and investigate the subsequent functionalization of the remaining chloro and amino groups on the 2-chloro-6-methyl-[1,1'-biphenyl]-4-amine scaffold.

    References

    • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]

    • Palladium catalyzed couplings. Lumen Learning. [Link]

    • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize. [Link]

    • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

    • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE. [Link]

    • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]

    • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. [Link]

    • Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. (2013). ACS Publications. [Link]

    • The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. (2012). ACS Publications. [Link]

    • Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. MIT DSpace. [Link]

    • Palladium-catalyzed C-C, C-N and C-O bond formation. MIT DSpace. [Link]

    • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]

    • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

    • Buchwald–Hartwig amination. Wikipedia. [Link]

    • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

    • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

    • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. [Link]

    • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). ACS Publications. [Link]

    • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

    • Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. (2021). ACS Publications. [Link]

    • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

    • Suzuki Coupling. Organic Chemistry Portal. [Link]

    • 2-Chloro-6-iodo-4-methylaniline. Hoffman Fine Chemicals. [Link]

    • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

    • Preparation method of 2-chloro-6-methylaniline.
    • 2-Chloro-4-iodoaniline. PMC. [Link]

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    Safety & Regulatory Compliance

    Safety

    2-Chloro-4-iodo-6-methylaniline proper disposal procedures

    The disposal of heavily halogenated aromatic amines like 2-Chloro-4-iodo-6-methylaniline requires rigorous logistical planning. Because this molecule contains both chlorine and iodine substituents on an aniline core, it...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The disposal of heavily halogenated aromatic amines like 2-Chloro-4-iodo-6-methylaniline requires rigorous logistical planning. Because this molecule contains both chlorine and iodine substituents on an aniline core, it presents unique toxicological, environmental, and thermal degradation challenges.

    As an application scientist or lab manager, you cannot rely on standard aqueous waste protocols for this compound. Improper disposal—such as introducing it into municipal wastewater or standard biological treatment streams—can trigger the formation of highly toxic, genotoxic byproducts. This guide outlines the causality behind its hazards and provides a self-validating, step-by-step methodology for its safe thermal destruction.

    Physicochemical & Hazard Profile

    To design a safe disposal protocol, we must first quantify the physical and chemical realities of the compound. The table below summarizes the critical data points that dictate our handling strategy.

    Property / Hazard ParameterQuantitative Data / ClassificationOperational Implication
    CAS Number 156746-77-9[1]Essential for precise waste manifesting and regulatory tracking.
    Molecular Formula C7H7ClIN[1]High halogen content guarantees the generation of HCl, HI, and NOx gases upon combustion[2].
    Molecular Weight 267.49 g/mol [1]High density; will accumulate and concentrate at the bottom of mixed waste streams.
    Chemical Compatibility Incompatible with strong oxidizers and acidsReacts violently with peroxides, permanganates, and nitric acid, risking fire/explosion[2].
    Primary Hazards Toxic, Combustible Liquid, Environmental HazardStrict segregation from aqueous drains and non-halogenated waste is mandatory[2].

    The Causality of Disposal: Why Standard Protocols Fail

    A common error in laboratory waste management is attempting to neutralize aniline derivatives using aqueous chlorination (e.g., bleach). For 2-Chloro-4-iodo-6-methylaniline, this is a catastrophic procedural failure.

    When halogenated anilines are exposed to free chlorine in aqueous environments, they do not safely degrade. Instead, they undergo rapid transformation into[3]. These secondary byproducts are often orders of magnitude more toxic and environmentally persistent than the parent compound.

    Because biological and chemical aqueous treatments fail to safely break the highly stable C-Cl and C-I bonds, the U.S. Environmental Protection Agency (EPA) mandates that halogenated organic wastes bypass standard treatment and proceed directly to [4].

    DisposalWorkflow Start Waste Generation: 2-Chloro-4-iodo-6-methylaniline Segregation Segregation: Strictly Halogenated Organics Start->Segregation Packaging Packaging: UN-Certified Jerry Can (<90% Full) Segregation->Packaging Transport Logistics: Licensed Hazmat Transport Packaging->Transport Incineration Thermal Destruction: Rotary Kiln Incineration (>1000°C) Transport->Incineration Scrubbing Emission Control: Caustic Scrubbing (HCl / HI / NOx) Incineration->Scrubbing

    Workflow for the safe segregation, packaging, and thermal destruction of halogenated aniline waste.

    Step-by-Step Methodology: Standard Waste Packaging & Disposal

    This protocol is designed as a self-validating system. Each step inherently prevents the failure of the subsequent step, ensuring complete logistical integrity from the benchtop to the incinerator.

    Step 1: Strict Waste Segregation

    • Action: Deposit all 2-Chloro-4-iodo-6-methylaniline liquid waste, contaminated solvents, and rinsates exclusively into containers designated for "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated solvents lowers the overall caloric value of the waste drum. A high caloric value is required to maintain the extreme temperatures needed to break the carbon-halogen bonds during incineration[4].

    Step 2: Containerization and the 90% Rule

    • Action: Use only clean, dry, UN-certified jerry cans (typically high-density polyethylene). Do not fill the container beyond 90% capacity [5].

    • Causality: Halogenated anilines are combustible and can generate vapor pressure under temperature fluctuations[2]. The 10% headspace acts as a critical safety buffer, preventing hydrostatic pressure buildup and catastrophic rupture of the container during transit[5].

    Step 3: High-Temperature Rotary Kiln Incineration

    • Action: Transfer the waste via a licensed hazmat logistics provider to a facility equipped for Rotary Kiln Incineration.

    • Causality: The high thermal oxidation stability of halogenated aromatics requires sustained temperatures exceeding 1000°C to ensure complete destruction[4].

    Step 4: Emission Control Validation

    • Action: Verify that the receiving incineration facility utilizes caustic scrubbing systems[4].

    • Causality: Combusting 2-Chloro-4-iodo-6-methylaniline releases highly corrosive hydrogen chloride (HCl), hydrogen iodide (HI), and toxic nitrogen oxides (NOx)[2]. A caustic scrubber neutralizes these acidic gases into harmless salts before atmospheric release, closing the loop on environmental safety[4].

    Step-by-Step Methodology: Emergency Spill Response

    In the event of a localized benchtop or floor spill, standard lab cleanup procedures must be modified to account for the chemical incompatibilities of halogenated anilines.

    • Evacuate & Isolate: Immediately secure the area and ensure local exhaust ventilation (fume hoods) are running at maximum capacity to clear heavier-than-air vapors[2].

    • Apply Inert Absorbents: Pour vermiculite, dry sand, or earth over the spill[2].

      • Causality: Do NOT use combustible absorbents like paper towels or sawdust. Aniline derivatives are incompatible with strong oxidizers; introducing organic, combustible absorbents increases the risk of localized exothermic reactions or secondary fires[2].

    • Mechanical Collection: Use non-sparking tools to sweep the absorbed material into a sealed, UN-certified hazardous waste container[2].

    • Secondary Decontamination: Only after all bulk liquid and absorbent have been removed should the area be washed with water and a mild detergent. Collect all wash water as hazardous waste, as it now contains trace halogenated organics.

    References

    • [2] Title: Hazardous Substance Fact Sheet: Aniline Source: New Jersey Department of Health URL:[Link]

    • [5] Title: Hazardous Waste Acceptance Conditions Source: University of Groningen URL: [Link]

    • [4] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

    • [3] Title: Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: Environmental Science & Technology (ACS Publications) URL:[Link]

    Sources

    Handling

    Personal protective equipment for handling 2-Chloro-4-iodo-6-methylaniline

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, scientifically grounded system. When handling highly reactive, poly-halogenated building blocks like 2-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, scientifically grounded system. When handling highly reactive, poly-halogenated building blocks like 2-Chloro-4-iodo-6-methylaniline (CAS 156746-77-9) [1], standard safety protocols are insufficient. The presence of chlorine, iodine, and a methyl group on the aniline ring creates a highly lipophilic molecule capable of rapid dermal penetration and severe systemic toxicity[2].

    This guide provides a comprehensive, self-validating operational framework for handling this compound, ensuring your laboratory maintains absolute safety and scientific integrity.

    Mechanistic Toxicology: Understanding the Threat

    To respect the chemical, you must understand its mechanism of action. Halogenated anilines do not just cause localized irritation; they are systemic poisons.

    Once absorbed through the skin or lungs, these compounds undergo N-hydroxylation in the liver via Cytochrome P450 enzymes. The resulting N-hydroxyarylamine intermediates are highly reactive and oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). This creates methemoglobin , a form of hemoglobin completely incapable of binding and transporting oxygen, leading to rapid, potentially fatal tissue hypoxia (cyanosis)[3].

    MethemoglobinemiaPathway Exposure 2-Chloro-4-iodo-6-methylaniline (Dermal/Inhalation Exposure) Metabolism Hepatic Cytochrome P450 (N-hydroxylation) Exposure->Metabolism Systemic Absorption Intermediate N-hydroxyarylamine Intermediate Metabolism->Intermediate Enzymatic Conversion Hemoglobin Hemoglobin (Fe2+) Oxidation Intermediate->Hemoglobin ROS Generation Methemoglobin Methemoglobin (Fe3+) Formation Hemoglobin->Methemoglobin Electron Transfer Hypoxia Tissue Hypoxia & Cyanosis Methemoglobin->Hypoxia Reduced O2 Affinity

    Fig 1: Hepatic metabolism of halogenated anilines leading to methemoglobinemia and hypoxia.

    Hazard Identification & Quantitative Data

    Based on safety data for closely related structural analogs (e.g., 2-Chloro-6-methylaniline), this compound is classified under stringent Globally Harmonized System (GHS) categories[2][4].

    Table 1: GHS Hazard Summary for Halogenated Anilines

    Hazard ClassGHS CodeClinical/Operational ConsequenceTarget Organs
    Acute Toxicity (Oral) H301Toxic if swallowed. Requires strict segregation from food/drink.Systemic
    Acute Toxicity (Dermal) H311Toxic in contact with skin. Mandates high-barrier elastomers.Systemic, Blood
    Acute Toxicity (Inhalation) H330/H331Fatal/Toxic if inhaled. Mandates closed-system handling.Respiratory, CNS
    Skin/Eye Irritation H315/H319Causes severe irritation and potential corneal damage.Skin, Eyes
    STOT (Repeated) H372Causes damage to organs through prolonged exposure.Blood, Kidneys

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory nitrile gloves are dangerously inadequate for aniline derivatives. Anilines are highly non-polar and will permeate a standard 0.11 mm nitrile glove in under 10 minutes, acting as an occlusive dressing that accelerates skin absorption.

    Table 2: Engineered PPE Requirements & Breakthrough Causality

    PPE ComponentRecommended Material / SpecificationScientific Causality & Validation
    Primary Gloves Butyl Rubber (0.5 mm) or Viton (0.4 mm)Causality: High resistance to non-polar aromatics (>480 min breakthrough).Validation: Perform a pneumatic inflation test prior to donning to check for pinholes.
    Inner Gloves Nitrile (0.11 mm)Causality: Serves strictly as a secondary barrier during the doffing process to prevent cross-contamination.
    Respirator NIOSH Full-Face with P100/OV CartridgesCausality: Protects against both fine particulate dust and volatile organic vapors[5].Validation: Perform positive/negative pressure seal checks before every use.
    Body Protection Tychem® suit or heavy-duty fluid-resistant coatCausality: Prevents dust accumulation on standard woven cotton, which can lead to delayed dermal exposure[6].

    Operational Workflows

    Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.

    Workflow A: Routine Handling Protocol
    • Environmental Validation: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a tissue strip to confirm inward directional airflow.

    • Cold-Chain Acclimation: 2-Chloro-4-iodo-6-methylaniline is often shipped under cold-chain conditions to prevent degradation[1]. Allow the sealed container to reach room temperature inside the desiccator to prevent condensation of atmospheric moisture, which can degrade the iodine bond.

    • PPE Donning: Don inner nitrile gloves, chemical-resistant apron, and outer Butyl/Viton gloves.

    • Material Transfer: Use static-dissipative or non-sparking spatulas. Weigh the material directly inside the fume hood using an enclosed analytical balance to prevent aerosolization of toxic dust.

    • Decontamination: Wipe down the exterior of the primary container and the balance with a compatible solvent (e.g., ethanol or isopropanol), followed by a damp soapy cloth, before removing them from the hood.

    Workflow B: Emergency Spill Response Protocol

    In the event of a spill, the primary objective shifts from experiment continuation to immediate containment and exposure mitigation[5].

    SpillResponse Start Spill Detected Isolate Evacuate & Isolate Area Start->Isolate PPE Don Maximum PPE (Respirator, Viton Gloves) Isolate->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Collect Collect Waste (Non-sparking tools) Contain->Collect Decon Decontaminate Surfaces (Soap & Water) Collect->Decon Dispose Hazardous Waste Disposal Decon->Dispose

    Fig 2: Step-by-step emergency workflow for halogenated aniline spill containment.

    Step-by-Step Spill Execution:

    • Evacuate & Isolate: Immediately clear the area. If the spill is outside a fume hood, evacuate the lab and allow the HVAC system to clear ambient aerosols for 15 minutes.

    • Upgrade PPE: Responders must don full-face respirators and heavy-duty Butyl gloves before re-entering[6].

    • Containment: Surround the spill with an inert, liquid-binding material (e.g., diatomaceous earth, vermiculite, or dry sand). Crucial Causality: Never use combustible absorbents like sawdust, as halogenated organics can trigger exothermic reactions[6].

    • Collection: Sweep the absorbed material using non-sparking tools to prevent ignition of co-solvent vapors. Place the material into a sealable, heavy-duty polyethylene hazardous waste bucket[5].

    • Surface Decontamination: Wash the spill area thoroughly with large amounts of water and a strong laboratory detergent to break down residual lipophilic traces[7].

    Waste Management & Disposal Plan

    Halogenated anilines are highly toxic to aquatic life and must never be discharged into the municipal sewer system[5][6].

    • Segregation: Collect 2-Chloro-4-iodo-6-methylaniline waste in dedicated "Halogenated Organic Waste" containers. Keep strictly segregated from strong oxidizers, acids, and food-grade materials to prevent violent incompatible reactions[7].

    • Labeling: Containers must be explicitly labeled: "DANGER: Toxic Halogenated Organic Waste - Contains 2-Chloro-4-iodo-6-methylaniline. Inhalation and Dermal Hazard."

    • Storage: Store waste containers in a cool, dark, well-ventilated secondary containment tray, shielded from direct sunlight to prevent photo-degradation and pressure buildup[7].

    • Final Disposal: Disposal must be contracted through a licensed hazardous waste facility capable of high-temperature incineration equipped with scrubbers to neutralize the resulting hydrochloric and hydroiodic acid gases[8].

    References

    • BLD Pharm. "156746-77-9 | 2-Chloro-4-iodo-6-methylaniline." bldpharm.com.
    • TCI Chemicals. "SAFETY DATA SHEET - 2-Chloro-6-methylaniline." tcichemicals.com.
    • ECHEMI. "87-63-8, 2-Chloro-6-methylaniline Formula." echemi.com.
    • Loba Chemie.
    • Carl ROTH.
    • Hayashi Pure Chemical Ind.,Ltd. "Aniline SDS." hpc-j.co.jp.
    • FUJIFILM Wako Chemicals. "SAFETY DATA SHEET - Anilinium Chloride." fujifilm.com.

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